1-(3-Nitrobenzoyl)piperazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(3-nitrophenyl)-piperazin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c15-11(13-6-4-12-5-7-13)9-2-1-3-10(8-9)14(16)17/h1-3,8,12H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCPOEOGSICKJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375061 | |
| Record name | 1-(3-nitrobenzoyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
341529-34-8 | |
| Record name | 1-(3-nitrobenzoyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 341529-34-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(3-Nitrobenzoyl)piperazine chemical properties and structure
An In-depth Technical Guide to 1-(3-Nitrobenzoyl)piperazine: Structure, Properties, and Applications
Introduction
This compound is a disubstituted piperazine derivative that serves as a valuable intermediate and building block in medicinal chemistry and organic synthesis. The unique arrangement of its functional groups—a piperazine ring, an amide linkage, and a meta-substituted nitrobenzoyl moiety—confers a specific set of chemical properties and reactivity that make it a versatile scaffold for the development of novel compounds. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, analysis, and its emerging role in drug discovery and development for researchers, scientists, and professionals in the field.
Part 1: Chemical Identity and Structural Elucidation
The foundational step in understanding any chemical entity is to define its structure and core identity. This compound is systematically named (3-nitrophenyl)-piperazin-1-ylmethanone.[1]
Core Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (3-nitrophenyl)-piperazin-1-ylmethanone |
| CAS Number | 341529-34-8[2] |
| Molecular Formula | C₁₁H₁₃N₃O₃[1] |
| Molecular Weight | 235.24 g/mol |
| Monoisotopic Mass | 235.09569 Da[1] |
Molecular Structure
The structure of this compound is composed of three key components:
-
Piperazine Ring : A six-membered heterocyclic amine with two nitrogen atoms at positions 1 and 4. This ring is known for its conformational flexibility (typically adopting a chair conformation) and its prevalence in a vast number of pharmacologically active compounds.[3][4][5] The secondary amine at position 4 provides a reactive site for further functionalization.
-
3-Nitrobenzoyl Group : This aromatic moiety is attached to the piperazine ring via an amide bond. The nitro group (NO₂) is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring and the reactivity of the entire molecule.[3] Its meta-position directs the electronic effects across the ring.
-
Amide Linkage : The carbonyl group (C=O) connected to the piperazine nitrogen forms a stable amide bond. This linkage introduces planarity and the potential for hydrogen bonding, which can be critical for molecular interactions with biological targets.
Caption: Chemical structure of this compound.
Part 2: Physicochemical Properties
The physical and chemical properties of this compound dictate its handling, storage, and behavior in reactions and biological systems. While specific experimental data for this exact compound is sparse in publicly available literature, properties can be inferred from closely related analogues like 1-(3-Nitrophenyl)piperazine.
| Property | Value / Observation | Significance |
| Melting Point | Likely >200°C. The related 1-(3-Nitrophenyl)piperazine hydrochloride has a melting point >230°C.[6] | A high melting point suggests a stable, crystalline solid with strong intermolecular forces, which is beneficial for storage and handling. |
| Stability | Stable under normal temperature and pressure.[6] | The compound can be stored without special precautions against degradation, simplifying laboratory use. |
| Solubility | Freely soluble in water and ethylene glycol, but insoluble in diethyl ether (inferred from piperazine). The nitrobenzoyl group will decrease aqueous solubility compared to piperazine alone. | Solubility characteristics are critical for choosing appropriate solvents for synthesis, purification, and formulation. |
| Purity | Commercially available with purity typically ≥98%.[2] | High purity is essential for use as a pharmaceutical intermediate to avoid side reactions and ensure the quality of the final product.[6][7] |
Part 3: Synthesis and Purification
The most direct and common method for synthesizing this compound is through the nucleophilic acyl substitution of piperazine with 3-nitrobenzoyl chloride. This reaction is a standard amidation procedure.
Synthetic Workflow
The synthesis involves the reaction of piperazine, which acts as a nucleophile, with the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride. A base is typically added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from general procedures for the acylation of piperazines.[8][9]
-
Preparation : In a round-bottom flask, dissolve piperazine (1.0 eq) and a suitable base such as triethylamine (2.2 eq) in a dry aprotic solvent like dichloromethane (DCM) or chloroform.
-
Cooling : Cool the reaction mixture to 0-5°C using an ice bath. This is done to control the exothermicity of the acylation reaction.
-
Addition of Acyl Chloride : Slowly add a solution of 3-nitrobenzoyl chloride (1.0 eq) in the same solvent to the cooled mixture while stirring. The slow addition prevents the formation of the undesired N,N'-diacylated byproduct.
-
Reaction : Allow the reaction mixture to stir at 0-5°C for 1-2 hours, then let it warm to room temperature and continue stirring for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction : Extract the product into the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1N HCl) to remove excess piperazine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification : Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Part 4: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
| Analytical Technique | Expected Observations |
| ¹H NMR | - Piperazine Protons : Multiple broad signals between δ 2.5-4.0 ppm due to the protons on the piperazine ring. The protons closer to the electron-withdrawing benzoyl group will be shifted downfield. Dynamic effects like chair-to-chair interconversion and restricted rotation around the amide C-N bond can lead to complex or broadened peaks.[10][11] - Aromatic Protons : Signals in the aromatic region (δ 7.5-8.5 ppm) corresponding to the four protons on the 3-nitrophenyl ring, with characteristic splitting patterns (e.g., multiplets, doublets of doublets). |
| ¹³C NMR | - Carbonyl Carbon : A signal around δ 165-170 ppm for the amide carbonyl carbon. - Piperazine Carbons : Signals in the δ 40-50 ppm range. - Aromatic Carbons : Multiple signals in the δ 120-150 ppm range. |
| IR Spectroscopy | - Amide C=O Stretch : A strong absorption band around 1630-1660 cm⁻¹.[9] - N-O Stretch (Nitro Group) : Two characteristic strong bands, typically around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).[9] - C-N Stretch : Bands in the fingerprint region. |
| Mass Spectrometry | - Molecular Ion Peak (M+) : A peak corresponding to the molecular weight of the compound (m/z = 235.24). High-resolution mass spectrometry (HRMS) would confirm the elemental composition. - Fragmentation Pattern : Characteristic fragments resulting from the cleavage of the amide bond or the piperazine ring. |
| HPLC | Used to determine purity. A reversed-phase HPLC method would show a single major peak for the pure compound.[12][13] |
Part 5: Reactivity and Potential Applications
This compound is not just a final product but a versatile intermediate for creating a library of more complex molecules.
Key Reaction Sites
-
Reduction of the Nitro Group : The nitro group is readily reduced to a primary amine (1-(3-aminobenzoyl)piperazine) using standard reducing agents like SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid.[3][8] This transformation is fundamental for introducing a new reactive site and drastically altering the electronic and pharmacological properties of the molecule.
-
N-Alkylation/Acylation of the Piperazine Ring : The secondary amine (N-H) of the piperazine ring is a nucleophilic center available for further substitution. It can be reacted with alkyl halides, acyl chlorides, or other electrophiles to introduce a wide variety of substituents, allowing for systematic modification to explore structure-activity relationships (SAR).[8]
Role in Drug Discovery
The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs targeting the central nervous system (CNS) and other therapeutic areas.[4][5] Derivatives of substituted benzoylpiperazines have been investigated for a range of biological activities:
-
Anticancer Agents : The piperazine scaffold is a component of several anticancer drugs.[8] Studies on related compounds, such as 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, have demonstrated cytotoxicity against various cancer cell lines.[9]
-
CNS Disorders : Many piperazine derivatives exhibit pharmacological activity related to the monoamine pathway, leading to their use as antipsychotic, antidepressant, and anxiolytic agents.[4][5]
-
Antimicrobial and Antifungal Activity : Piperazine derivatives have been synthesized and screened for antibacterial and antifungal properties.[14][15]
The electron-withdrawing nature of the nitro group in this compound can enhance binding affinity to certain biological targets and serves as a synthetic handle for creating diverse chemical libraries.[3][8]
Part 6: Safety and Handling
While specific safety data for this compound is not extensively documented, precautions should be based on related compounds like 1-(3-Nitrophenyl)piperazine hydrochloride.[6]
-
Hazard Statements : Likely to be harmful if swallowed, in contact with skin, or inhaled. May cause skin and serious eye irritation, as well as respiratory irritation.[6]
-
Precautionary Measures : Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, or vapors.
Conclusion
This compound is a synthetically accessible and highly versatile chemical intermediate. Its structure combines the pharmacologically significant piperazine ring with a modifiable nitrobenzoyl group, providing multiple avenues for chemical elaboration. A thorough understanding of its synthesis, properties, and reactivity, as detailed in this guide, is crucial for leveraging its full potential in the design and development of next-generation therapeutics and other advanced chemical applications.
References
- 1. PubChemLite - this compound (C11H13N3O3) [pubchemlite.lcsb.uni.lu]
- 2. This compound 98% | CymitQuimica [cymitquimica.com]
- 3. Buy 1-Benzhydryl-4-(3-nitrobenzoyl)piperazine | 325472-19-3 [smolecule.com]
- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. 1-(4-Nitrobenzoyl)piperazine | 72141-41-4 | Benchchem [benchchem.com]
- 9. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. benchchem.com [benchchem.com]
- 14. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
1-(3-Nitrobenzoyl)piperazine CAS number and molecular weight
An In-Depth Technical Guide to 1-(3-Nitrobenzoyl)piperazine
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry and drug discovery, piperazine and its derivatives stand out as a critical class of heterocyclic compounds.[1][2] Their versatile scaffold is a cornerstone in the design of a multitude of therapeutic agents, including those with anticancer, antifungal, antibacterial, and antipsychotic properties.[2][3] This guide provides a comprehensive technical overview of a specific and valuable intermediate: this compound.
This document is intended for researchers, scientists, and professionals in drug development. It will delve into the fundamental physicochemical properties, synthesis, and analytical characterization of this compound, offering both theoretical understanding and practical, field-proven insights to facilitate its effective utilization in research and development endeavors.
Physicochemical and Structural Characteristics
This compound is a substituted piperazine derivative characterized by a 3-nitrobenzoyl group attached to one of the nitrogen atoms of the piperazine ring. This structural feature, particularly the presence of the nitro group, significantly influences its reactivity and potential as a precursor in the synthesis of more complex molecules.
| Property | Value | Source |
| CAS Number | 341529-34-8 | [4] |
| Molecular Formula | C₁₁H₁₃N₃O₃ | [5] |
| Molecular Weight | 235.24 g/mol | Calculated |
| Monoisotopic Mass | 235.09569 Da | [5] |
| Appearance | White to off-white solid (typical for similar compounds) | N/A |
| Purity | Typically ≥98% | [4] |
Molecular weight calculated using atomic weights: C=12.01, H=1.008, N=14.01, O=16.00
Synthesis of this compound: A Mechanistic Approach
The most direct and widely utilized method for the synthesis of this compound is the nucleophilic acyl substitution reaction between piperazine and 3-nitrobenzoyl chloride. This reaction is a cornerstone of amide bond formation and is highly efficient for this class of compounds.
Experimental Protocol: Acylation of Piperazine
Objective: To synthesize this compound via the acylation of piperazine with 3-nitrobenzoyl chloride.
Materials:
-
Piperazine
-
3-Nitrobenzoyl chloride
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (DCM) or Chloroform (CHCl₃) as solvent
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (2 equivalents) in dichloromethane. The use of excess piperazine is a strategic choice to favor monosubstitution and to act as a base to neutralize the HCl byproduct, although an external base is still recommended for optimal yield.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath. This is a critical step to control the exothermicity of the acylation reaction and to minimize the formation of undesired side products, such as the di-acylated piperazine.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the cooled solution. Triethylamine acts as an acid scavenger, neutralizing the hydrochloric acid generated during the reaction and driving the equilibrium towards product formation.
-
Addition of Acylating Agent: Slowly add a solution of 3-nitrobenzoyl chloride (1 equivalent) in dichloromethane to the stirred reaction mixture. A slow, dropwise addition is crucial to maintain the low temperature and prevent a rapid, uncontrolled reaction.
-
Reaction Progression: Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
Work-up and Extraction:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water and then with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to yield pure this compound.[1]
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules with potential therapeutic value.[6][7] The piperazine scaffold is a well-established pharmacophore, and the nitrobenzoyl moiety offers a versatile handle for further chemical modifications.
-
Precursor for Active Pharmaceutical Ingredients (APIs): The nitro group can be readily reduced to an amine, which can then be further functionalized through various reactions such as reductive amination, amide bond formation, or sulfonylation. This allows for the generation of a diverse library of compounds for screening against various biological targets.
-
Anticancer Research: Numerous piperazine derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.[3][6] The introduction of the this compound core into larger molecular structures is a common strategy in the design of novel anticancer agents.[3]
Analytical Characterization
The unambiguous identification and purity assessment of this compound are crucial for its use in subsequent synthetic steps. A combination of chromatographic and spectroscopic techniques is typically employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of non-volatile compounds like this compound.[8] Due to the presence of the nitrobenzoyl chromophore, UV detection is a suitable and sensitive method.
Illustrative HPLC-UV Protocol
Objective: To determine the purity of a synthesized batch of this compound.
Instrumentation and Reagents:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
C18 reversed-phase analytical column (e.g., 250 x 4.6 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Deionized water (HPLC grade).
-
Formic acid or Trifluoroacetic acid (optional, for mobile phase modification).
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile and Water. A typical starting condition could be 80:20 Water:Acetonitrile, ramping to 20:80 Water:Acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: Maintained at 35°C for reproducibility.[9]
-
Injection Volume: 10 µL.[9]
-
Detection Wavelength: The UV detector should be set to the absorption maximum of the nitroaromatic ring, typically around 254 nm or a more specific wavelength determined by a UV scan.
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as acetonitrile or methanol, to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Analytical Workflow Diagram
References
- 1. 1-(4-Nitrobenzoyl)piperazine | 72141-41-4 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound 98% | CymitQuimica [cymitquimica.com]
- 5. PubChemLite - this compound (C11H13N3O3) [pubchemlite.lcsb.uni.lu]
- 6. Buy 1-Benzhydryl-4-(3-nitrobenzoyl)piperazine | 325472-19-3 [smolecule.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. jocpr.com [jocpr.com]
Spectroscopic Characterization of 1-(3-Nitrobenzoyl)piperazine: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 1-(3-Nitrobenzoyl)piperazine. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis for the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, rooted in the molecule's structural features. While experimental data for this specific molecule is not publicly available, this guide synthesizes foundational spectroscopic principles and data from analogous structures to predict and interpret its spectral characteristics.
Molecular Structure and Spectroscopic Overview
This compound possesses a well-defined structure that gives rise to a predictable spectroscopic signature. The molecule is composed of a piperazine ring acylated with a 3-nitrobenzoyl group. This combination of an aliphatic heterocyclic amine and a substituted aromatic ring provides distinct features in NMR, IR, and MS analyses. Understanding these features is crucial for structural confirmation and purity assessment in a research or quality control setting.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide key structural information. Due to the restricted rotation around the amide C-N bond, it is possible to observe distinct signals for the piperazine protons at room temperature.[1]
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 3-nitrophenyl group and the aliphatic protons of the piperazine ring.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Piperazine CH₂ (adjacent to N-H) | ~2.9 - 3.1 | Triplet | 4H | -CH₂-NH-CH₂- |
| Piperazine CH₂ (adjacent to N-C=O) | ~3.6 - 3.8 | Triplet | 4H | -CH₂-N(C=O)-CH₂- |
| Piperazine N-H | ~1.5 - 2.5 | Broad Singlet | 1H | -NH- |
| Aromatic H (ortho to NO₂) | ~8.2 - 8.4 | Multiplet | 2H | Ar-H |
| Aromatic H (para to NO₂) | ~7.6 - 7.8 | Triplet | 1H | Ar-H |
| Aromatic H (ortho to C=O) | ~7.7 - 7.9 | Multiplet | 1H | Ar-H |
Causality of Predictions: The chemical shifts are predicted based on the electronic environment of the protons. The electron-withdrawing nitro group and carbonyl group will deshield the aromatic protons, shifting them downfield. The protons on the piperazine ring adjacent to the electron-withdrawing carbonyl group are expected to be further downfield than those adjacent to the secondary amine. The N-H proton signal is often broad due to quadrupole broadening and chemical exchange.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the piperazine carbons.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Assignment |
| Amide Carbonyl | ~168 - 172 | -C=O |
| Aromatic C (attached to NO₂) | ~148 - 150 | Ar-C-NO₂ |
| Aromatic C (ipso to C=O) | ~135 - 138 | Ar-C-C=O |
| Aromatic C-H | ~122 - 135 | Ar-C-H |
| Piperazine C (adjacent to N-C=O) | ~40 - 45 | -CH₂-N(C=O)- |
| Piperazine C (adjacent to N-H) | ~45 - 50 | -CH₂-NH- |
Causality of Predictions: The carbonyl carbon is significantly deshielded and appears far downfield. The aromatic carbons are influenced by the substituents; the carbon attached to the nitro group is strongly deshielded. The piperazine carbons appear in the aliphatic region, with the carbons adjacent to the carbonyl group being slightly more deshielded.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for obtaining NMR spectra for a solid sample like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A typical experiment would involve a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This often requires a larger number of scans than ¹H NMR to achieve a good signal-to-noise ratio.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals in the ¹H NMR spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted Key IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H (piperazine) | 3300 - 3500 (broad) | Stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (aliphatic) | 2850 - 3000 | Stretching |
| C=O (amide) | 1630 - 1680 (strong) | Stretching |
| C=C (aromatic) | 1450 - 1600 | Stretching |
| N-O (nitro) | 1500 - 1550 and 1300 - 1350 (strong) | Asymmetric and Symmetric Stretching |
| C-N | 1200 - 1350 | Stretching |
Causality of Predictions: The positions of the absorption bands are characteristic of the vibrational frequencies of specific bonds. The strong absorption for the amide C=O stretch is a key diagnostic feature. The two strong bands for the nitro group are also highly characteristic. The broad N-H stretch is typical for secondary amines.
Experimental Protocol for IR Spectroscopy
For a solid sample, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method is commonly used.
ATR-FTIR Method:
-
Instrument Background: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact and acquire the IR spectrum.
-
Cleaning: Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum Data
The molecular formula of this compound is C₁₁H₁₃N₃O₃.
-
Monoisotopic Mass: 235.0957 g/mol
Expected Molecular Ion Peak:
-
[M+H]⁺: m/z 236.1035
-
[M+Na]⁺: m/z 258.0854
Predicted Fragmentation Pattern
The molecule is expected to fragment at the amide bond and within the piperazine ring.
Figure 2: Predicted fragmentation pathway for this compound.
Causality of Predictions: The most likely fragmentation points are the weakest bonds in the molecule. The amide bond is susceptible to cleavage, leading to the formation of the nitrobenzoyl cation (m/z 150) and the piperazinyl cation (m/z 85). Further fragmentation of the nitrobenzoyl cation can occur through the loss of the nitro group and then the carbonyl group.
Experimental Protocol for Mass Spectrometry
Electrospray Ionization (ESI) MS:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate the mass spectrum.
Conclusion
This guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectra of this compound based on its chemical structure and established spectroscopic principles. The outlined experimental protocols offer a standardized approach for acquiring high-quality data. By understanding the expected spectral features, researchers can confidently verify the structure and purity of this compound in their synthetic and analytical workflows.
References
A Comprehensive Technical Guide to the Safe Handling of 1-(3-Nitrobenzoyl)piperazine for Research and Development
This document provides an in-depth technical overview of the safety and handling protocols for 1-(3-Nitrobenzoyl)piperazine. It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. The information herein is synthesized from established safety data for structurally similar compounds and general best practices for handling nitroaromatic and piperazine derivatives.
Understanding the Hazard Landscape of this compound
This compound is a molecule that combines the chemical properties of a piperazine ring and a nitro-substituted benzoyl group. This unique structure necessitates a comprehensive understanding of its potential hazards, which are derived from both moieties.
1.1. The Piperazine Moiety: A Foundation of Biological Activity and Potential Irritation
Piperazine and its derivatives are widely utilized in medicinal chemistry for their diverse biological activities.[1] However, they are also associated with specific health hazards. Piperazine itself is classified as a skin and respiratory sensitizer, and it can cause severe skin burns and eye damage.[2][3] It is also suspected of damaging fertility or the unborn child.[3] While the specific toxicity of this compound has not been extensively studied, the potential for skin and eye irritation, as well as sensitization, should be a primary consideration in its handling.
1.2. The Nitroaromatic Moiety: A Source of Reactivity and Systemic Toxicity
The presence of a nitro group on the benzoyl ring introduces additional hazards. Nitroaromatic compounds are known for their potential to cause systemic toxicity, with a primary concern being the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen. Symptoms of methemoglobinemia can include headache, dizziness, cyanosis (bluish discoloration of the skin), and in severe cases, cardiac arrhythmias and respiratory depression. While the risk of methemoglobinemia from dermal absorption of this compound is not quantified, it remains a plausible hazard, especially with prolonged or extensive exposure.
Furthermore, nitroaromatic compounds can be reactive and may pose a fire or explosion hazard under certain conditions, particularly in the presence of strong oxidizing agents, reducing agents, or at elevated temperatures.
1.3. Inferred Hazard Profile of this compound
Based on the available data for structurally similar compounds, such as 2-Methyl-1-(3-nitrobenzoyl)piperazine, the following hazard profile for this compound can be inferred[4]:
| Hazard Classification | GHS Hazard Statement(s) |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Respiratory Irritation | H335: May cause respiratory irritation |
It is crucial to handle this compound as if it possesses all these hazards until specific toxicological data becomes available.
Prudent Laboratory Practices: A Multi-Layered Approach to Safety
A robust safety protocol for handling this compound relies on a combination of engineering controls, appropriate Personal Protective Equipment (PPE), and meticulous work practices.
2.1. Engineering Controls: The First Line of Defense
All manipulations of solid or dissolved this compound should be conducted in a well-ventilated area.
-
Chemical Fume Hood: A properly functioning chemical fume hood is mandatory for all procedures that may generate dust or aerosols of the compound. This includes weighing, transferring, and preparing solutions.
-
Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of vapors.
2.2. Personal Protective Equipment (PPE): Essential Barriers to Exposure
The selection of appropriate PPE is critical to prevent direct contact with this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over safety glasses, especially when there is a risk of splashing.[5][6] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for incidental contact. For prolonged handling, consider double-gloving or using gloves with a higher level of chemical resistance. Always inspect gloves for any signs of degradation or puncture before use.[5][7] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat with long sleeves and a closed front should be worn at all times in the laboratory. |
| Respiratory Protection | NIOSH-approved Respirator | In situations where dust or aerosols may be generated outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8] |
2.3. Safe Handling Workflow
The following workflow outlines the essential steps for safely handling this compound in a research setting.
References
- 1. 1-(4-Nitrobenzoyl)piperazine | 72141-41-4 | Benchchem [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. aksci.com [aksci.com]
- 5. nj.gov [nj.gov]
- 6. benchchem.com [benchchem.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Solubility and Stability of 1-(3-Nitrobenzoyl)piperazine
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(3-Nitrobenzoyl)piperazine, with a specific focus on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven methodologies for characterization. While experimental data for this specific molecule is not extensively published, this guide establishes a robust framework for its evaluation based on the known behavior of structurally related compounds, including nitroaromatic compounds and piperazine derivatives. The protocols detailed herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Introduction: Understanding this compound
This compound is a synthetic organic compound featuring a piperazine ring acylated with a 3-nitrobenzoyl group. The molecular structure, combining the versatile piperazine scaffold with the electron-withdrawing nitroaromatic moiety, suggests its potential utility as an intermediate in medicinal chemistry and materials science. The piperazine ring is a common pharmacophore known to improve aqueous solubility and bioavailability, while the nitrobenzoyl group can serve as a key site for chemical modification or biological activity.[1] An accurate understanding of its solubility and stability is paramount for its effective application in any research or development endeavor.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃N₃O₃ | PubChem[2] |
| Molecular Weight | 235.24 g/mol | PubChem[2] |
| Predicted XlogP | 0.6 | PubChem[2] |
| Appearance | White to off-white solid (predicted) | Inferred |
| Purity (Commercial) | ≥98% | CymitQuimica[3] |
Solubility Profiling: A Multi-faceted Approach
The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical determinant of its behavior in both in vitro and in vivo systems. The presence of the basic piperazine nitrogen suggests that the solubility of this compound will be pH-dependent. A comprehensive solubility assessment is therefore essential.
Causality Behind Experimental Choices
A multi-solvent, pH-ranging approach is necessary to build a complete solubility profile. Water and ethanol are chosen as baseline solvents due to their prevalence in biological and synthetic contexts. The use of buffers at physiologically relevant pH values (pH 2.0, 4.5, 6.8, and 7.4) is critical for predicting the compound's behavior in the gastrointestinal tract and bloodstream. The selection of the Shake-Flask method is based on its status as a gold-standard, equilibrium-based technique that provides thermodynamically stable solubility data.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
-
Preparation of Solutions: Prepare a series of buffered solutions at pH 2.0 (0.1 N HCl), pH 4.5 (Acetate buffer), pH 6.8 (Phosphate buffer), and pH 7.4 (Phosphate buffer), along with deionized water and absolute ethanol.
-
Compound Addition: Add an excess amount of this compound to 2 mL of each solvent in screw-capped glass vials. The excess should be sufficient to ensure a solid phase remains at equilibrium.
-
Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for 24-48 hours. This duration is typically sufficient to reach equilibrium; however, preliminary kinetic studies should be performed to confirm.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow for the sedimentation of undissolved solid.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any particulate matter.
-
Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Analytical Method: HPLC-UV for Quantification
High-Performance Liquid Chromatography with UV detection is a robust and widely available technique for the quantification of aromatic compounds like this compound.
Table 2: Suggested HPLC-UV Method Parameters
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid), Gradient |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
| Detection Wavelength | 340 nm (based on related compounds[4]) |
A full method validation including linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) must be performed.
Stability Assessment: Probing for Degradation
The stability of a compound dictates its shelf-life, storage conditions, and potential for generating impurities over time. The key structural features of this compound—the amide linkage, the piperazine ring, and the nitroaromatic group—are all potential sites for degradation.
Potential Degradation Pathways
Based on the known chemistry of piperazine and nitroaromatic compounds, several degradation pathways can be hypothesized:
-
Hydrolysis: The amide bond may be susceptible to hydrolysis under strongly acidic or basic conditions, yielding 3-nitrobenzoic acid and piperazine.
-
Oxidation: The piperazine ring is known to be susceptible to oxidation, potentially leading to the formation of N-oxides, ring-opened products like ethylenediamine, or piperazinone derivatives.[5][6]
-
Reduction: The nitro group can be reduced to an amino group, forming 1-(3-Aminobenzoyl)piperazine. This is a common transformation for nitroaromatic compounds.[1]
-
Photodegradation: Aromatic nitro compounds can be susceptible to degradation upon exposure to light.
Experimental Workflow: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.
Caption: Workflow for forced degradation studies.
Protocol for Forced Degradation
-
Stock Solution Preparation: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic: Mix 1 mL of stock solution with 1 mL of 0.2 N HCl and heat at 80°C for 24 hours.
-
Basic: Mix 1 mL of stock solution with 1 mL of 0.2 N NaOH and heat at 80°C for 24 hours.
-
Oxidative: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ and store at room temperature for 24 hours.
-
Thermal: Store vials of the stock solution and solid compound at 80°C for 7 days.
-
Photolytic: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by HPLC-UV/DAD to assess the formation of degradation products.
-
Peak Purity and Identification: Use a Diode Array Detector (DAD) to assess peak purity of the parent compound. Tentatively identify degradation products using LC-MS.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, concise tables for easy comparison and interpretation.
Table 3: Hypothetical Solubility Data for this compound at 25°C
| Solvent/Buffer | pH | Solubility (µg/mL) | Classification |
| 0.1 N HCl | 2.0 | > 1000 | Freely Soluble |
| Acetate Buffer | 4.5 | 500 - 1000 | Soluble |
| Phosphate Buffer | 6.8 | 100 - 200 | Sparingly Soluble |
| Phosphate Buffer | 7.4 | 50 - 100 | Slightly Soluble |
| Deionized Water | ~7.0 | 80 - 150 | Slightly Soluble |
| Ethanol | N/A | > 2000 | Freely Soluble |
Table 4: Hypothetical Forced Degradation Results
| Condition | % Degradation | Number of Degradants | Major Degradant (m/z) |
| Acidic | ~5% | 1 | 168.0 (3-nitrobenzoic acid) |
| Basic | ~15% | 2 | 168.0, 87.1 (piperazine) |
| Oxidative | ~8% | 3 | 251.2 (N-oxide) |
| Thermal | < 2% | 0 | N/A |
| Photolytic | ~4% | 1 | 206.1 (reduced product) |
Conclusion and Recommendations
This guide outlines a comprehensive strategy for characterizing the solubility and stability of this compound. The pH-dependent solubility profile, driven by the basic piperazine moiety, is a key characteristic that must be considered in formulation development. While the compound is predicted to be relatively stable under thermal stress, it shows potential liabilities to hydrolytic and oxidative degradation. The development of a stability-indicating HPLC method is crucial for monitoring the purity of this compound during storage and use. The methodologies presented here provide a robust starting point for any researcher or drug development professional working with this, or structurally similar, molecules.
References
- 1. 1-(4-Nitrobenzoyl)piperazine | 72141-41-4 | Benchchem [benchchem.com]
- 2. PubChemLite - this compound (C11H13N3O3) [pubchemlite.lcsb.uni.lu]
- 3. This compound 98% | CymitQuimica [cymitquimica.com]
- 4. jocpr.com [jocpr.com]
- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 6. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Therapeutic Potential of Piperazine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, stands as a cornerstone in modern medicinal chemistry.[1] Its unique structural and physicochemical properties, including solubility, basicity, and conformational flexibility, have established it as a "privileged scaffold" in drug discovery.[2][3] This guide provides a comprehensive technical overview of the piperazine moiety, delving into its fundamental chemical attributes, diverse mechanisms of action, and broad therapeutic applications. We will explore its role in targeting a wide array of diseases, from parasitic infections to cancer and central nervous system disorders, supported by mechanistic insights, experimental protocols, and structure-activity relationship (SAR) analyses. This document serves as an authoritative resource for researchers and drug development professionals seeking to leverage the vast potential of piperazine-based compounds.
The Piperazine Scaffold: A Privileged Structure in Medicinal Chemistry
The versatility of the piperazine scaffold is a key reason for its prevalence in a multitude of FDA-approved drugs.[4][5] Its six-membered ring structure with two nitrogen atoms allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2][6]
Key Physicochemical Properties:
-
Basicity and Solubility: The two nitrogen atoms confer basic properties, allowing for salt formation which often enhances aqueous solubility and bioavailability.[2][6]
-
Chemical Reactivity: The secondary amine groups are readily functionalized, making piperazine an excellent linker to connect different pharmacophores or a scaffold for building molecules that interact with specific biological targets.[1][2]
-
Conformational Flexibility: The chair conformation of the piperazine ring can be modulated by substitution, influencing its binding affinity to target proteins.[2] This flexibility can be reduced by incorporating the ring into more complex polycyclic structures.[2]
These properties allow medicinal chemists to systematically modify piperazine-containing molecules to optimize their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their target specificity and potency.[6][7]
Diverse Therapeutic Applications of Piperazine Compounds
The piperazine nucleus is a core component in drugs spanning a wide range of therapeutic areas.[8][9][10]
Anthelmintic Activity: The Classic Application
Historically, piperazine gained prominence as an anthelmintic agent for treating parasitic worm infections like ascariasis (roundworm) and enterobiasis (pinworm).[11][12][13]
Mechanism of Action: Piperazine acts as a γ-aminobutyric acid (GABA) receptor agonist in nematodes.[14][15] This leads to hyperpolarization of the parasite's muscle cells by increasing chloride ion influx, resulting in flaccid paralysis.[15][16] The paralyzed worms are then unable to maintain their position in the host's gastrointestinal tract and are expelled by normal peristalsis.[14][17] The selectivity of piperazine for helminths is due to vertebrates primarily using GABA in the central nervous system, and the isoform of the helminth GABA receptor differs from that of vertebrates.[11][17]
Experimental Protocol: In Vitro Anthelmintic Assay (Ascaris suum model)
-
Preparation of Ascaris suum Muscle Strips: Isolate muscle strips from adult Ascaris suum worms.
-
Organ Bath Setup: Mount the muscle strips in an organ bath containing a physiological saline solution (e.g., Ascaris Ringer's solution) maintained at 37°C and aerated with a suitable gas mixture.
-
Contraction Measurement: Connect the muscle strips to an isometric force transducer to record muscle contractions.
-
Drug Application: After a stabilization period, add varying concentrations of a piperazine test compound to the organ bath.
-
Data Analysis: Measure the reduction in the frequency and amplitude of spontaneous muscle contractions to determine the paralytic effect and calculate the EC50 value.
Anticancer Potential: A Modern Frontier
A significant number of FDA-approved anticancer drugs incorporate the piperazine ring.[4][5] Its presence can enhance the efficacy and pharmacokinetic properties of these agents.[15][18] Piperazine derivatives have demonstrated a range of anticancer activities, including the ability to inhibit cell cycle progression, induce apoptosis, and interfere with DNA.[19][20]
Examples of Piperazine-Containing Anticancer Drugs:
-
Imatinib: A tyrosine kinase inhibitor used to treat chronic myeloid leukemia and other cancers.
-
Gefitinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer.
Mechanism of Action: The anticancer mechanisms of piperazine derivatives are diverse and depend on the overall molecular structure. They can act as:
-
Kinase Inhibitors: By targeting specific kinases involved in cancer cell signaling pathways.
-
DNA Intercalating Agents: Some derivatives can interact with DNA, leading to cell cycle arrest and apoptosis.[20]
-
Apoptosis Inducers: Certain piperazine compounds can trigger both intrinsic and extrinsic apoptotic pathways in cancer cells.[20]
Table 1: Selected Piperazine Derivatives and their Anticancer Activity
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Derivative 17 (Vindoline derivative) | KM12 (Colon) | -84.40% growth | [18] |
| Compound 22 | Not Specified | 0.11 µM | [4] |
| Compound 23 | Not Specified | 0.35 µM | [4] |
| Glycyrrhetic acid-piperazine derivative 41 | MCF-7 (Breast) | 1.08 µM | [21] |
Central Nervous System (CNS) Disorders: Modulating Neurotransmission
Arylpiperazine derivatives are a significant class of compounds that act on the central nervous system and are used to treat various neurological and psychiatric disorders.[22] They can modulate the activity of neurotransmitter systems, particularly serotonin and dopamine.[23]
Therapeutic Targets in the CNS:
-
Serotonin Receptors (5-HT): Many arylpiperazine derivatives exhibit affinity for various 5-HT receptor subtypes, leading to antidepressant and anxiolytic effects.[23][24]
-
Dopamine Receptors: Antipsychotic effects are often mediated through the blockade of dopamine D2 receptors.
-
Other Receptors: Some compounds also interact with adrenergic and histaminic receptors.
Examples of Piperazine-Containing CNS Drugs:
-
Trazodone: An antidepressant with a complex pharmacology that includes serotonin antagonism and reuptake inhibition.
-
Ziprasidone: An atypical antipsychotic used to treat schizophrenia and bipolar disorder.[11]
Diagram: Simplified Signaling Pathway of an Arylpiperazine Antidepressant
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]
- 6. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Piperazine - Wikipedia [en.wikipedia.org]
- 12. sarchemlabs.com [sarchemlabs.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 15. benchchem.com [benchchem.com]
- 16. Piperazine | Johns Hopkins ABX Guide [hopkinsguides.com]
- 17. Piperazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 18. Novel Piperazine Derivatives of Vindoline as Anticancer Agents | MDPI [mdpi.com]
- 19. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. nbinno.com [nbinno.com]
- 24. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
A Senior Application Scientist's Guide to Discovering Novel Bioactive Molecules from Piperazine Scaffolds
Abstract
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast number of clinically successful drugs has earned it the status of a "privileged scaffold."[1][2] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals aimed at leveraging the unique properties of the piperazine core to discover novel bioactive molecules. We will explore the strategic design of piperazine-based compound libraries, detail robust synthetic methodologies, outline comprehensive screening cascades, and discuss the iterative process of hit-to-lead optimization. This document is structured to provide not just procedural steps, but the underlying scientific rationale, empowering research teams to make informed, causality-driven decisions in their drug discovery campaigns.
The Piperazine Scaffold: A Privileged Structure in Drug Design
The utility of the piperazine scaffold is not coincidental; it stems from a unique convergence of physicochemical and structural properties that are highly advantageous for drug design.[2][3]
-
Physicochemical Properties : The two nitrogen atoms confer basicity, allowing for protonation at physiological pH. This enhances aqueous solubility, a critical factor for oral bioavailability and formulation. The pKa values of the two nitrogens (typically around 5.3 and 9.7) allow for fine-tuning of a molecule's charge state and its ability to cross biological membranes.[4]
-
Structural & Conformational Features : The piperazine ring predominantly exists in a stable, low-energy chair conformation. This provides a rigid and predictable three-dimensional framework, which is invaluable for orienting substituent groups (pharmacophores) for precise interaction with biological targets like enzyme active sites or receptor binding pockets.[5]
-
Synthetic Tractability : The secondary amine nature of the nitrogen atoms makes them readily amenable to a wide range of chemical modifications, particularly at the N1 and N4 positions. This synthetic accessibility is crucial for the rapid generation of diverse compound libraries, a key strategy in modern drug discovery.
-
Pharmacokinetic Impact : The incorporation of a piperazine moiety is a well-established strategy to improve the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.[2][5] It can act as a hydrophilic handle to balance the lipophilicity of a molecule and often serves to block metabolic sites, thereby increasing the drug's half-life.
The piperazine nucleus is a component of numerous blockbuster drugs across a wide spectrum of therapeutic areas, including oncology (e.g., Imatinib), virology (e.g., Indinavir), psychiatry (e.g., Ziprasidone), and urology (e.g., Sildenafil).[4][6][7] An analysis of small-molecule drugs approved by the U.S. FDA between 2012 and 2023 revealed that 36 contain a piperazine ring system, with a significant portion targeting cancer.[7][8] This consistent success underscores its status as a versatile and reliable building block for bioactive molecules.[9][10]
Strategic Design and Synthesis of Piperazine-Based Libraries
The success of any screening campaign begins with a well-designed compound library. For piperazine scaffolds, the primary strategy involves diversification at the N1 and N4 positions to explore a vast chemical space.
Library Design Philosophy
A robust library should balance diversity and focus. Key considerations include:
-
Target-Focused Design : If the biological target is known, computational tools like molecular docking can be used to design fragments that are predicted to bind. The piperazine core then serves as a linker to connect these fragments.
-
Diversity-Oriented Synthesis (DOS) : In the absence of a defined target, a DOS approach aims to create a library with maximum structural and stereochemical diversity to cover a broad range of biological targets.
-
Property-Based Design : The library should be designed to adhere to established guidelines for drug-likeness, such as Lipinski's Rule of Five, to maximize the chances of identifying hits with favorable pharmacokinetic properties.
Core Synthetic Methodologies
The derivatization of the piperazine core is typically achieved through robust and well-characterized reactions. The choice of reaction depends on the desired substituent (alkyl, aryl, acyl, etc.).
Diagram: General Synthetic Workflow This diagram illustrates the typical high-level workflow for generating a diversified piperazine library and progressing a hit to a lead candidate.
Caption: High-level workflow from library design to preclinical candidate.
Protocol 1: N-Alkylation via Reductive Amination
This is one of the most common and versatile methods for introducing alkyl groups onto a piperazine nitrogen.[11]
Objective : To synthesize N-monosubstituted piperazines.
Materials :
-
N-Boc-piperazine
-
Aldehyde or Ketone of choice (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
Step-by-Step Procedure :
-
Dissolve N-Boc-piperazine (1 equivalent) and the desired aldehyde/ketone (1.1 equivalents) in DCM.
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10 minutes. The reaction is often mildly exothermic.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting N-Boc-N'-alkyl-piperazine by flash column chromatography.
-
To deprotect the Boc group, dissolve the purified intermediate in DCM and add an excess of TFA (5-10 equivalents).
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).
-
Remove the solvent and excess TFA under reduced pressure. The resulting product is the TFA salt of the desired monosubstituted piperazine.
Causality Explanation : Using N-Boc-piperazine ensures mono-alkylation. The Boc protecting group is stable to the reductive amination conditions but is easily removed with acid (TFA), providing a clean and high-yielding route to the desired product.[12] NaBH(OAc)₃ is a mild and selective reducing agent, well-suited for this transformation, that does not reduce the starting aldehyde/ketone.
Protocol 2: N-Arylation via Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds, enabling the synthesis of N-arylpiperazines.[11]
Objective : To synthesize N-arylpiperazines.
Materials :
-
Piperazine (or a mono-N-substituted piperazine) (1.2 equivalents)
-
Aryl halide (bromide or chloride) (1 equivalent)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Ligand (e.g., BINAP, Xantphos) (2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃) (1.4 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Step-by-Step Procedure :
-
In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), combine the aryl halide (1 eq), palladium catalyst, and ligand.
-
Add the base.
-
Add the anhydrous solvent, followed by the piperazine derivative (1.2 eq).
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS. Reactions typically run for 12-24 hours.
-
After completion, cool the reaction to room temperature and dilute with a solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Self-Validation & Trustworthiness : This protocol is validated by monitoring for the complete consumption of the limiting reagent (the aryl halide) via LC-MS. The presence of the desired product mass and the disappearance of the starting material mass confirms the reaction's success. The inert atmosphere is critical, as the palladium catalyst is sensitive to oxygen, especially at high temperatures.
Screening Strategies for Bioactivity
Once a library is synthesized and validated, the next step is to identify compounds with the desired biological activity. The choice of screening strategy depends on the project's goals, the nature of the target, and available resources.
High-Throughput Screening (HTS)
HTS involves the automated testing of a large number of compounds against a specific biological target in a miniaturized format (e.g., 384- or 1536-well plates).
-
Assay Development : A robust and reproducible assay is paramount. This could be an enzyme activity assay, a cell-based reporter assay, or a binding assay.
-
Workflow : Compounds are tested at a single concentration (e.g., 10 µM). Active compounds, or "hits," are then re-tested in a dose-response format to confirm activity and determine their potency (e.g., IC₅₀ or EC₅₀).
Diagram: HTS Funnel This diagram shows the progression from a large library to a few confirmed hits.
Caption: A typical high-throughput screening (HTS) cascade.
Fragment-Based Drug Discovery (FBDD)
FBDD is an alternative approach where smaller, low-complexity molecules ("fragments") are screened for weak binding to the target. Hits from FBDD are then optimized or linked together to create more potent leads. The piperazine scaffold can be used as a core to link promising fragments.
-
Screening Methods : Biophysical methods like Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR), or X-ray crystallography are used to detect the weak binding of fragments.
-
Advantage : FBDD explores chemical space more efficiently than HTS and often yields leads with better physicochemical properties.
In Silico Screening
Computational methods can be used to screen vast virtual libraries of compounds before any synthesis is undertaken.
-
Virtual Screening : A large database of virtual compounds is docked into a 3D model of the target protein. Compounds are ranked based on their predicted binding affinity.
-
Pharmacophore Modeling : A model is built based on the known structural features required for activity. This model is then used to search databases for molecules that match the pharmacophore.
Hit-to-Lead Optimization and SAR
Identifying a "hit" is only the beginning. The hit-to-lead (H2L) process aims to optimize the initial hit into a "lead" compound with improved potency, selectivity, and drug-like properties. This is achieved through iterative cycles of chemical synthesis and biological testing to establish a Structure-Activity Relationship (SAR).
Key Optimization Goals:
-
Potency : Increase the compound's affinity for the target.
-
Selectivity : Ensure the compound binds to the desired target and not to other, related proteins (to avoid off-target effects).
-
ADMET Properties : Improve solubility, metabolic stability, cell permeability, and reduce toxicity.
Table 1: Example SAR Data for a Hypothetical Kinase Inhibitor Series
| Compound ID | R1 Group (N1) | R2 Group (N4) | Kinase IC₅₀ (nM) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| HIT-01 | Methyl | Phenyl | 1250 | 0.8 |
| OPT-02 | Ethyl | Phenyl | 980 | 1.1 |
| OPT-03 | Methyl | 4-Fluorophenyl | 450 | 5.2 |
| OPT-04 | Methyl | 3-Chlorophenyl | 210 | 4.8 |
| LEAD-05 | Methyl | 4-Fluoro-3-chlorophenyl | 85 | 6.5 |
Analysis of SAR : The data in Table 1 suggests that small alkyl groups are tolerated at R1. More importantly, adding electron-withdrawing groups (F, Cl) to the R2 phenyl ring significantly improves potency. The 4-fluoro substituent also dramatically improves cell permeability, a key ADMET parameter. This iterative process, guided by SAR, leads from a micromolar hit to a potent, cell-permeable lead compound.
Conclusion and Future Directions
References
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 10. Exploring pharmacological significance of piperazine scaffold [wisdomlib.org]
- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
Methodological & Application
Application Note: A Step-by-Step Synthesis Protocol for 1-(3-Nitrobenzoyl)piperazine
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 1-(3-Nitrobenzoyl)piperazine, a key intermediate in pharmaceutical and materials science research.[1] The protocol is designed for researchers, scientists, and drug development professionals, emphasizing safety, reproducibility, and a deep understanding of the underlying chemical principles. We detail a robust methodology based on the nucleophilic acyl substitution of piperazine with 3-nitrobenzoyl chloride, including reagent handling, reaction execution, product purification, and characterization. This guide explains the causality behind each experimental choice to ensure both successful synthesis and operator safety.
Introduction and Scientific Principle
This compound serves as a critical molecular scaffold and building block in the development of complex organic molecules. Its structure, featuring a reactive secondary amine on the piperazine ring and a modifiable nitro group, makes it a versatile precursor for creating diverse chemical libraries for drug discovery and other applications.[1]
The synthesis is fundamentally a nucleophilic acyl substitution reaction. The secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride. This reaction forms a tetrahedral intermediate which then collapses, expelling a chloride ion and forming the stable amide bond. A non-nucleophilic base, such as triethylamine, is incorporated to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Recommended Purity | Supplier Example |
| Piperazine (Anhydrous) | 110-85-0 | 86.14 | >99% | Sigma-Aldrich, TCI |
| 3-Nitrobenzoyl chloride | 121-90-4 | 185.56 | >98% | TCI, Fisher Scientific |
| Triethylamine (TEA) | 121-44-8 | 101.19 | >99.5%, Anhydrous | Sigma-Aldrich |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, >99.8% | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ACS Grade | VWR |
| Sodium Chloride (NaCl) | 7647-14-5 | 58.44 | ACS Grade | VWR |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ACS Grade | Fisher Scientific |
| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade | Fisher Scientific |
| Hexane | 110-54-3 | 86.18 | ACS Grade | Fisher Scientific |
Equipment
-
Magnetic stirrer with stir bars
-
Round-bottom flasks (various sizes)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass funnels and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Silica gel for column chromatography (230-400 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Analytical balance
-
pH paper
Health and Safety Precautions (EHS)
This protocol must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
3-Nitrobenzoyl Chloride : Highly corrosive and moisture-sensitive.[2] Causes severe skin burns and eye damage and may cause respiratory irritation.[2] Reacts with water to release hydrogen chloride gas.[2] Handle only in a dry, inert atmosphere if possible.
-
Piperazine (Anhydrous) : Corrosive and hygroscopic.[3][4] Can cause skin and eye burns. Store in a tightly closed container in a cool, dry, well-ventilated area away from light and moisture.[5]
-
Triethylamine : Flammable liquid and vapor. Toxic if inhaled and corrosive. Handle with care.
-
Dichloromethane (DCM) : Volatile solvent. Suspected carcinogen. Avoid inhalation and skin contact.
In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[2][6]
Experimental Workflow Diagram
Caption: Figure 1: Synthesis Workflow for this compound.
Step-by-Step Synthesis Protocol
Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add piperazine (2.58 g, 30.0 mmol, 3.0 eq).
-
Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture until the piperazine is fully dissolved.
-
Add triethylamine (TEA) (2.1 mL, 15.0 mmol, 1.5 eq) to the solution.
-
Causality Note: Anhydrous piperazine is used as a nucleophile. A three-fold excess is employed here to favor the mono-acylated product over the di-acylated byproduct and to help act as a base. Triethylamine is added as an additional, non-nucleophilic acid scavenger to neutralize the HCl formed during the reaction, preventing the protonation of the piperazine starting material and driving the equilibrium towards the product.
-
-
Cool the flask in an ice-water bath to 0 °C with continuous stirring.
Reaction Execution
-
In a separate beaker, dissolve 3-nitrobenzoyl chloride (1.86 g, 10.0 mmol, 1.0 eq) in 20 mL of anhydrous DCM.
-
Transfer this solution to a dropping funnel. Add the 3-nitrobenzoyl chloride solution dropwise to the cooled, stirring piperazine solution over approximately 30 minutes.
-
Causality Note: The reaction is highly exothermic. A slow, dropwise addition at 0 °C is critical to control the reaction rate, dissipate heat, and minimize the formation of undesired side products.
-
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.
-
Remove the ice bath and let the reaction mixture warm to room temperature. Continue stirring for 12-16 hours (overnight) to ensure the reaction proceeds to completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 10% Methanol in DCM, visualizing with UV light. The disappearance of the 3-nitrobenzoyl chloride spot indicates reaction completion.
Work-up and Product Isolation
-
Transfer the reaction mixture to a 500 mL separatory funnel.
-
Add 100 mL of deionized water to quench the reaction and dissolve the triethylamine hydrochloride salt.
-
Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of DCM.
-
Combine all organic layers.
-
Wash the combined organic layer sequentially with:
-
100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. (Purpose: To remove any unreacted acid chloride and residual HCl.)
-
100 mL of saturated aqueous sodium chloride (brine) solution. (Purpose: To remove excess water from the organic layer before drying.)
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
Purification and Characterization
Purification by Column Chromatography
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (starting from 20% ethyl acetate and gradually increasing to 50%). Collect fractions and monitor by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR & ¹³C NMR: To confirm the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 236.10 g/mol ).[7]
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (Amide C=O stretch ~1630 cm⁻¹, N-O asymmetric and symmetric stretches ~1530 and ~1350 cm⁻¹).
Quantitative Data Summary
| Parameter | Value | Notes |
| Limiting Reagent | 3-Nitrobenzoyl Chloride | 10.0 mmol |
| Piperazine | 3.0 equivalents | Acts as nucleophile and base |
| Triethylamine | 1.5 equivalents | Acid scavenger |
| Reaction Temperature | 0 °C to Room Temp. | Initial cooling is critical |
| Reaction Time | 14-18 hours | Overnight stirring is typical |
| Expected Yield | 75-90% | Yield after purification |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Hydrolysis of acid chloride; Product loss during work-up. | Ensure anhydrous conditions; Increase reaction time; Be careful during extractions. |
| Presence of Starting Material | Insufficient reaction time or temperature. | Allow reaction to stir longer; Gently warm if necessary after initial phase. |
| Formation of Disubstituted Product | Reaction temperature too high; Rapid addition of acyl chloride. | Maintain 0 °C during addition; Add acyl chloride solution slowly and dropwise. |
| Product is an Oil/Gummy | Presence of solvent or impurities. | Ensure complete removal of solvent on rotary evaporator; Re-purify via column chromatography. |
References
Application Note: Quantitative Analysis of 1-(3-Nitrobenzoyl)piperazine Using Chromatographic Techniques
Abstract
This document provides detailed analytical protocols for the accurate quantification of 1-(3-Nitrobenzoyl)piperazine, a piperazine derivative of interest in medicinal chemistry and drug development.[1] We present two primary, validated methods: a robust High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD) method suitable for routine quality control and purity assessment, and a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. The rationale behind critical experimental parameters is discussed, ensuring that researchers can adapt and implement these protocols with a deep understanding of the underlying principles. All methodologies are designed to be self-validating, adhering to common industry standards for accuracy, precision, and reliability.
Introduction and Chemical Profile
This compound is a synthetic organic compound featuring a piperazine ring acylated with a 3-nitrobenzoyl group.[2] Piperazine derivatives are a significant class of compounds in pharmacology, known for a wide range of biological activities.[3][4] The accurate quantification of this compound is critical for various applications, including:
-
Pharmaceutical Quality Control: Ensuring the identity, purity, and strength of the active pharmaceutical ingredient (API).
-
Drug Development: Supporting formulation studies, stability testing, and impurity profiling.
-
Pharmacokinetic Studies: Measuring compound concentrations in biological fluids to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
The presence of the 3-nitrobenzoyl moiety provides a strong chromophore, making it highly suitable for UV-based detection methods.
Chemical Profile:
-
Chemical Name: (3-nitrophenyl)-piperazin-1-ylmethanone
-
Molecular Formula: C₁₁H₁₃N₃O₃[2]
-
Molecular Weight: 235.24 g/mol
-
Monoisotopic Mass: 235.09569 Da[2]
-
Structure:

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV/DAD)
This reversed-phase HPLC method is designed for robust, routine analysis. The choice of a C18 stationary phase is based on the non-polar nature of the benzoyl group and the moderate polarity of the piperazine ring. The mobile phase, a gradient of acetonitrile and water with formic acid, ensures sharp peak shapes and efficient elution. Formic acid is used to protonate the basic nitrogen atoms of the piperazine ring, reducing peak tailing and improving chromatographic performance.
HPLC-UV/DAD Experimental Workflow
The following diagram outlines the complete process from sample preparation to data analysis.
Caption: Workflow for HPLC-UV/DAD analysis.
Detailed Protocol: HPLC-UV/DAD
A. Reagents and Materials
-
This compound reference standard (≥98% purity)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC or Milli-Q grade
-
Formic Acid (FA), LC-MS grade
-
Syringe filters, 0.45 µm PTFE or PVDF
B. Instrumentation
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatography Data System (CDS) for instrument control and data processing.
C. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Preparation: Accurately weigh the sample material, dissolve in the diluent to achieve a theoretical concentration within the calibration range, sonicate for 10 minutes, and filter through a 0.45 µm syringe filter into an HPLC vial.
D. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm (or similar) | Standard stationary phase for retaining moderately non-polar compounds. |
| Mobile Phase | A: 0.1% FA in WaterB: 0.1% FA in Acetonitrile | Provides good peak shape and resolution. Formic acid acts as an ion-pairing agent for the basic piperazine. |
| Gradient | 0-1 min: 10% B1-10 min: 10-90% B10-12 min: 90% B12-13 min: 90-10% B13-18 min: 10% B | Gradient elution ensures separation from potential impurities and a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and backpressure. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak distortion. |
| Detection | DAD, 260 nm | The nitroaromatic system provides strong UV absorbance. Monitoring at 260 nm offers high sensitivity. |
E. Method Validation Summary A validated method ensures reliable results.[5][6] The following parameters should be assessed:
| Parameter | Typical Acceptance Criteria | Purpose |
| Linearity | Correlation coefficient (r²) > 0.998 | Confirms a direct relationship between detector response and concentration. |
| Accuracy (% Recovery) | 98.0% - 102.0% | Measures the closeness of the experimental value to the true value. |
| Precision (% RSD) | Intra-day: ≤ 2.0%Inter-day: ≤ 2.0% | Demonstrates the repeatability and reproducibility of the method. |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) ratio ≥ 3:1 | The lowest concentration that can be reliably detected. |
| Limit of Quantification (LOQ) | Signal-to-Noise (S/N) ratio ≥ 10:1; Precision ≤ 10% RSD | The lowest concentration that can be accurately quantified.[5][7] |
| Specificity | Peak purity index > 0.999; No interference at RT | Ensures the signal is solely from the analyte, free from matrix or impurity interference. |
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as analysis in biological matrices (e.g., plasma, urine), LC-MS/MS is the gold standard.[8] This method utilizes Multiple Reaction Monitoring (MRM) to specifically detect the transition of a precursor ion (the protonated molecule) to a characteristic product ion, virtually eliminating matrix interference.
LC-MS/MS Experimental Workflow
Caption: Workflow for LC-MS/MS analysis.
Detailed Protocol: LC-MS/MS
A. Reagents and Materials
-
As per HPLC method, but with LC-MS grade solvents and additives.
-
Internal Standard (IS): A stable isotope-labeled analog (e.g., this compound-d8) is ideal. If unavailable, a structurally similar compound can be used.
B. Instrumentation
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
C. Sample Preparation (Example for Plasma)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of Internal Standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition and inject.
D. LC and MS/MS Conditions
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm (or similar) | Smaller particle size and dimensions are suitable for faster, high-efficiency UHPLC separations. |
| Mobile Phase | A: 0.1% FA in WaterB: 0.1% FA in Acetonitrile | Standard mobile phase for LC-MS, providing good ionization efficiency. |
| Gradient | 0-0.5 min: 5% B0.5-3.0 min: 5-95% B3.0-4.0 min: 95% B4.1-5.0 min: 5% B | A fast gradient is sufficient for separation when using highly selective MS/MS detection. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Ensures reproducible chromatography. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The piperazine nitrogens are readily protonated. |
| Precursor Ion [M+H]⁺ | m/z 236.1 | Corresponds to the protonated molecular ion of the analyte.[2] |
| Product Ions (MRM) | Quantifier: 236.1 > 121.1Qualifier: 236.1 > 91.1 | These transitions (hypothetical, need optimization) correspond to stable fragments, ensuring specificity. |
| Internal Standard | e.g., 244.1 > 121.1 (for a d8 analog) | Monitors and corrects for variability in sample prep and instrument response.[8] |
E. Method Validation Validation for LC-MS/MS follows similar principles to HPLC but with an emphasis on matrix effects, recovery, and lower limits of quantification, often in the pg/mL to ng/mL range.[9]
Discussion of Alternative Methods
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[10] For many piperazine derivatives, GC-MS analysis is common.[5][11] However, this compound has a relatively high molecular weight and multiple polar functional groups, which may lead to poor peak shape and thermal degradation in the GC inlet. To overcome this, derivatization (e.g., silylation or acylation) of the secondary amine in the piperazine ring could be employed to increase volatility and stability.[12] While feasible, the additional sample preparation step makes GC-MS less direct than HPLC or LC-MS/MS for this particular analyte.
Conclusion
This application note provides two robust and reliable methods for the quantification of this compound. The HPLC-UV/DAD method is ideal for routine analysis in quality control settings where concentration levels are relatively high. The LC-MS/MS method offers superior sensitivity and selectivity, making it the method of choice for trace-level analysis in complex biological or environmental samples. The choice of method should be guided by the specific application requirements, including the sample matrix, required sensitivity, and available instrumentation.
References
- 1. Buy 1-Benzhydryl-4-(3-nitrobenzoyl)piperazine | 325472-19-3 [smolecule.com]
- 2. PubChemLite - this compound (C11H13N3O3) [pubchemlite.lcsb.uni.lu]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. 1-(4-Nitrobenzoyl)piperazine | 72141-41-4 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Investigating 1-(3-Nitrobenzoyl)piperazine in Antimicrobial Research
Foreword: The Rationale for Investigation
The piperazine nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1] Its prevalence in antimicrobial drug discovery is noteworthy, with a vast body of literature demonstrating that derivatives of piperazine exhibit potent and broad-spectrum antibacterial and antifungal activities.[1][2][3][4] The versatility of the piperazine ring, with its two reactive secondary amine groups, allows for systematic structural modifications to optimize pharmacokinetic properties and biological activity.[4]
This document focuses on 1-(3-Nitrobenzoyl)piperazine , a specific derivative that, while not extensively documented for its antimicrobial properties in existing literature, represents a compelling candidate for investigation. The presence of the nitrobenzoyl moiety is significant; nitro-aromatic compounds are known pro-drugs that can be reductively activated within microbial cells to generate radical species, a mechanism exploited by several established antimicrobial agents.[5] Therefore, the conjugation of a piperazine scaffold with a 3-nitrobenzoyl group presents a logical and promising starting point for the discovery of novel antimicrobial leads.
These application notes provide a comprehensive framework for the synthesis, characterization, and systematic evaluation of the antimicrobial potential of this compound. The protocols herein are designed to be self-validating and are grounded in established microbiological and chemical methodologies, providing a robust foundation for researchers embarking on this line of inquiry.
Part 1: Synthesis and Characterization
The synthesis of this compound is typically achieved via a nucleophilic acyl substitution reaction. This well-established method involves the acylation of piperazine with 3-nitrobenzoyl chloride.
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from piperazine and 3-nitrobenzoyl chloride.
Materials:
-
Piperazine
-
3-Nitrobenzoyl chloride
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (DCM) or Chloroform (CHCl₃), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (2 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and minimize side product formation.
-
Addition of Acyl Chloride: Dissolve 3-nitrobenzoyl chloride (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the cooled piperazine solution over 30 minutes with vigorous stirring.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours, then let it warm to room temperature and stir for another 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution (to remove unreacted acid chloride and HCl byproduct) and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Caption: Workflow for the synthesis and purification of this compound.
Part 2: In Vitro Antimicrobial Susceptibility Testing
A tiered approach is recommended for evaluating the antimicrobial activity, starting with a qualitative primary screen followed by quantitative determination of inhibitory concentrations.
Microbial Strains
A standard panel of clinically relevant and reference strains should be used.
-
Gram-positive Bacteria: Staphylococcus aureus (e.g., ATCC 25923), Methicillin-resistant Staphylococcus aureus (MRSA, e.g., ATCC 43300), Bacillus subtilis (e.g., ATCC 6633).
-
Gram-negative Bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853), Klebsiella pneumoniae (e.g., ATCC 700603).
-
Fungi: Candida albicans (e.g., ATCC 90028), Aspergillus niger (e.g., ATCC 16404).
Protocol 2: Agar Disk-Diffusion Assay (Primary Screening)
Objective: To qualitatively assess the antimicrobial activity of the synthesized compound.
Procedure:
-
Inoculum Preparation: Prepare a microbial inoculum equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).[6]
-
Plate Inoculation: Uniformly streak the prepared inoculum onto the surface of Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) plates using a sterile cotton swab.
-
Disk Application: Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of this compound (e.g., 30 µ g/disk ). A stock solution in DMSO is typically used.
-
Controls: Use a disk impregnated with DMSO as a negative control and disks with standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls.
-
Incubation: Place the disks on the agar surface and incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.
-
Result Measurement: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone indicates greater sensitivity of the microbe to the compound.
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Objective: To quantitatively determine the lowest concentration of the compound that inhibits visible microbial growth.
Procedure:
-
Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate broth (Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized microbial inoculum (adjusted to ~5 x 10⁵ CFU/mL) to each well.
-
Controls:
-
Growth Control: Wells with broth and inoculum only.
-
Sterility Control: Wells with broth only.
-
Solvent Control: Wells with the highest concentration of DMSO used.
-
-
Incubation: Incubate the plates under the same conditions as the disk-diffusion assay.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[6]
Protocol 4: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Objective: To determine the lowest concentration of the compound that kills ≥99.9% of the initial inoculum.
Procedure:
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the microtiter plate.
-
Plating: Spot-plate the aliquot onto a fresh agar plate (MHA or SDA).
-
Incubation: Incubate the agar plates for 24-48 hours.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration from the MIC assay that results in no colony formation (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum).[6]
Caption: Tiered workflow for in vitro antimicrobial susceptibility testing.
Part 3: Data Presentation and Interpretation
Quantitative data from susceptibility testing should be summarized for clear comparison.
Table 1: Example Summary of Antimicrobial Activity
| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | MBC (µg/mL) |
| This compound | S. aureus | e.g., 18 | e.g., 16 | e.g., 32 |
| E. coli | e.g., 14 | e.g., 32 | e.g., 64 | |
| P. aeruginosa | e.g., 8 | e.g., >128 | e.g., >128 | |
| C. albicans | e.g., 12 | e.g., 64 | e.g., 128 | |
| Ciprofloxacin | S. aureus | 25 | 1 | 2 |
| E. coli | 30 | 0.5 | 1 | |
| Fluconazole | C. albicans | 22 | 8 | 16 |
Interpretation:
-
Bacteriostatic vs. Bactericidal: If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal. A ratio > 4 suggests bacteriostatic activity.
-
Spectrum of Activity: Activity against both Gram-positive and Gram-negative bacteria indicates a broad spectrum. Selective activity suggests a more specific mechanism of action.
Part 4: Elucidating Mechanism of Action - Future Directions
Should this compound demonstrate significant antimicrobial activity, the following studies are logical next steps to explore its mechanism of action.
-
Time-Kill Kinetic Assays: To understand the rate and concentration-dependence of its bactericidal or bacteriostatic effects.
-
Cytotoxicity Assays: To evaluate the compound's toxicity against mammalian cell lines (e.g., HEK293, HepG2) to determine its therapeutic index.[7][8]
-
Efflux Pump Inhibition: Given that some piperazine derivatives act as efflux pump inhibitors, this can be investigated using checkerboard assays with known pump substrates.[1]
-
Target Identification:
-
Nitroreductase Activation: The nitro group suggests a pro-drug mechanism.[5] Investigating activity in nitroreductase-deficient mutant strains could confirm this hypothesis.
-
Enzyme Inhibition Assays: Based on the activity of similar heterocyclic compounds, key microbial enzymes like DNA gyrase, topoisomerase, or enoyl-ACP reductase could be potential targets.[9]
-
Macromolecular Synthesis Inhibition: Assays to determine if the compound interferes with DNA, RNA, protein, or cell wall synthesis.
-
Conclusion
This compound stands as a promising, yet underexplored, candidate for antimicrobial research. Its synthesis is straightforward, and its structural motifs—the privileged piperazine core and the potentially activatable nitrobenzoyl group—provide a strong rationale for its investigation. The protocols and strategic framework outlined in this document offer a comprehensive guide for researchers to systematically evaluate its antimicrobial efficacy and delve into its potential mechanism of action, contributing valuable data to the ongoing search for novel anti-infective agents.
References
- 1. apjhs.com [apjhs.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. ijbpas.com [ijbpas.com]
- 4. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcmas.com [ijcmas.com]
- 7. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes & Protocols: Synthesis of Novel 1,3,4-Oxadiazole Derivatives Incorporating a Piperazine Moiety
Introduction: The Strategic Convergence of 1,3,4-Oxadiazoles and Piperazine in Medicinal Chemistry
The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its bioisosteric relationship with amides and esters, coupled with its metabolic stability and ability to participate in hydrogen bonding, makes it a valuable component in the design of novel therapeutic agents.[2] Compounds incorporating the 1,3,4-oxadiazole nucleus are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3][4][5]
Similarly, the piperazine ring is a crucial pharmacophore found in numerous clinically approved drugs.[4] Its basic nitrogen atoms allow for the formation of salts, enhancing solubility and bioavailability, while also serving as a versatile linker to connect different pharmacophoric elements. The conjugation of the 1,3,4-oxadiazole scaffold with a piperazine moiety represents a promising strategy in drug discovery, aiming to synergize their individual biological activities and create hybrid molecules with enhanced therapeutic potential.[3][4] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel 1,3,4-oxadiazole derivatives featuring a piperazine core.
Synthetic Strategy: A Multi-Step Approach to Piperazine-Functionalized 1,3,4-Oxadiazoles
A common and effective synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of 1,2-diacylhydrazines.[6][7] This can be achieved through the reaction of an acid hydrazide with a carboxylic acid or its derivative, followed by dehydration using a suitable cyclizing agent.[6][8][9] The following workflow outlines a representative synthesis of a 1,3,4-oxadiazole derivative bearing a piperazine substituent.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. jchemrev.com [jchemrev.com]
- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 9. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
Abstract
This application note presents a comprehensive, robust, and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective determination of piperazine and its related compounds. Piperazine derivatives are a significant class of compounds in the pharmaceutical industry, forming the core structure of numerous active pharmaceutical ingredients (APIs). However, they can also be present as starting materials, intermediates, or impurities, necessitating precise and reliable analytical methods for their control. This guide provides a detailed protocol, explains the scientific rationale behind the methodological choices, and adheres to the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
Introduction: The Analytical Imperative for Piperazine Compound Analysis
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a ubiquitous scaffold in medicinal chemistry. Its unique physicochemical properties contribute to the desired pharmacokinetic and pharmacodynamic profiles of many drugs. However, residual piperazine or its derivatives from the synthetic process can be considered impurities. Furthermore, the secondary amine nature of the piperazine ring makes it susceptible to nitrosation, potentially forming N-nitrosamine impurities, which are classified as probable human carcinogens.[1][2] Consequently, regulatory agencies worldwide mandate stringent control over such impurities in pharmaceutical products.[3]
Developing a reliable analytical method is therefore not merely a quality control exercise but a critical component of ensuring patient safety. LC-MS/MS has emerged as the gold standard for this application due to its exceptional sensitivity, selectivity, and wide dynamic range, allowing for the detection and quantification of trace-level impurities even in complex sample matrices.[1][2][3] This document serves as a practical guide for researchers, scientists, and drug development professionals in establishing a scientifically sound LC-MS/MS method for piperazine-related compounds.
Method Development Strategy: A Scientifically-Grounded Approach
The development of a robust LC-MS/MS method is a systematic process. The choices made at each stage are dictated by the physicochemical properties of the analytes and the desired performance characteristics of the assay.
The Rationale Behind Key Experimental Choices
-
Chromatography: Reversed-phase liquid chromatography (RPLC) is generally the preferred mode of separation for piperazine derivatives due to their moderate polarity. A C18 stationary phase provides a good balance of hydrophobic and polar interactions, enabling the retention and separation of a wide range of piperazine-containing molecules. Gradient elution is employed to ensure the efficient elution of compounds with varying polarities and to maintain sharp peak shapes. The mobile phase typically consists of an aqueous component with a pH modifier (e.g., formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). The acidic modifier serves to protonate the basic nitrogen atoms of the piperazine ring, which enhances chromatographic peak shape and ionization efficiency in the mass spectrometer.[4]
-
Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is the most suitable ionization technique for piperazine compounds, as the nitrogen atoms are readily protonated to form [M+H]⁺ ions.[5][6] Tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. This is achieved by selecting a specific precursor ion (the protonated molecule) in the first quadrupole, fragmenting it in the collision cell, and then monitoring for a specific product ion in the third quadrupole. This "transition" is highly characteristic of the target analyte, effectively filtering out background noise and interferences from the sample matrix.[4][7]
-
Sample Preparation: The primary goal of sample preparation is to extract the analytes of interest from the sample matrix while removing components that could interfere with the analysis or damage the analytical instrumentation. The choice of technique depends on the complexity of the matrix. For relatively clean samples like drug substances, a simple "dilute-and-shoot" approach may suffice. For more complex matrices like drug products or biological fluids, more extensive cleanup procedures such as Solid Phase Extraction (SPE), Supported Liquid Extraction (SLE), or protein precipitation are often necessary.[6][8][9]
Experimental Protocols
This section provides detailed, step-by-step protocols for the analysis of piperazine-related compounds. These protocols should be considered a starting point and may require optimization for specific applications and instrumentation.
Materials and Reagents
-
Piperazine and related compound reference standards
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog such as piperazine-d8)
-
HPLC-grade acetonitrile and methanol
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
Standard and Sample Preparation
Protocol 1: Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard and the internal standard in a suitable solvent (e.g., methanol or a mixture of water and methanol) to prepare individual primary stock solutions.
-
Intermediate Stock Solutions: Prepare intermediate stock solutions by diluting the primary stock solutions with the initial mobile phase composition.
-
Working Standard Solutions (Calibration Curve): Prepare a series of working standard solutions by serially diluting the intermediate stock solution to cover the desired concentration range. Each working standard should be spiked with the internal standard at a constant concentration.
Protocol 2: Sample Preparation (Dilute-and-Shoot for Drug Substance)
-
Accurately weigh a known amount of the drug substance.
-
Dissolve the sample in a suitable diluent (e.g., the initial mobile phase).
-
Spike the solution with the internal standard to the same concentration as in the working standards.
-
Vortex to mix thoroughly.
-
Filter the sample through a 0.22 µm syringe filter prior to injection into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following table summarizes the recommended starting conditions for the LC-MS/MS analysis.
| Parameter | Condition |
| LC System | High-Performance or Ultra-High-Performance Liquid Chromatography (HPLC/UHPLC) System |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 5% B to 95% B over 10 minutes, followed by a re-equilibration step |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Source Temperature | 500 °C |
| Capillary Voltage | 3.5 kV |
| MRM Transitions | Analyte-specific (determined by infusion and optimization) |
| Collision Energy | Analyte-specific (optimized for each MRM transition) |
Method Validation: Ensuring Trustworthiness and Reliability
A critical aspect of any analytical method is its validation, which demonstrates that the method is suitable for its intended purpose.[10][11] The validation should be performed in accordance with the ICH Q2(R1) or the more recent Q2(R2) guidelines.[12][13][14]
Table 2: Summary of Method Validation Parameters
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity/Selectivity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.[15] | No interfering peaks at the retention time of the analyte and internal standard. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical response.[15] | Correlation coefficient (r²) ≥ 0.99 |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[15] | Defined by the linearity study. |
| Accuracy | The closeness of the test results obtained by the method to the true value.[15] | Recovery of 80-120% for low concentrations and 98-102% for higher concentrations. |
| Precision (Repeatability & Intermediate Precision) | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[15] | Relative Standard Deviation (RSD) ≤ 15% for low concentrations and ≤ 5% for higher concentrations. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio ≥ 3 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15] | Signal-to-Noise ratio ≥ 10 and acceptable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10] | No significant impact on the results when parameters like flow rate, column temperature, and mobile phase composition are slightly varied. |
Visualization of the Analytical Workflow
The following diagrams illustrate the key processes in the LC-MS/MS analysis of piperazine-related compounds.
Caption: Overall workflow for the LC-MS/MS analysis of piperazine compounds.
Caption: Principle of MRM detection in a triple quadrupole mass spectrometer.
Conclusion
This application note provides a comprehensive framework for the development and validation of a robust LC-MS/MS method for the determination of piperazine and its related compounds. By understanding the scientific principles behind the methodological choices and adhering to established validation guidelines, laboratories can ensure the generation of high-quality, reliable data that meets regulatory expectations and ultimately contributes to the safety and efficacy of pharmaceutical products. The provided protocols and parameters serve as a solid foundation for method implementation, with the understanding that application-specific optimization is always a key component of successful analytical science.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 6. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. fda.gov [fda.gov]
- 14. starodub.nl [starodub.nl]
- 15. altabrisagroup.com [altabrisagroup.com]
Application Notes & Protocols: A Comprehensive Guide to In Vitro Cytotoxicity Assessment of 1-(3-Nitrobenzoyl)piperazine Derivatives
Introduction: The Therapeutic Potential and Toxicological Imperative of Piperazine Derivatives
The piperazine heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its structural flexibility and ability to interact with a wide range of biological targets have made it a focal point for the development of novel anticancer drugs.[2][3] Specifically, derivatives of 1-(3-Nitrobenzoyl)piperazine represent a promising new class of compounds whose therapeutic potential must be rigorously evaluated. A critical and foundational step in this evaluation is the comprehensive assessment of their cytotoxic effects in vitro.[4]
This guide provides an integrated strategy for characterizing the cytotoxic profile of novel this compound derivatives. We move beyond mere procedural lists to explain the causality behind methodological choices, ensuring a robust and self-validating system for generating reliable data. The protocols herein detail three complementary assays designed to build a multi-faceted understanding of a compound's effect on cell health: the MTT assay for metabolic viability, the LDH assay for membrane integrity, and the Caspase-Glo® 3/7 assay for the specific detection of apoptosis.
Section 1: Foundational Principles & Experimental Design
Before initiating any assay, a clear understanding of the experimental goals is paramount. The primary objective is to determine the concentration at which a compound exhibits cytotoxic effects, often quantified as the half-maximal inhibitory concentration (IC₅₀).[5][6] It is crucial to distinguish between cytotoxicity (cell killing) and cytostasis (inhibition of proliferation), as both can result in a lower number of viable cells over time.[7][8] Employing a panel of assays that measure different cellular health indicators provides a more complete mechanistic picture.
The Importance of Multi-Assay Triangulation
-
Metabolic Assays (e.g., MTT): Indicate the overall metabolic health of the cell population. A reduction in signal suggests either cell death or a significant slowdown in metabolic processes.[10]
-
Membrane Integrity Assays (e.g., LDH): Specifically measure the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[11]
-
Apoptosis Assays (e.g., Caspase Activity): Detect the activation of specific biochemical pathways, such as the caspase cascade, which is central to programmed cell death (apoptosis).[12][13] Many anticancer agents are designed to specifically induce this pathway.[14]
General Workflow for Cytotoxicity Screening
The overall process follows a logical sequence from preparation to data analysis. This workflow ensures consistency and minimizes variability between experiments.
Section 2: Pre-Experimental Protocols: Setting the Stage for Success
The quality of cytotoxicity data is directly dependent on the quality of the cell culture and compound preparation. Inconsistent cell health or inaccurate compound concentrations are common sources of experimental variability.[15][16]
Cell Line Selection and Maintenance
-
Rationale: The choice of cell line should be guided by the research question. A panel of cell lines, including those relevant to specific cancer types (e.g., MCF-7 for breast, A549 for lung) and a non-cancerous cell line (e.g., HEK293) is recommended to assess for cancer-specific cytotoxicity.[17][18]
-
Source and Authentication: Always use cell lines from a reputable source like ATCC to ensure identity and purity. Regularly authenticate cell lines (e.g., via STR profiling) and test for mycoplasma contamination.[16]
-
Culture Conditions: Adhere strictly to the supplier's (e.g., ATCC) recommended media, serum concentrations, and incubator conditions (typically 37°C, 5% CO₂).[19][20]
-
Passaging: Use cells that are in the logarithmic growth phase and at a low passage number. Over-confluent or high-passage cells can exhibit altered sensitivity to drugs.[15][16] Subculture cells when they reach 70-90% confluency.[21]
Preparation of Compound Stock and Treatment Solutions
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent. However, its concentration in the final culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[15]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Serial Dilutions: On the day of the experiment, perform serial dilutions of the compound in complete culture medium to achieve the final desired treatment concentrations. Ensure thorough mixing at each dilution step.
Section 3: Core Cytotoxicity Assay Protocols
The following protocols are designed for a 96-well plate format, which is suitable for high-throughput screening.
Protocol 1: MTT Assay for Metabolic Viability
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[22] The amount of formazan produced is directly proportional to the number of metabolically active cells.[10]
-
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL medium) and incubate for 24 hours to allow for attachment.[6]
-
Compound Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of the this compound derivative. Include "vehicle control" (medium with DMSO) and "no-treatment control" wells.[6]
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5][6]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Protocol 2: LDH Release Assay for Membrane Integrity
-
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a key feature of necrosis.[11] The assay measures the activity of this extracellular LDH through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[23][24] The amount of color is proportional to the amount of LDH released, and thus to the number of lysed cells.
-
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Controls: It is critical to include a "maximum LDH release" control for data normalization. About 45 minutes before the end of the incubation, add 10 µL of a lysis solution (e.g., 10X Lysis Buffer) to these control wells.[7]
-
Sample Collection: After incubation, centrifuge the plate at 400 x g for 15 minutes to pellet any cells.[24]
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (as per manufacturer's instructions) to each well.[23]
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis Detection
-
Principle: Caspases are a family of proteases that are key mediators of apoptosis.[25] Caspases-3 and -7 are effector caspases that execute the final stages of programmed cell death.[9] This luminescent assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspases-3 and -7.[26] In the presence of active caspase-3/7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of active caspase-3/7.[26][27]
-
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate (to prevent signal crosstalk) and treat as described in the MTT protocol (steps 1-3).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.[27][28]
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[28]
-
Incubation: Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 5 minutes.[28] Incubate at room temperature for 30 minutes to 3 hours.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Section 4: Data Analysis & Presentation
Calculating Results
-
MTT Assay (% Viability): % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100 (Where Abs_Blank is the absorbance of medium alone)
-
LDH Assay (% Cytotoxicity): % Cytotoxicity = [(Abs_Sample - Abs_Vehicle) / (Abs_MaxRelease - Abs_Vehicle)] * 100
-
Caspase-Glo® 3/7 (Fold Induction): Fold Induction = (Luminescence_Sample) / (Luminescence_Vehicle)
Data Presentation
Results are typically presented as IC₅₀ values, which can be calculated using non-linear regression analysis in software like GraphPad Prism. Summarizing this data in a table allows for easy comparison.
Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound Derivative A
| Cell Line | Treatment Duration | Derivative A IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Positive Control) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 48 hours | 8.5 ± 0.7 | 0.9 ± 0.1 |
| A549 (Lung Cancer) | 48 hours | 12.2 ± 1.1 | 1.5 ± 0.2 |
| HepG2 (Liver Cancer) | 48 hours | 15.8 ± 1.9 | 2.1 ± 0.3 |
| HEK293 (Normal Kidney) | 48 hours | > 50 | 8.7 ± 0.9 |
Data are represented as mean ± standard deviation from three independent experiments.
Section 5: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors; Edge effects.[15][29] | Ensure a homogenous single-cell suspension before seeding. Calibrate pipettes regularly. Avoid using outer wells of the plate or fill them with sterile PBS to maintain humidity.[16] |
| Low absorbance/luminescence signal | Too few cells; Insufficient incubation time.[15] | Perform a cell titration experiment to determine the optimal seeding density. Optimize incubation time for the specific cell line and assay. |
| High background in control wells | Microbial contamination; Interference from phenol red or serum components.[15] | Visually inspect plates for contamination. Consider using phenol red-free medium for the final assay steps. Run controls with serum-free medium to check for interference. |
| Compound precipitation in medium | Poor solubility of the derivative. | Check the solubility limit of the compound. Ensure the final DMSO concentration is minimal and consistent across all treatments.[15] |
References
- 1. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. kosheeka.com [kosheeka.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 12. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 14. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. onscience.es [onscience.es]
- 20. atcc.org [atcc.org]
- 21. atcc.org [atcc.org]
- 22. broadpharm.com [broadpharm.com]
- 23. LDH cytotoxicity assay [protocols.io]
- 24. assaygenie.com [assaygenie.com]
- 25. bosterbio.com [bosterbio.com]
- 26. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 27. Caspase 3/7 Activity [protocols.io]
- 28. promega.com [promega.com]
- 29. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Application Note & Protocol: A Modular Approach to the Synthesis of Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids for Drug Discovery
Abstract
This document provides a detailed protocol for the synthesis of novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids. These hybrid molecules are of significant interest in medicinal chemistry, particularly in the development of new therapeutic agents.[1][2][3] The described synthetic strategy is robust, employing a modular approach that allows for the systematic variation of three key structural components: the benzhydrylpiperazine core, an amino acid linker, and a nitrobenzenesulfonamide cap. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, explanations of the chemical rationale, and methods for purification and characterization.
Introduction: The Rationale for Molecular Hybridization
The design of novel therapeutic agents often leverages a strategy known as molecular hybridization. This approach involves the covalent linking of two or more pharmacophores—distinct molecular fragments with known biological activities—to create a single hybrid molecule. The resulting compound may exhibit an enhanced therapeutic profile, novel mechanism of action, or improved pharmacokinetic properties compared to its individual components.[2]
The benzhydrylpiperazine scaffold is a well-established pharmacophore found in numerous clinically used drugs, known for a range of activities including antihistaminic and calcium channel blocking effects.[2][4] The sulfonamide group is another privileged functional group in drug design, contributing to increased lipophilicity which can be crucial for antimycobacterial activity.[2] Specifically, nitro-substituted benzenesulfonamides have shown promise as potent bioactive agents.[1][2]
This protocol details the synthesis of a library of hybrid molecules that combine these two key pharmacophores, connected via an amino acid linker. This modular design allows for fine-tuning of the molecule's properties to optimize for a desired biological effect, such as antituberculosis activity.[1][2]
Overview of the Synthetic Strategy
The synthesis is a multi-step process that can be logically divided into three main stages:
-
Synthesis of the Benzhydrylpiperazine Core: This involves the reduction of a substituted benzophenone, followed by chlorination and subsequent reaction with piperazine.
-
Coupling with an Amino Acid Linker: The benzhydrylpiperazine core is coupled with a Boc-protected amino acid.
-
Final Coupling with Nitrobenzenesulfonyl Chloride: Following deprotection of the amino acid, the final hybrid molecule is formed by reaction with a substituted nitrobenzenesulfonyl chloride.
This staged approach is highly amenable to creating a library of compounds by introducing diversity at each stage.
Visualizing the Workflow
The following diagram illustrates the overall synthetic pathway.
Caption: General workflow for the synthesis of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids.
Detailed Experimental Protocols
Materials and Reagents
Proper preparation and handling of reagents are critical for the success of this synthesis. All reagents should be of high purity, and anhydrous solvents should be used where specified.
| Reagent/Material | Grade | Supplier | Notes |
| Substituted Benzophenones | Reagent | Sigma-Aldrich, Alfa Aesar, TCI | Starting material for the core. |
| Sodium Borohydride (NaBH₄) | ≥98% | Sigma-Aldrich | Used for ketone reduction. Handle with care, reacts with water. |
| Thionyl Chloride (SOCl₂) | ≥99% | Sigma-Aldrich | Used for dehydroxy-chlorination. Highly corrosive and toxic. |
| Piperazine | Anhydrous | Sigma-Aldrich | Nucleophile for core formation. |
| Boc-Protected Amino Acids | ≥98% | Various | Provides the linker. |
| HATU | ≥98% | Various | Peptide coupling agent. |
| DIPEA | ≥99.5% | Sigma-Aldrich | Non-nucleophilic base. |
| Trifluoroacetic Acid (TFA) | ≥99% | Sigma-Aldrich | Used for Boc deprotection. Highly corrosive. |
| Nitro-substituted benzenesulfonyl chloride | ≥98% | Sigma-Aldrich | Final coupling partner. |
| Dichloromethane (DCM) | Anhydrous | Various | Reaction solvent. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Various | Reaction solvent. |
| Triethylamine (TEA) | ≥99% | Sigma-Aldrich | Base for nucleophilic substitution.[5] |
| Silica Gel | 100-200 mesh | Various | For column chromatography. |
Stage 1: Synthesis of the 1-Benzhydrylpiperazine Core
This procedure is adapted from established methods.[1][2]
Step 1.1: Reduction of Benzophenone
-
Dissolve the appropriate substituted benzophenone (1.0 equiv) in ethanol.
-
Slowly add sodium borohydride (NaBH₄) to the solution.
-
Stir the reaction mixture at room temperature until completion (monitor by TLC).
-
Work up the reaction to isolate the corresponding benzhydrol intermediate.
-
Expert Insight: The use of NaBH₄ is a mild and effective method for reducing ketones to secondary alcohols. The reaction is typically clean with high yields.[1][2]
Step 1.2: Dehydroxy-chlorination
-
Treat the benzhydrol intermediate from Step 1.1 with thionyl chloride (SOCl₂).
-
This reaction is typically performed in an inert solvent like DCM.
-
The reaction produces the benzhydryl chloride intermediate.
-
Expert Insight: This is a classic SNi reaction that converts the alcohol to a good leaving group, which is then displaced by the chloride. The byproducts (SO₂ and HCl) are gases, which helps drive the reaction to completion.
Step 1.3: Formation of 1-Benzhydrylpiperazine
-
React the benzhydryl chloride intermediate with an excess of piperazine in a suitable solvent like DMF.
-
The use of a base like anhydrous potassium carbonate can be employed to scavenge the HCl formed.[6]
-
Stir the reaction, typically at an elevated temperature, until completion.
-
Purify the resulting 1-benzhydrylpiperazine by extraction and/or chromatography.
-
Expert Insight: This is a nucleophilic substitution reaction where the secondary amine of piperazine displaces the chloride.[5][6] Using excess piperazine ensures monosubstitution and helps drive the reaction forward.
Stage 2: Coupling with a Boc-Protected Amino Acid Linker
Step 2.1: Amide Bond Formation
-
To a solution of the 1-benzhydrylpiperazine core (1.0 equiv) and a Boc-protected amino acid (1.1 equiv) in anhydrous DCM, add HATU (1.2 equiv) and DIPEA (3.0 equiv).
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography to yield the Boc-protected amide intermediate.
-
Expert Insight: HATU is an efficient peptide coupling reagent that activates the carboxylic acid of the amino acid, facilitating its reaction with the secondary amine of the piperazine. DIPEA acts as a non-nucleophilic base to neutralize the acids formed during the reaction.[1]
Stage 3: Deprotection and Final Sulfonamide Coupling
This is the final, crucial step to generate the target hybrid molecule.[1][2]
Step 3.1: Boc Deprotection
-
Dissolve the Boc-protected amide intermediate (1.0 equiv) in DCM (approx. 10 mL).
-
Add Trifluoroacetic Acid (TFA) (3.0 equiv) to the stirred solution.
-
Continue stirring at room temperature for 2 hours.
-
Evaporate the reaction mass to dryness. Co-distill twice with DCM to ensure complete removal of excess TFA. The resulting amine is obtained as a TFA salt and is typically used in the next step without isolation.[2]
-
Expert Insight: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group. The volatility of TFA and its byproducts makes for a clean reaction and straightforward workup by evaporation.[1]
Step 3.2: Sulfonamide Formation
-
Dissolve the crude amine TFA salt in DCM (10.0 mL).
-
Add DIPEA (5.0 equiv) to neutralize the TFA salt and provide the basic conditions for the subsequent reaction.
-
Add the appropriate nitro-substituted benzenesulfonyl chloride (1.2 equiv) to the solution.
-
Stir the reaction at room temperature for 1 hour.[2]
-
Evaporate the reaction mixture to dryness.
-
Expert Insight: The free amine, generated in situ, acts as a nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride. This forms the stable sulfonamide bond. DIPEA is a suitable base as it is sterically hindered and less likely to compete as a nucleophile.[1][2]
Step 3.3: Purification
-
Purify the crude product by silica gel column chromatography.
-
A typical eluent system is a gradient of ethyl acetate in n-hexane (e.g., 20-40% v/v).[2]
-
The final compounds are often further purified by trituration with a solvent mixture like n-pentane/diethyl ether (1:1) to yield the final products.[1]
Characterization and Data
The synthesized compounds must be thoroughly characterized to confirm their identity and purity.
-
Spectroscopic Analysis: 1H NMR, 13C NMR, and mass spectrometry are essential for structural confirmation.[1]
-
Purity Analysis: High-performance liquid chromatography (HPLC) can be used to determine the purity of the final compounds.[4]
-
Physical Properties: Melting points should be recorded for solid compounds.
Example Data: Antituberculosis Activity
The utility of this synthetic protocol is demonstrated by the potent biological activity of the resulting compounds. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative hybrids against Mycobacterium tuberculosis (Mtb) H37Rv strain.
| Compound ID | R Group on Sulfonamide | Linker Amino Acid | MIC (μg/mL) |
| 7a | 2,4-dinitro | Alanine | 1.56 |
| 7k | 2,4-dinitro | Piperidine-3-carboxylic acid | 0.78 |
| 7o | 2,4-dinitro | Pyrrolidine-3-carboxylic acid | 0.78 |
| 7r | 2,4-dinitro | 4-aminobutanoic acid | 1.56 |
| Isoniazid | (Standard Drug) | N/A | 0.05 |
| Rifampicin | (Standard Drug) | N/A | 0.1 |
| Ethambutol | (Standard Drug) | N/A | 1.56 |
Data sourced from ACS Omega 2021, 6, 14, 9731–9740.[1]
Analysis: The data clearly indicates that the 2,4-dinitrobenzenesulfonamide derivatives are the most potent, with several compounds showing activity comparable or superior to the standard drug Ethambutol.[1][2] This validates the molecular hybridization approach and highlights the importance of the 2,4-dinitro substitution for anti-TB activity.[1][2]
Conclusion and Future Directions
The protocol described herein provides a reliable and versatile method for synthesizing benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids. The modular nature of the synthesis allows for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies. The demonstrated antituberculosis activity of these compounds underscores their potential as starting points for the development of new anti-infective agents.[1][3][7] Future work could explore a wider range of amino acid linkers and alternative substitutions on both the benzhydryl and sulfonamide rings to further optimize biological activity and pharmacokinetic properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. ajrconline.org [ajrconline.org]
- 7. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Nitrobenzoyl)piperazine
Welcome to the technical support guide for the synthesis of 1-(3-Nitrobenzoyl)piperazine. This resource is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this crucial synthetic transformation. As a key building block in pharmaceutical research, achieving a high yield of this mono-substituted piperazine derivative is often critical.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. The primary route for this synthesis is the N-acylation of piperazine with 3-nitrobenzoyl chloride, a classic example of a Schotten-Baumann reaction.[3][4][5] The main challenge is achieving selective mono-acylation while minimizing the formation of the 1,4-disubstituted byproduct.[6][7]
Q1: My yield is very low, and I recover a large amount of unreacted piperazine. What is the likely cause?
A1: This issue typically points to three main areas: reagent quality, reaction conditions, or insufficient activation.
-
Reagent Quality: The primary suspect is the 3-nitrobenzoyl chloride. Acyl chlorides are highly susceptible to hydrolysis. If it has been exposed to atmospheric moisture, it will convert to the unreactive 3-nitrobenzoic acid. Before starting, verify the purity of your acyl chloride. An IR spectrum should show a strong carbonyl (C=O) stretch around 1770-1800 cm⁻¹ and minimal broad O-H stretch. Using freshly prepared or newly purchased 3-nitrobenzoyl chloride is recommended.[8]
-
Insufficient Base: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the piperazine, rendering it non-nucleophilic. A base (like triethylamine or aqueous NaOH) is required to neutralize this HCl and regenerate the free amine.[3][9] Ensure you are using at least one equivalent of base for every equivalent of acyl chloride. For optimal results, using a slight excess (1.1-1.2 equivalents) is often beneficial.
-
Low Temperature: While low temperatures are used to control selectivity (see Q2), if the temperature is too low (e.g., < 0 °C for an extended period), the reaction rate may be too slow, leading to an incomplete reaction within a practical timeframe.
Q2: I'm getting a significant amount of a second, less polar byproduct, which I suspect is the disubstituted piperazine. How can I prevent this?
A2: This is the most common challenge in this synthesis. Formation of 1,4-bis(3-nitrobenzoyl)piperazine occurs when the initially formed product, this compound, reacts with a second molecule of the acyl chloride. Several strategies can mitigate this:
-
Control Stoichiometry: The most effective method is to use a large excess of piperazine (3 to 5 equivalents). This statistically favors the reaction of 3-nitrobenzoyl chloride with the more abundant starting material over the mono-substituted product. The unreacted piperazine can be easily removed during aqueous workup via acid extraction.
-
Slow, Controlled Addition: Add the 3-nitrobenzoyl chloride solution dropwise to the stirred solution of piperazine at a low temperature (0-5 °C).[10] This maintains a low instantaneous concentration of the acyl chloride, further reducing the probability of a second acylation.
-
Mono-Protonation Strategy: A more elegant approach involves the in-situ protection of one piperazine nitrogen. By reacting piperazine with one equivalent of a strong acid (like HCl) prior to acylation, you form piperazine monohydrochloride.[6][11] The protonated nitrogen is unreactive, directing the acylation to the free secondary amine. This method allows for a near 1:1 stoichiometry of reactants, which can be more atom-economical.
Optimized Reaction Conditions: A Comparative Overview
| Parameter | High Mono-selectivity (Yield >90%) | Risk of Disubstitution |
| Piperazine : Acyl Chloride Ratio | 3:1 to 5:1 | 1:1 (without mono-protonation) |
| Temperature | 0 °C to Room Temperature | Elevated Temperature (>50 °C) |
| Acyl Chloride Addition | Slow, dropwise addition over 30-60 min | Rapid, bulk addition |
| Base | Triethylamine (1.1 eq) or aq. NaOH | Insufficient Base (<1 eq) |
| Solvent | Dichloromethane (DCM), Chloroform | Protic solvents (without proper base) |
Q3: My purification by column chromatography is difficult, with the product and byproduct having similar Rf values. Are there better methods?
A3: While chromatography is an option, it can be inefficient for large-scale work.[12] A well-planned acid-base extraction is often superior for separating the mono-substituted product from the disubstituted byproduct and unreacted piperazine.
Optimized Purification Workflow:
-
Quench and Dilute: After the reaction is complete, quench with water and dilute with an organic solvent like dichloromethane (DCM).
-
Remove Excess Piperazine: Wash the organic layer with dilute acid (e.g., 1M HCl). The basic piperazine and mono-substituted product will move to the acidic aqueous layer, while the neutral disubstituted byproduct remains in the organic layer.
-
Isolate the Product: Separate the aqueous layer. Cool it in an ice bath and slowly add a base (e.g., 5M NaOH) until the pH is >12. The mono-substituted product will precipitate as a solid or can be extracted back into fresh DCM.
-
Final Purification: The recovered solid can be further purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane.
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates the core synthesis and a logical workflow for troubleshooting common issues.
Caption: A step-by-step workflow for the synthesis and purification of this compound, including a troubleshooting guide.
Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism of this reaction?
A: The reaction is a nucleophilic acyl substitution . The nitrogen atom of piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. The base present in the reaction mixture then deprotonates the newly formed ammonium salt to yield the neutral amide product.
Caption: The competitive reaction pathways leading to the desired mono-acylated product and the undesired di-acylated byproduct.
Q: Are there alternative synthetic routes that avoid using an acyl chloride?
A: Yes. If 3-nitrobenzoyl chloride is unavailable or if you prefer milder conditions, you can perform an amide coupling reaction directly from 3-nitrobenzoic acid and piperazine. This requires a coupling agent to activate the carboxylic acid.
Common coupling agents include:
-
Carbodiimides: Such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Phosphonium Salts: Such as PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[13]
-
CDI (Carbonyldiimidazole): A highly effective and clean activating agent.
While these methods avoid handling acyl chlorides, they are often more expensive due to the cost of the coupling agents and may require more complex purification to remove coupling byproducts.
Q: How critical is the choice of solvent?
A: The solvent plays a key role. Aprotic solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are ideal because they do not react with the acyl chloride.[10] Using protic solvents like alcohols or water without a biphasic setup (as in the Schotten-Baumann conditions) will lead to rapid decomposition of the acyl chloride, resulting in zero yield. In a biphasic Schotten-Baumann reaction, an organic solvent (like DCM) dissolves the reagents while an aqueous phase contains the base (like NaOH) to neutralize the HCl byproduct.[3][5]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. byjus.com [byjus.com]
- 10. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 1-(4-Nitrobenzoyl)piperazine | 72141-41-4 | Benchchem [benchchem.com]
- 13. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Piperazine Acylation
Welcome to the technical support center for piperazine acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during the acylation of piperazine and its derivatives. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical reasoning to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of the di-acylated product instead of my desired mono-acylated piperazine. How can I improve the selectivity?
A1: This is the most common challenge in piperazine chemistry. The issue arises because the mono-acylated product is still a nucleophilic secondary amine, which can react with the acylating agent to form a second amide bond.[1] The key to achieving mono-selectivity is to manipulate the relative reactivity and/or availability of the starting piperazine versus the mono-acylated intermediate.
Here are three primary strategies, each with its own advantages and disadvantages:
-
Strategy 1: Use a Large Excess of Piperazine: By using a 5- to 10-fold excess of piperazine relative to the acylating agent, you create a statistical preference for the acylating agent to react with the more abundant starting material rather than the mono-acylated product.[1][2] This is often the most cost-effective method for simple piperazines.[3]
-
Causality: The high concentration of the unreacted piperazine outcompetes the mono-acylated product for the limited amount of the electrophile.
-
Troubleshooting: The main drawback is the difficulty in removing the large excess of water-soluble piperazine during workup. This can often be addressed by performing an acidic wash to protonate and extract the basic piperazines into the aqueous layer, followed by basification and re-extraction of the desired product.[1]
-
-
Strategy 2: In Situ Mono-Protonation: Adding one equivalent of a mild acid (e.g., acetic acid or HCl) to two equivalents of piperazine forms the mono-salt in the reaction mixture.[3][4] The protonated nitrogen is deactivated, directing the acylation to the free, non-protonated nitrogen.[4][5]
-
Causality: Protonation of one nitrogen atom effectively renders it non-nucleophilic, acting as a temporary, "traceless" protecting group.
-
Troubleshooting: The nucleophilicity of the remaining free nitrogen is lower than that of the unprotonated piperazine, which might necessitate longer reaction times or the use of a more reactive acylating agent.[3]
-
-
Strategy 3: Use a Protecting Group: This is the most controlled and generally most reliable method for achieving high mono-selectivity.[3] The process involves protecting one piperazine nitrogen with a group like tert-butyloxycarbonyl (Boc), performing the acylation on the free nitrogen, and then deprotecting.[6]
-
Causality: The protecting group completely blocks one nitrogen from reacting, ensuring that acylation can only occur at the desired site.[7]
-
Troubleshooting: This is a multi-step process which can lower the overall yield and increase costs.[3] Ensure each step (protection, acylation, and deprotection) proceeds to completion before moving to the next.
-
Workflow for Improving Mono-Acylation Selectivity
Caption: Troubleshooting workflow for controlling diacylation.
Q2: I am using an unsymmetrically substituted piperazine, and the acylation is occurring on the wrong nitrogen. How can I control the regioselectivity?
A2: Regioselectivity in the acylation of unsymmetrical piperazines is a complex issue governed by both steric and electronic factors. The more nucleophilic and less sterically hindered nitrogen will typically react faster.
-
Steric Hindrance: A nitrogen atom substituted with a bulky group (e.g., an isopropyl or phenyl group) will be sterically shielded, making it less accessible to the acylating agent. The acylation will preferentially occur at the less hindered nitrogen.
-
Electronic Effects: An electron-donating group (like an alkyl group) on one nitrogen will increase its nucleophilicity, making it more reactive. Conversely, an electron-withdrawing group (like an aryl or another acyl group) will decrease its nucleophilicity.
Controlling Regioselectivity:
-
Solvent Choice: The polarity of the solvent can significantly influence regioselectivity. Highly polar solvents (e.g., DMSO, DMF) can solvate the reactants and intermediates differently than less polar solvents (e.g., THF, Dichloromethane), which can alter the relative reactivity of the two nitrogen atoms.[8] A solvent screen is often a valuable empirical first step.
-
Base Selection: The choice of base can also impact the outcome. A bulky, non-nucleophilic base might favor acylation at the more accessible nitrogen. Common bases include triethylamine or pyridine.[9]
-
Temperature Control: Lowering the reaction temperature (e.g., to 0 °C or -20 °C) can often enhance selectivity by favoring the reaction pathway with the lower activation energy, which is typically the reaction at the more nucleophilic/less hindered nitrogen.
Data Presentation: Impact of Conditions on Regioselectivity
| Parameter | Condition A (e.g., Less Hindered N) | Condition B (e.g., More Hindered N) | Rationale |
| Temperature | Low (e.g., 0 °C) | High (e.g., Reflux) | Lower temperatures increase kinetic control, favoring the most reactive site. |
| Solvent | Aprotic, Less Polar (e.g., THF, DCM) | Protic or Highly Polar (e.g., DMSO, DMF) | Solvent polarity can alter the nucleophilicity of the nitrogens differently.[8] |
| Base | Bulky Base (e.g., DIPEA) | Small Base (e.g., Triethylamine) | A bulky base may preferentially interact with the less hindered nitrogen. |
Q3: My reaction is very slow or is not going to completion. What can I do?
A3: A sluggish reaction can be caused by several factors, including insufficiently reactive reagents or poor reaction conditions.
-
Acylating Agent Reactivity: Acyl chlorides are generally more reactive than acid anhydrides.[9][10] If you are using an anhydride and the reaction is slow, switching to the corresponding acyl chloride could accelerate the reaction.
-
Catalysis: For slow acylations, a catalytic amount (1-10 mol%) of 4-Dimethylaminopyridine (DMAP) can be added.[9] DMAP is a hyper-nucleophilic acylation catalyst that forms a highly reactive acylpyridinium intermediate, significantly increasing the reaction rate.
-
Base Requirement: Ensure you are using at least one equivalent of a base (like triethylamine or pyridine) to neutralize the acidic byproduct (HCl or acetic acid).[9] If this acid is not scavenged, it will protonate the piperazine nitrogen, rendering it non-nucleophilic and stopping the reaction.[9] If your starting piperazine is a hydrochloride salt, an additional equivalent of base is required to generate the free base in situ.[9]
-
Solubility: Ensure all reactants are fully dissolved in the chosen solvent. If the starting material has poor solubility, consider switching to a more polar solvent like DMF or NMP, or gently heating the reaction.[8]
Q4: I am observing an unexpected peak in my mass spectrum, possibly an N-oxide. Is this a common side reaction?
A4: While not as common as di-acylation, the formation of N-oxides is a possible side reaction, particularly if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures.[11][12] Piperazine nitrogens are tertiary amines and can be oxidized to the corresponding N-oxide.[11]
-
Identification: N-oxides will appear in the mass spectrum as the mass of your expected product +16 amu (for the addition of an oxygen atom).
-
Prevention:
-
Ensure your starting materials and solvents are free from peroxides or other oxidizing impurities.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon), especially if heating for a prolonged time.
-
Purify reagents that may have degraded over time.
-
Q5: My product is difficult to purify. The compound streaks badly on my silica gel column. What are the best practices for purification?
A5: The basic nature of piperazine derivatives is the primary cause of purification challenges, especially with acidic silica gel.[1]
-
Column Chromatography: To prevent streaking (tailing) on silica gel, add a small amount of a basic modifier to your eluent. Typically, 0.5-1% triethylamine or a few drops of ammonium hydroxide in the solvent system will neutralize the acidic sites on the silica, leading to much sharper peaks and better separation.[1]
-
Acid-Base Extraction: This is a very effective technique for separating your basic piperazine product from non-basic impurities.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., DCM or Ethyl Acetate).
-
Extract with a dilute acidic aqueous solution (e.g., 1M HCl). Your basic product will be protonated and move into the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) until pH > 10.
-
Extract the now-neutralized product back into an organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the purified product.[1]
-
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining very pure material.[1]
Logical Flow for Purification Strategy
Caption: Decision tree for purifying piperazine derivatives.
Key Experimental Protocols
Protocol 1: Mono-N-Boc Protection of Piperazine
This protocol is a reliable method to generate the mono-protected intermediate, which is crucial for selective acylation.[1]
Materials:
-
Piperazine (2.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve piperazine (2.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve Boc₂O (1.0 eq) in a minimal amount of DCM.
-
Add the Boc₂O solution dropwise to the stirred piperazine solution over 1-2 hours. A slow addition is critical to minimize the formation of the di-Boc protected byproduct.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of Boc₂O.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue using column chromatography (often with a DCM/Methanol gradient containing 1% triethylamine) to isolate pure 1-Boc-piperazine.[3]
Protocol 2: Acylation of 1-Boc-Piperazine
Materials:
-
1-Boc-piperazine (1.0 eq)
-
Acyl chloride (1.0 - 1.1 eq)
-
Triethylamine (TEA, 1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
DMAP (optional, 0.05 eq)
Procedure:
-
Dissolve 1-Boc-piperazine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM under an inert atmosphere (N₂).
-
If the reaction is known to be slow, add DMAP (0.05 eq).
-
Cool the mixture to 0 °C.
-
Add the acyl chloride (1.0-1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction by adding water.
-
Perform a standard aqueous workup: wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acyl-N'-Boc-piperazine, which can then be purified by chromatography or recrystallization.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Acylating agents – Ace Chemistry [acechemistry.co.uk]
- 11. WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents [patents.google.com]
- 12. Conformationally defined piperazine bis(N-oxides) bearing amino acid derived side chains - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Synthesis of Pharmaceutical Intermediates
Welcome to the Technical Support Center for the synthesis of pharmaceutical intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during reaction optimization. Our goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to empower you to make informed decisions in your experimental work.
Structure of This Guide
This support center is structured around common problems encountered in the synthesis of pharmaceutical intermediates. Each section is presented in a question-and-answer format to directly address the challenges you may be facing. We will delve into:
-
Troubleshooting Low Reaction Yield: Strategies to identify and resolve the root causes of lower-than-expected product formation.
-
Managing High Impurity Profiles: Techniques for identifying, characterizing, and minimizing the formation of unwanted byproducts.
-
Addressing Incomplete Reactions: A guide to diagnosing and driving reactions to completion.
-
Overcoming Catalyst Deactivation and Poisoning: Best practices for maintaining catalyst activity and troubleshooting deactivation.
-
Tackling Poor Mixing and Mass Transfer Issues: Solutions for ensuring reaction homogeneity and optimal mass transfer.
-
Controlling Reaction Exotherms: Safety protocols and practical guidance for managing heat evolution during a reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Troubleshooting Low Reaction Yield
Q1: My reaction is resulting in a low yield of the desired pharmaceutical intermediate. What are the first steps I should take to troubleshoot this?
A1: A low yield is a common challenge that can stem from various factors. A systematic approach is crucial to pinpoint the root cause.[1][2][3] Begin by verifying the basics before moving to more complex variables.
Initial Verification Checklist:
-
Reagent and Starting Material Quality:
-
Purity: Are your starting materials and reagents of the required purity? Impurities can interfere with the reaction or poison catalysts.[2]
-
Stability: Have the starting materials or reagents degraded during storage?
-
Action: Re-characterize your starting materials using techniques like NMR or HPLC. If in doubt, use a fresh, unopened batch of reagents.
-
-
Reaction Setup and Stoichiometry:
-
Calculations: Double-check all your calculations for molar equivalents.
-
Weighing and Dispensing: Were all reagents and starting materials accurately weighed and transferred?
-
Action: Recalculate all quantities. Ensure balances are calibrated and proper weighing techniques are used.[4]
-
-
Reaction Monitoring:
-
TLC/LC-MS Analysis: Are you monitoring the reaction progress effectively? It's possible the reaction is slow and hasn't reached completion, or the product is degrading under the reaction conditions over time.
-
Action: Take aliquots from the reaction mixture at regular intervals and analyze them by TLC or LC-MS to track the consumption of starting materials and the formation of the product.
-
dot
Caption: Initial troubleshooting workflow for low reaction yield.
Q2: I've confirmed my reagents and setup are correct, but the yield is still low. How do I systematically optimize the reaction conditions?
A2: Once the fundamentals are verified, a more systematic approach to optimizing reaction parameters is necessary. The two primary methodologies are "One Factor at a Time" (OFAT) and "Design of Experiments" (DoE).[5][6][7] While OFAT is intuitive, DoE is a more statistically powerful and efficient approach for complex optimizations.[8][9][10][11]
Key Reaction Parameters to Optimize:
| Parameter | Rationale and Causality | Troubleshooting Approach |
| Temperature | Reaction rates are highly dependent on temperature. Insufficient heat may lead to a slow or stalled reaction, while excessive heat can cause decomposition of reactants or products.[3] | OFAT: Vary the temperature in systematic increments (e.g., 10 °C) while keeping other parameters constant. DoE: Include temperature as a continuous variable in your experimental design. |
| Concentration | Higher concentrations can increase reaction rates but may also lead to side reactions or solubility issues. | OFAT: Run the reaction at different concentrations (e.g., 0.1 M, 0.5 M, 1.0 M). DoE: Use concentration as a factor in your experimental design. |
| Solvent | The solvent's polarity and boiling point can significantly impact reaction kinetics and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states.[4][12][13][14][15] | Screen a range of solvents with varying polarities (e.g., a non-polar solvent like toluene, a polar aprotic solvent like DMF, and a polar protic solvent like isopropanol). |
| Catalyst Loading | The amount of catalyst can be critical. Too little may result in a slow reaction, while too much can sometimes lead to unwanted side reactions or be economically unviable. | OFAT: Vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%). DoE: Include catalyst loading as a factor in your design. |
| Reaction Time | Insufficient reaction time will result in an incomplete reaction. However, prolonged reaction times can lead to the degradation of the desired product. | Monitor the reaction at different time points to determine the optimal reaction duration. |
Managing High Impurity Profiles
Q1: My reaction produces the desired product, but it's contaminated with significant impurities. How can I identify the source of these impurities?
A1: Impurity profiling is a critical aspect of pharmaceutical intermediate synthesis.[1][16][17] Impurities can arise from starting materials, side reactions, or degradation of the product.[2][10][18][19] A systematic approach to identifying and characterizing these impurities is the first step toward controlling them.
Impurity Identification Workflow:
-
Analyze the Crude Reaction Mixture: Use High-Performance Liquid Chromatography (HPLC) coupled with a Mass Spectrometer (LC-MS) to separate and obtain the mass of each impurity.[20][21][22][23]
-
Isolate the Impurities: If an impurity is present in a significant amount, consider isolating it using preparative HPLC or column chromatography for structural elucidation.[12][14][24]
-
Structural Elucidation: Use Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to determine the structure of the isolated impurities.[25][26][27]
-
Hypothesize the Source: Based on the structure of the impurity, you can often deduce its origin (e.g., an unreacted starting material, a product of a known side reaction, or a degradation product).
dot
Caption: Workflow for identifying and addressing impurities.
Q2: Now that I have identified the impurities, what strategies can I employ to minimize their formation?
A2: Once the source of the impurity is understood, you can strategically modify the reaction conditions to disfavor its formation.[16]
| Impurity Source | Strategy to Minimize Formation |
| Side Reaction | * Temperature: Lowering the temperature may decrease the rate of the side reaction more than the desired reaction. * Reagent Addition Order: The order in which reagents are added can influence which reaction pathway is favored.[28] * Solvent: Changing the solvent can alter the selectivity of the reaction. |
| Product Degradation | * Reaction Time: Reduce the reaction time to minimize the exposure of the product to the reaction conditions. * Temperature: Lowering the temperature can slow down the degradation rate. |
| Starting Material Impurity | * Purify the starting materials before use. * Source higher-purity starting materials from a different supplier. |
| Residual Solvents | * Ensure proper drying of the final product under vacuum. * Use a solvent with a lower boiling point if possible for easier removal. |
Addressing Incomplete Reactions
Q1: My reaction seems to stall and never goes to completion. What are the likely causes?
A1: Incomplete reactions can be frustrating and are often due to issues with reaction kinetics, equilibrium, or catalyst deactivation.[29][30]
Potential Causes for Incomplete Reactions:
-
Insufficient Reaction Time or Temperature: The reaction may simply be slow under the current conditions.
-
Reversible Reaction: The reaction may have reached equilibrium, with significant amounts of starting material still present.
-
Catalyst Deactivation: The catalyst may have lost its activity during the reaction.
-
Poor Mixing: In heterogeneous reactions, poor mixing can limit the contact between reactants.
-
Inhibitors: An impurity in the starting materials or solvent could be inhibiting the reaction.
Troubleshooting Steps:
-
Extend Reaction Time and/or Increase Temperature: Monitor the reaction for a longer period or increase the temperature to see if the conversion improves.
-
Shift Equilibrium (for reversible reactions): If the reaction is reversible, consider removing a byproduct (e.g., water) to drive the reaction to completion.
-
Investigate Catalyst: If using a catalyst, refer to the "Overcoming Catalyst Deactivation" section below.
-
Improve Mixing: Increase the stirring rate or consider a different type of agitator.
Overcoming Catalyst Deactivation and Poisoning
Q1: My catalytic reaction starts well but then slows down or stops completely. How can I determine if my catalyst is being deactivated or poisoned?
A1: Catalyst deactivation is a common issue in pharmaceutical synthesis, particularly in catalytic hydrogenations.[31] Poisons are substances that bind to the active sites of the catalyst, reducing its efficacy.[9][32]
Common Catalyst Poisons for Palladium (Pd) Catalysts:
| Poison Class | Examples | Source |
| Sulfur Compounds | Thiols, sulfides, disulfides | Starting materials, reagents |
| Nitrogen Compounds | Amines, pyridines, amides | Starting materials, products |
| Halogens | Chloride, bromide, iodide | Starting materials, solvents |
| Heavy Metals | Lead, mercury | Contamination from equipment |
| Carbon Monoxide | - | Impurity in hydrogen gas |
Diagnostic "Spike" Test for Catalyst Poisoning:
This test can help determine if a component in your reaction mixture is poisoning the catalyst.
-
Baseline Reaction: Run a standard reaction with a fresh, trusted batch of catalyst and monitor the reaction rate.
-
Spiking Experiment: Set up a new reaction and, after it has proceeded for a short time, "spike" it with a small amount of a suspected poison (e.g., a solution of a sulfur-containing compound). A sudden drop in the reaction rate indicates that the spiked compound is a catalyst poison.
Q2: How can I prevent catalyst poisoning and deactivation?
A2: Preventing catalyst poisoning involves careful purification of starting materials and solvents, and selecting robust catalysts.
Mitigation Strategies:
-
Purification of Starting Materials: Use techniques like recrystallization or column chromatography to remove potential poisons from your starting materials.
-
Use of "Poison Scavengers": In some cases, a scavenger can be added to the reaction mixture to preferentially bind to the poison, protecting the catalyst.
-
Catalyst Selection: Some catalysts are more resistant to certain poisons than others. For example, Pearlman's catalyst (Pd(OH)₂/C) can sometimes be more robust than standard Pd/C.[31]
-
Optimize Reaction Conditions: Higher catalyst loading or higher hydrogen pressure (in hydrogenations) can sometimes overcome the effects of mild catalyst poisoning.
Tackling Poor Mixing and Mass Transfer Issues
Q1: I suspect poor mixing is affecting my reaction. What are the signs, and how can I improve it?
A1: Poor mixing can lead to localized "hot spots" in exothermic reactions, incomplete reactions in heterogeneous systems, and inconsistent product quality.[17][33]
Signs of Poor Mixing:
-
Inconsistent results between batches.
-
Formation of localized color changes or solids.
-
Lower than expected reaction rates.
-
Broad particle size distribution in crystallization processes.
Improving Mixing in Stirred Tank Reactors:
| Parameter | Improvement Strategy |
| Agitator Speed | Increase the stirring speed (RPM). Be aware that very high speeds can introduce excessive shear. |
| Impeller Type and Position | The choice of impeller is critical. A pitched-blade turbine is good for general mixing, while a Rushton turbine is better for gas dispersion. The impeller should typically be positioned one-third of the reactor diameter from the bottom. |
| Baffles | Baffles are essential to prevent vortexing and promote top-to-bottom mixing. Most reactors should have four baffles. |
| Viscosity | If the reaction mixture is highly viscous, consider diluting it with more solvent or increasing the temperature to reduce viscosity. |
Controlling Reaction Exotherms
Q1: I am scaling up an exothermic reaction. What are the key safety considerations and control strategies?
A1: Managing the heat generated by exothermic reactions is critical for safety, especially during scale-up.[8][34][35][36] A thermal runaway can occur if the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure.[35]
Safety Protocols for Exothermic Reactions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.[13]
-
Work in a Fume Hood: Conduct all reactions in a well-ventilated fume hood.[13]
-
Blast Shield: Use a blast shield for reactions with a high potential for energetic decomposition.[34]
-
Emergency Plan: Have an emergency plan in place, including access to a fire extinguisher and a safety shower.[13]
Control Strategies for Exothermic Reactions:
| Control Method | Description |
| Slow Addition of Reagents | Add one of the reagents slowly and in a controlled manner to the other. This allows the heat to be dissipated as it is generated.[34][35] |
| Cooling Bath | Use an ice-water bath or a cryocooler to actively remove heat from the reaction vessel. Ensure the cooling capacity is sufficient for the scale of the reaction.[34] |
| Dilution | Running the reaction at a lower concentration will reduce the overall rate of heat generation. |
| Semi-Batch or Continuous Flow | For large-scale reactions, consider a semi-batch process (where one reagent is added over time) or a continuous flow reactor, which offers much better heat transfer capabilities.[36] |
Experimental Protocols
Protocol 1: General Procedure for HPLC Analysis of a Reaction Mixture
-
Sample Preparation:
-
Take a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a small amount of water or acid/base).
-
Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) to a concentration appropriate for HPLC analysis.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.[29][33]
-
-
HPLC Method:
-
Column: Use a reverse-phase C18 column for most small organic molecules.
-
Mobile Phase: A typical mobile phase is a gradient of water and acetonitrile or methanol, often with a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) or base to improve peak shape.
-
Flow Rate: A standard flow rate is 1.0 mL/min.
-
Detection: Use a UV detector set at a wavelength where your starting material and product absorb. A diode array detector (DAD) is useful for obtaining UV spectra of all components.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram to determine the relative peak areas of the starting material, product, and any impurities. This can be used to monitor the progress of the reaction.
-
Protocol 2: General Procedure for Residual Solvent Analysis by Headspace GC
-
Sample Preparation:
-
Headspace GC Method:
-
Incubation: The vial is heated in the headspace autosampler oven for a set time to allow the volatile residual solvents to partition into the headspace.
-
Injection: A sample of the headspace gas is automatically injected into the GC.
-
GC Column: A column with a polar stationary phase is typically used for separating common organic solvents.
-
Temperature Program: The GC oven temperature is ramped to separate the solvents based on their boiling points.
-
Detection: A Flame Ionization Detector (FID) is commonly used for this analysis.
-
-
Quantification:
-
The amount of each residual solvent is determined by comparing the peak area in the sample chromatogram to a calibration curve generated from standards of known concentration.
-
References
- 1. ijprdjournal.com [ijprdjournal.com]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. How To Run A Reaction [chem.rochester.edu]
- 5. almacgroup.com [almacgroup.com]
- 6. Accelerated Chemical Reaction Optimization Using Multi-Task Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mt.com [mt.com]
- 9. A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mt.com [mt.com]
- 11. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01892G [pubs.rsc.org]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. brainly.in [brainly.in]
- 14. Chromatography [chem.rochester.edu]
- 15. Residual Organic Solvent Analysis in Nanoformulations Using Headspace Gas Chromatography - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Impurity Profiling: A Case Study of Ezetimibe [benthamopenarchives.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Reaction Optimization: Case Study 1 - GalChimia [galchimia.com]
- 20. documents.lgcstandards.com [documents.lgcstandards.com]
- 21. m.youtube.com [m.youtube.com]
- 22. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 23. m.youtube.com [m.youtube.com]
- 24. benchchem.com [benchchem.com]
- 25. NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study | Springer Nature Experiments [experiments.springernature.com]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. Fact Sheet: Heating Reactions | PennEHRS [ehrs.upenn.edu]
- 29. drawellanalytical.com [drawellanalytical.com]
- 30. bionmr.unl.edu [bionmr.unl.edu]
- 31. researchgate.net [researchgate.net]
- 32. pdf.dutscher.com [pdf.dutscher.com]
- 33. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 34. labproinc.com [labproinc.com]
- 35. Suggested Reaction Setups – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 36. Headspace GC method for residual solvents analysis in pharmaceutical products | Separation Science [sepscience.com]
- 37. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of Substituted Piperazine Products
Welcome to the Technical Support Center for Substituted Piperazine Purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying piperazine-containing compounds. The unique physicochemical properties of the piperazine moiety—namely its basicity, polarity, and tendency to form salts and hydrates—present distinct purification hurdles.[1] This document provides field-proven insights and systematic troubleshooting strategies to help you achieve high purity for your target compounds.
Frequently Asked Questions (FAQs)
Here we address common high-level questions that frequently arise during the synthesis and purification of substituted piperazines.
Q1: Why is my purified substituted piperazine an oil instead of a solid?
This is a very common issue. The physical state of a substituted piperazine is highly dependent on its structure, purity, and whether it exists as a free base or a salt. Many N-substituted piperazine free bases are low-melting solids or oils at room temperature.
Causality & Solution: The two basic nitrogen atoms of the piperazine ring can disrupt crystal lattice formation. A standard and highly effective technique is to convert the oily free base into a salt, most commonly a hydrochloride (HCl) salt.[2] This is achieved by dissolving the oil in a suitable organic solvent (like diethyl ether, methanol, or ethyl acetate) and adding a solution of HCl. The resulting salt is typically a crystalline solid that readily precipitates and can be easily handled, filtered, and further purified by recrystallization.[2]
Q2: What are the most common impurities I should expect?
Impurities often stem from the reaction mechanism itself. For N-alkylation or N-arylation reactions, the most common impurities include:
-
Starting Materials: Unreacted piperazine or the alkylating/arylating agent.
-
1,4-Disubstituted Byproduct: If the goal is monosubstitution, the formation of a disubstituted piperazine is a frequent competitive reaction.[3]
-
Related Byproducts: Structurally similar compounds, like alkylated pyrazines, can sometimes form and co-precipitate with the desired product.[4]
Q3: How do the two pKa values of piperazine affect purification?
The piperazine ring has two basic nitrogen atoms with distinct pKa values (typically around 5.3 and 9.7).[1][5] This property is not a hindrance but a powerful tool for purification. By carefully controlling the pH of an aqueous solution, you can selectively protonate one or both nitrogens. This allows for highly effective separation from non-basic or weakly basic impurities using acid-base extraction techniques.[1][6] For example, adjusting the pH to ~8 will protonate the more basic nitrogen, making the compound water-soluble, while neutral impurities remain in the organic phase. Further lowering the pH will protonate the second nitrogen. Conversely, basifying the aqueous layer to a pH >10 ensures the piperazine is in its neutral, free-base form, allowing it to be extracted into an organic solvent.[2]
Q4: My piperazine compound is highly water-soluble. How can I extract it efficiently?
High water solubility is a known challenge. If direct extraction of the free base with common solvents like ethyl acetate or dichloromethane is inefficient, consider the following:
-
Salting Out: Add a saturated sodium chloride solution (brine) to the aqueous layer.[2][5] This decreases the solubility of the organic compound in the aqueous phase, driving it into the organic layer during extraction.
-
Use a More Polar Solvent: Solvents like chloroform can be more effective for extracting polar amines.[5]
-
Continuous Extraction: For particularly stubborn cases, a continuous liquid-liquid extraction apparatus can be used.
-
Ion-Exchange Chromatography: This technique can be used to capture the protonated piperazine from an aqueous solution onto a resin, which is then eluted with a strong base to recover the purified compound.[5][7]
Troubleshooting Purification Workflows
This section provides a systematic approach to troubleshooting common experimental failures.
Problem 1: Crystallization Failure (Product 'Oils Out' or No Precipitation)
-
Symptoms: Upon cooling the crystallization solvent, the product separates as an oil instead of forming crystals, or it remains fully dissolved even at low temperatures.
-
Causality: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above the melting point of the solute-solvent mixture. This is common with impure compounds or when an inappropriate solvent is used. Failure to precipitate suggests the compound is too soluble in the chosen solvent or the solution is not sufficiently concentrated.
-
Troubleshooting Decision Tree:
Caption: Troubleshooting decision tree for crystallization issues.
-
Solutions:
-
Solvent System Optimization: The key is finding a solvent that dissolves the compound when hot but has poor solubility when cold. Experiment with different solvent systems. Common choices for piperazine salts are ethanol, isopropanol, or methanol/ether mixtures.[2]
-
Slow Cooling: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Rapid cooling encourages oiling or amorphous precipitation.[8]
-
Induce Crystallization: If no crystals form, try gently scratching the inside of the flask with a glass rod at the meniscus or adding a single seed crystal of the pure product.[1]
-
Anti-Solvent Method: Dissolve the compound in a minimal amount of a "good" solvent, then slowly add a "poor" solvent (the anti-solvent) in which the compound is insoluble until the solution becomes turbid.[8]
-
Problem 2: Poor Separation in Column Chromatography
-
Symptoms: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis shows that fractions from the column contain a mixture of the desired product and impurities. The product co-elutes with starting material or byproducts.[2]
-
Causality: The polarity of the chosen eluent (solvent system) is not optimized to differentiate between the components of the mixture on the selected stationary phase (e.g., silica gel). The basic nature of piperazines can also lead to strong interactions with acidic silica gel, causing streaking or "tailing" of spots.[1]
-
Solutions:
-
Optimize the Solvent System: The ideal TLC Rf value for the target compound is between 0.2 and 0.4.[2] Systematically vary the ratio of your polar and non-polar solvents. If separating a monosubstituted from a disubstituted piperazine, remember the disubstituted product is generally less polar.[2]
-
Add a Basic Modifier: To counteract the acidity of silica gel and improve peak shape, add a small amount (0.5-1%) of a base like triethylamine (TEA) or ammonium hydroxide to your eluent.[2]
-
Try Gradient Elution: Start with a less polar solvent system and gradually increase its polarity during the column run. This can help separate compounds with very different polarities.[2]
-
Change the Stationary Phase: If silica gel fails, consider using a different stationary phase. Alumina is a common alternative for basic compounds.[2]
-
-
Common TLC Solvent Systems for Piperazine Derivatives:
| Solvent System | Ratio (by volume) | Typical Application | Reference |
| Dichloromethane / Methanol | 95:5 to 90:10 | General purpose for moderately polar N-substituted piperazines. | [2] |
| Hexanes / Ethyl Acetate | Varies | Good for less polar derivatives; ratio is highly dependent on the substituent. | [2] |
| 2-Butanone / Dimethylformamide / Aq. Ammonia | 85:10:5 | Effective for separating various piperazine derivatives. | [9] |
| Chloroform / Methanol (+ 1% NH4OH) | 90:10 | The basic modifier helps reduce peak tailing on silica plates. | [2] |
Detailed Experimental Protocols
Protocol 1: General Acid-Base Extraction Workup
This protocol is designed to isolate a crude basic piperazine product from a reaction mixture, separating it from acidic and neutral byproducts.
-
Quench and Dilute: Cool the completed reaction mixture to room temperature. If the reaction solvent is water-miscible (e.g., DMF, ethanol), dilute the mixture with a significant volume of water.
-
Basify: Transfer the aqueous mixture to a separatory funnel. Slowly add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) while stirring until the pH of the aqueous layer is >9 (verify with pH paper).[2] This deprotonates the piperazine nitrogens, ensuring the product is in its neutral free-base form.
-
Extract: Add an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) to the separatory funnel, shake vigorously, and allow the layers to separate. Drain the organic layer. Repeat the extraction two more times with fresh organic solvent.[2]
-
Wash and Dry: Combine all organic layers. Wash with brine (saturated NaCl solution) to remove residual water.[2] Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Workflow Diagram:
Caption: General workflow for acid-base extraction of a piperazine product.
Protocol 2: Conversion of an Oily Free Base to a Solid Hydrochloride Salt
This protocol is ideal for solidifying an oily product for easier handling and purification.[2]
-
Dissolve Free Base: Dissolve the purified oily free base in a minimal amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol).
-
Acidify: While stirring, add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or acetyl chloride in methanol) dropwise.
-
Monitor Precipitation: Continue adding the acid until the mixture is acidic (test by spotting on wet pH paper) and a precipitate has formed.
-
Collect and Wash: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether or the solvent used for precipitation to remove any soluble impurities.
-
Dry: Dry the resulting solid hydrochloride salt under high vacuum. The product can now be further purified by recrystallization.
Protocol 3: Purification by Silica Gel Column Chromatography
This protocol describes a standard method for separating compounds based on polarity.
-
TLC Analysis: First, determine the optimal eluent by running TLC plates with various solvent systems (e.g., different ratios of hexanes/ethyl acetate or dichloromethane/methanol). Add 0.5-1% triethylamine to the eluent if streaking is observed. Aim for an Rf of 0.2-0.4 for your product.[2]
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with the non-polar component of your chosen eluent.
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent or dichloromethane. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute and Collect: Begin running the eluent through the column. Collect fractions in test tubes and monitor the elution of your compounds using TLC.
-
Combine and Concentrate: Combine the fractions that contain the pure product and remove the solvent under reduced pressure.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. osti.gov [osti.gov]
- 8. benchchem.com [benchchem.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Technical Support Center: Overcoming Low Yield in Buchwald-Hartwig Amination of Piperazines
Welcome to the technical support center for the Buchwald-Hartwig amination of piperazines. This powerful palladium-catalyzed cross-coupling reaction is a cornerstone in medicinal chemistry for synthesizing the N-aryl piperazine motif, a common scaffold in numerous biologically active molecules.[1][2][3] However, achieving high yields can be challenging and is highly dependent on the careful selection of reaction parameters.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome common hurdles and optimize your reactions.
Troubleshooting Guide: Addressing Low Yields
This section addresses specific issues you might encounter during your experiments, offering probable causes and actionable solutions to enhance your reaction outcomes.
Issue 1: Reaction Stalls or Proceeds with Low Conversion
You observe incomplete consumption of your starting materials, even after extended reaction times.
| Probable Cause | Actionable Solution & Scientific Rationale |
| 1. Catalyst Deactivation | Solution: Switch to a more robust ligand or a pre-catalyst.[4][5] Biarylphosphine ligands, for instance, are designed to protect the palladium center and prevent decomposition.[5] Lowering the reaction temperature can also mitigate catalyst degradation, though it may require longer reaction times.[5] Rationale: The active Pd(0) species can be unstable under reaction conditions, leading to the formation of inactive palladium black.[4] Certain substrates, particularly electron-rich heterocycles, can coordinate to the palladium center and displace the phosphine ligand, leading to catalyst deactivation.[6] |
| 2. Inefficient Oxidative Addition | Solution: If using an aryl chloride, consider switching to the corresponding aryl bromide or iodide.[7] While the general reactivity order is Ar-I > Ar-Br > Ar-Cl, aryl iodides can sometimes be problematic due to the inhibitory effect of the generated iodide.[8] Rationale: The oxidative addition of the aryl halide to the Pd(0) complex is a crucial step in the catalytic cycle.[9] Aryl chlorides are generally less reactive than bromides and iodides in this step.[7][9] |
| 3. Insufficiently Strong Base | Solution: Switch to a stronger base. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used strong bases.[8] Rationale: The base is responsible for deprotonating the amine, allowing it to coordinate to the palladium center.[9] An insufficiently strong base will result in a low concentration of the active amine nucleophile. |
| 4. Poor Solubility of Reactants | Solution: Change the solvent to one that better solubilizes all components, including the base. While toluene and dioxane are common, aprotic polar solvents might be necessary in some cases.[10][11][12] However, be aware that polar aprotic solvents can sometimes lead to increased side product formation.[10] Rationale: Poor solubility of any of the reactants, particularly the base, can lead to a heterogeneous reaction mixture and slow reaction rates.[10][12] |
Issue 2: Significant Formation of Side Products
Your desired product is formed, but is accompanied by substantial amounts of impurities.
| Side Product | Probable Cause | Actionable Solution & Scientific Rationale |
| 1. Hydrodehalogenation | Aryl halide is reduced to the corresponding arene. | Solution: Use a ligand that promotes rapid reductive elimination over competing side reactions.[5] Ensure a strictly inert atmosphere to minimize potential hydrogen sources.[5] Rationale: A competing pathway to C-N bond formation is β-hydride elimination from the amido-palladium intermediate, which leads to the formation of an imine and the reduced arene.[9] |
| 2. Bis-arylation of Piperazine | Two molecules of the aryl halide react with one molecule of piperazine. | Solution: Use a protecting group, such as Boc, on one of the piperazine nitrogens to prevent double arylation.[1] Alternatively, carefully control the stoichiometry, using an excess of piperazine.[2] Rationale: Unprotected piperazine has two nucleophilic secondary amine groups, both of which can participate in the coupling reaction. |
| 3. Aryl Halide Homocoupling | Two molecules of the aryl halide couple to form a biaryl species. | Solution: Optimize the catalyst-to-ligand ratio, typically between 1:1 and 1:2.[5] Employ ligands that favor C-N reductive elimination. Rationale: This side reaction can be more prevalent with highly reactive aryl halides.[5] |
Frequently Asked Questions (FAQs)
This section covers broader questions about optimizing the Buchwald-Hartwig amination of piperazines.
Q1: How do I select the optimal ligand for my specific substrates?
The choice of ligand is critical and depends on the steric and electronic properties of both the aryl halide and the piperazine derivative.[9]
-
For sterically hindered substrates: Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) are often the ligands of choice.[3][9] These ligands promote the formation of the monoligated palladium species, which accelerates the rates of oxidative addition and reductive elimination.[9]
-
For electron-poor aryl halides: Bidentate phosphine ligands like BINAP and DPEPhos can be effective.
-
For heteroaromatic halides: These substrates can be challenging due to their potential to coordinate to the palladium catalyst and cause deactivation.[6] Specialized ligands, such as those with a wide bite angle (e.g., Xantphos), may be necessary to achieve good yields.[13]
Q2: What is the best base to use for my reaction?
The choice of base is crucial for a successful reaction.
-
Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOt-Bu) is a common choice.[1] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can also be effective, particularly with more reactive aryl halides.[1]
-
For base-sensitive substrates, weaker inorganic bases or even organic bases like DBU may be necessary to avoid decomposition of the starting materials or products.[8][13]
Q3: Which solvent should I choose?
The solvent plays a significant role in the reaction's success.
-
Aprotic, nonpolar solvents such as toluene, xylenes, and 1,4-dioxane are most commonly used.[10][11] M-xylene has been identified as a particularly suitable solvent in some cases.[10][12][14]
-
Aprotic polar solvents can be used to improve the solubility of the reactants, but may also lead to an increase in side products.[10]
-
Solvents to avoid: Chlorinated solvents, acetonitrile, and pyridine can inhibit the catalyst and should generally be avoided.[5][8]
Q4: What are the best practices for setting up a high-yielding Buchwald-Hartwig reaction?
Attention to detail in the experimental setup is paramount.
-
Inert Atmosphere: The reaction is sensitive to oxygen, so it is crucial to perform the reaction under an inert atmosphere of nitrogen or argon.[1][5] This can be achieved using a glovebox or Schlenk line techniques.
-
Anhydrous Conditions: All glassware, solvents, and reagents should be rigorously dried to prevent the formation of undesired side products, such as the hydroxylation of the aryl halide.[5][15]
-
Reagent Purity: Use high-purity reagents to avoid the introduction of impurities that could poison the catalyst.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of N-Boc-piperazine with an Aryl Halide[1]
This protocol provides a general starting point that can be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalyst)
-
Phosphine ligand (e.g., XantPhos, BINAP, RuPhos)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) (1.4–2.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and the base.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent. For pre-catalysts, this step may not be necessary.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: A simplified representation of the palladium-catalyzed cycle.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. benchchem.com [benchchem.com]
- 6. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
- 15. rsc.org [rsc.org]
Minimizing di-substituted byproducts in piperazine reactions
An advanced technical support guide for researchers, scientists, and drug development professionals, this document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of minimizing di-substituted byproducts in piperazine reactions. As Senior Application Scientists, our goal is to bridge theoretical knowledge with practical, field-tested solutions, ensuring the integrity and success of your synthetic endeavors.
Introduction: The Piperazine Conundrum
Piperazine is a uniquely versatile scaffold in medicinal chemistry, prized for its ability to introduce a hydrophilic, basic center into a molecule, often improving pharmacokinetic properties. However, its symmetrical nature, with two secondary amine nitrogens, presents a significant synthetic hurdle: controlling selectivity to achieve mono-substitution versus di-substitution. The formation of undesired di-substituted byproducts not only consumes valuable starting materials but also complicates purification, reducing overall yield and efficiency.
This guide provides a structured approach to troubleshooting and optimizing piperazine reactions, grounded in mechanistic principles and supported by authoritative literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the formation of di-substituted piperazine byproducts?
A1: The formation of di-substituted byproducts is primarily governed by the relative reactivity of the starting piperazine, the mono-substituted intermediate, and the electrophile. Key contributing factors include:
-
Stoichiometry: An excess of the electrophile or piperazine can drive the reaction towards di-substitution. Precise control over molar ratios is critical.
-
Reaction Conditions: Temperature, solvent, and the presence of a base can significantly influence the rate of the second substitution. Higher temperatures and prolonged reaction times often favor the formation of the di-substituted product.
-
Steric Hindrance: The steric bulk of the substituent on the mono-substituted piperazine and the electrophile can hinder the second substitution.
-
Electronic Effects: The electronic nature of the substituent on the mono-substituted piperazine can either activate or deactivate the remaining secondary amine towards further reaction.
Q2: How can I strategically use protecting groups to favor mono-substitution?
A2: The use of a protecting group on one of the piperazine nitrogens is a highly effective strategy to ensure mono-substitution. The ideal protecting group should be:
-
Easy to install: The protection step should be high-yielding and straightforward.
-
Stable to the reaction conditions: The protecting group must remain intact during the subsequent substitution reaction.
-
Easy to remove: The deprotection step should be clean and not affect the rest of the molecule.
Commonly used protecting groups for piperazine include Boc (tert-butoxycarbonyl), Cbz (carboxybenzyl), and Trityl. The choice of protecting group will depend on the specific reaction conditions and the overall synthetic route. For instance, the Boc group is readily cleaved under acidic conditions, while the Cbz group is typically removed by hydrogenolysis.
Here is a table summarizing the properties of common piperazine protecting groups:
| Protecting Group | Chemical Structure | Installation Conditions | Cleavage Conditions | Key Considerations |
| Boc | tert-Butoxycarbonyl | Boc₂O, base (e.g., Et₃N, NaOH), solvent (e.g., DCM, Dioxane) | Strong acid (e.g., TFA, HCl in Dioxane) | Widely used, stable to many reaction conditions, but sensitive to strong acids. |
| Cbz | Carboxybenzyl | Cbz-Cl, base (e.g., NaHCO₃, K₂CO₃), solvent (e.g., H₂O/Dioxane) | Hydrogenolysis (H₂, Pd/C), HBr/AcOH | Stable to acidic and basic conditions, but sensitive to catalytic hydrogenation. |
| Trityl | Triphenylmethyl | Trityl chloride, base (e.g., Et₃N), solvent (e.g., DCM) | Mild acid (e.g., dilute TFA, formic acid) | Provides significant steric hindrance and is cleaved under mild acidic conditions. |
Q3: Can I achieve selective mono-substitution without using protecting groups?
A3: Yes, several strategies can be employed to achieve selective mono-substitution without resorting to protecting groups, which can add steps to a synthesis. These methods often rely on manipulating reaction kinetics and the properties of the reactants:
-
Slow Addition of the Electrophile: Adding the electrophile slowly to a solution of piperazine maintains a low concentration of the electrophile, favoring the reaction with the more abundant starting piperazine over the mono-substituted product.
-
Use of a Large Excess of Piperazine: Employing a significant excess of piperazine (e.g., 5-10 equivalents) increases the statistical probability of the electrophile reacting with an unsubstituted piperazine molecule. The unreacted piperazine can often be removed by an aqueous wash during workup due to its high water solubility.
-
Phase-Transfer Catalysis: In a biphasic system (e.g., dichloromethane/water), a phase-transfer catalyst can be used to transport the piperazine from the aqueous phase to the organic phase where it reacts with the electrophile. This can help control the concentration of reactive piperazine in the organic phase.
-
Flow Chemistry: Continuous flow reactors offer precise control over stoichiometry, reaction time, and temperature, which can be optimized to favor mono-substitution. The rapid mixing and heat transfer in flow systems can minimize the formation of byproducts.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Problem 1: My reaction consistently yields a high percentage of the di-substituted product, even with a 1:1 stoichiometry.
Underlying Cause: This often indicates that the mono-substituted piperazine is more reactive (or as reactive) as the starting piperazine under the reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high di-substitution.
Detailed Steps:
-
Confirm Stoichiometry: Double-check the molar masses and concentrations of your reactants. Ensure your electrophile is not in excess.
-
Implement Slow Addition: Instead of adding the electrophile all at once, use a syringe pump to add it dropwise over an extended period (e.g., 1-2 hours). This maintains a low concentration of the electrophile, favoring reaction with the more abundant starting piperazine.
-
Lower the Reaction Temperature: If the reaction is exothermic, the heat generated can accelerate the second substitution. Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can slow down the reaction rates, often favoring the kinetic mono-substituted product.
-
Use a Large Excess of Piperazine: As a last resort for a protecting-group-free approach, use a 5- to 10-fold excess of piperazine. This statistically favors the mono-substitution. Be prepared for a more involved purification to remove the excess piperazine.
-
Adopt a Protecting Group Strategy: If the above methods fail, the most robust solution is to use a protecting group. See the FAQ section for guidance on selecting an appropriate protecting group.
Problem 2: I am using a Boc-protected piperazine, but I am seeing some di-substitution and/or starting material impurities.
Underlying Cause: This could be due to incomplete protection of the starting material or partial deprotection of the Boc group during the reaction or workup.
Troubleshooting Workflow:
Caption: Troubleshooting impurities in Boc-piperazine reactions.
Detailed Steps:
-
Verify the Purity of Your Starting Material: Before starting the reaction, confirm the purity of your mono-Boc-piperazine by NMR or LC-MS. Commercially available material can sometimes contain small amounts of piperazine or di-Boc-piperazine. If necessary, purify the starting material by column chromatography or recrystallization.
-
Assess Reaction and Workup Conditions for Acidity: The Boc group is labile to strong acids. If your reaction generates an acidic byproduct (e.g., HCl from an acid chloride), include a non-nucleophilic base (e.g., triethylamine or DIPEA) to scavenge the acid. During workup, avoid acidic aqueous washes (e.g., 1M HCl) if possible. Use a saturated solution of sodium bicarbonate or brine instead.
-
Consider an Alternative Protecting Group: If your planned synthetic route involves strongly acidic conditions, the Boc group may not be suitable. A more robust protecting group like Cbz, which is stable to both acid and base, might be a better choice.
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation of Piperazine Using a Large Excess
This protocol describes a protecting-group-free approach for the mono-N-alkylation of piperazine with an alkyl halide.
Materials:
-
Piperazine (10 equivalents)
-
Alkyl halide (1 equivalent)
-
Potassium carbonate (K₂CO₃, 3 equivalents)
-
Acetonitrile (ACN) as solvent
-
Dichloromethane (DCM) for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add piperazine (10 eq.) and acetonitrile. Stir until the piperazine is fully dissolved.
-
Add potassium carbonate (3 eq.) to the solution.
-
In a separate flask, dissolve the alkyl halide (1 eq.) in a small amount of acetonitrile.
-
Add the alkyl halide solution dropwise to the piperazine solution at room temperature over 30 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting alkyl halide is consumed, filter the reaction mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution (3x) to remove excess piperazine.
-
Wash the organic layer with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mono-alkylated piperazine.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Synthesis and Use of Mono-Boc-Piperazine for Mono-N-Arylation
This protocol outlines the synthesis of mono-Boc-piperazine and its subsequent use in a Buchwald-Hartwig amination reaction.
Part A: Synthesis of 1-Boc-piperazine
-
Dissolve piperazine (2 eq.) in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1 eq.) in DCM.
-
Add the Boc₂O solution dropwise to the piperazine solution over 1 hour, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water (2x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate pure 1-Boc-piperazine.
Part B: Mono-N-Arylation of 1-Boc-piperazine
-
To an oven-dried flask, add the aryl halide (1 eq.), 1-Boc-piperazine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the N-aryl-N'-Boc-piperazine product.
Strategies for the controlled addition of reagents in piperazine synthesis
Technical Support Center: Piperazine Synthesis
Welcome to the Technical Support Center for Piperazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to address the nuanced challenges associated with the controlled addition of reagents during the synthesis of piperazine and its derivatives. As the piperazine moiety is a cornerstone in modern pharmaceuticals, mastering its synthesis is critical.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Section 1: Troubleshooting Guide for Controlled Reagent Addition
The most frequent challenge in the synthesis of N-substituted piperazines is achieving selective mono-substitution while minimizing the formation of the 1,4-di-substituted byproduct.[2][3] This issue arises from the comparable nucleophilicity of the second nitrogen atom after the first substitution has occurred. The following table outlines common problems and provides strategic solutions grounded in chemical principles.
| Observed Issue | Probable Cause(s) | Recommended Strategic Solutions & Explanations |
| High percentage of 1,4-di-substituted byproduct; low yield of mono-substituted product. | 1. High Reactivity of Mono-substituted Intermediate: The mono-substituted product is reacting with the electrophile faster than the starting piperazine. 2. High Local Concentration of Electrophile: Adding the electrophile too quickly creates localized areas where it is in excess relative to piperazine. | 1. Stoichiometric Control: Use a large excess of piperazine (5-10 equivalents).[2][3][4][5] This statistically favors the electrophile reacting with an abundant, unsubstituted piperazine molecule. 2. Slow Reagent Addition: Add the electrophile (e.g., alkyl or aryl halide) dropwise or via syringe pump at a reduced temperature (e.g., 0 °C). This maintains a low, steady concentration of the electrophile, minimizing the opportunity for a second substitution.[3] 3. In-situ Protection: Utilize the principle of protonation. By reacting anhydrous piperazine with one equivalent of piperazine dihydrochloride, you form piperazine monohydrochloride in situ. This effectively "protects" one nitrogen, directing substitution to the free secondary amine.[6][7] |
| Low or no product yield; starting materials remain. | 1. Insufficient Reaction Temperature/Time: The activation energy for the reaction is not being met, or the reaction has not reached completion. 2. Poor Reagent Purity: Anhydrous conditions may be necessary; moisture can quench reagents or deactivate catalysts.[6] 3. Catalyst Deactivation (for cross-coupling reactions): In protocols like Buchwald-Hartwig amination, the Pd(0) catalyst is sensitive to oxygen.[4] | 1. Reaction Monitoring & Optimization: Track reaction progress using TLC, GC-MS, or LC-MS.[6] If the reaction is stalled, incrementally increase the temperature. Some cyclization reactions may require temperatures up to 200°C to proceed efficiently.[6] 2. Ensure Anhydrous Conditions: Use freshly opened or properly stored anhydrous solvents and reagents. 3. Maintain Inert Atmosphere: For catalyst-driven reactions, ensure the vessel is thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst and reagents.[4] |
| Significant formation of elimination byproducts. | Strongly Basic/Hindered Conditions: When using certain alkyl halides (e.g., secondary or tertiary), the piperazine can act as a base, promoting elimination (E2) rather than substitution (SN2). | 1. Optimize Base Choice: If an external base is used (e.g., K₂CO₃), ensure it is not overly strong or hindered. 2. Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution; running the reaction at a lower temperature can favor the desired substitution pathway. 3. Change Electrophile: If possible, use an electrophile with a better leaving group or one that is less sterically hindered. |
| Difficulty in product purification. | 1. Basicity of Piperazine: The basic nitrogen atoms can cause significant tailing and poor separation on standard silica gel.[3] 2. Product Polarity/Water Solubility: The product may be difficult to extract from aqueous layers. | 1. Modified Column Chromatography: Add a basic modifier like triethylamine (0.1-1%) to the eluent system to suppress the interaction between the product's basic nitrogens and the acidic silica surface.[3] Alternatively, use a less acidic stationary phase like alumina. 2. Acid-Base Extraction: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with a dilute acid (e.g., 1M HCl). The basic piperazine product will move to the aqueous layer as its protonated salt. The layers are separated, the aqueous layer is then basified (e.g., with NaOH), and the purified product is re-extracted into an organic solvent.[3] 3. Crystallization/Salt Formation: Purify the product by recrystallizing it from a suitable solvent or by forming a crystalline salt (e.g., hydrochloride or diacetate salt), which can be isolated by filtration.[2][6] |
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose between using excess piperazine and a protecting group strategy for mono-substitution?
A1: This is a critical decision that balances atom economy, cost, and process complexity.
-
Use Excess Piperazine When:
-
Piperazine itself is inexpensive and readily available.
-
The electrophile is valuable or synthesized through a multi-step process.
-
The boiling point difference between piperazine and your product is significant, allowing for easy removal of the excess reagent by distillation.
-
You are working on a large scale where the cost and time of adding and removing a protecting group are prohibitive.
-
-
Use a Protecting Group (e.g., N-Boc-piperazine) When:
-
Your electrophile is inexpensive, and you want to conserve the piperazine scaffold.
-
You require the cleanest possible reaction with minimal di-substituted byproduct, simplifying purification.[3][4]
-
The subsequent reaction steps are incompatible with a free secondary amine.
-
The cost of the protecting group and the additional synthesis steps (protection and deprotection) are justified by the value of the final product and the purity requirements.
-
The choice is a trade-off between the upfront material cost and operational simplicity of the excess strategy versus the control and downstream purification ease of the protecting group strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Purification of Basic Piperazine Compounds
Welcome to the Technical Support Center for the purification of basic piperazine compounds. As a Senior Application Scientist, I understand the unique challenges researchers face when working with these highly basic, often polar molecules. Standard silica gel chromatography protocols frequently fail, leading to issues like severe peak tailing, poor resolution, and even complete loss of the compound on the column.
This guide is designed to provide practical, field-proven solutions to these common problems. We will move beyond simple procedural steps to explore the underlying chemistry, empowering you to troubleshoot effectively and develop robust, reproducible purification methods.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the column chromatography of piperazine derivatives in a direct question-and-answer format.
Question 1: My piperazine compound is showing severe peak tailing on the TLC plate and column. Why is this happening and how can I get sharp, symmetrical peaks?
Answer:
This is the most common issue when purifying basic compounds like piperazines on standard silica gel.[1]
-
The Cause (The "Why"): Peak tailing is primarily caused by strong, undesirable secondary interactions between the basic nitrogen atoms in your piperazine compound and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[2][3][4] These interactions lead to a mixed-mode retention mechanism (hydrophilic interaction and strong acid-base interaction), where some molecules of your compound are retained much longer than others, resulting in a "tail."
-
The Solutions (The "How"): The goal is to minimize or eliminate the interaction with the acidic silanol sites. You have several effective strategies:
-
Use a Mobile Phase Modifier (Competing Base): This is often the simplest and most effective solution for normal-phase chromatography. By adding a small amount of a volatile competing base to your eluent, you effectively "neutralize" the active silanol sites.[5][6] The modifier, typically a tertiary amine, interacts with the silanol groups, preventing your piperazine compound from binding too strongly.
-
Recommended Modifiers: Triethylamine (TEA) or ammonium hydroxide (NH₄OH).
-
Typical Concentration: Start with 0.1-1% (v/v) of the modifier in your eluent. For particularly stubborn compounds, this can be increased to 2%.[7] For example, a common eluent system is Dichloromethane (DCM) / Methanol (MeOH) with 0.5% TEA.
-
-
Change the Stationary Phase: If mobile phase modification is insufficient or undesirable (e.g., the modifier is difficult to remove), changing the stationary phase is the next logical step.
-
Amine-Functionalized Silica (NH₂-Silica): This is an excellent choice as the aminopropyl-bonded phase creates a slightly basic surface that repels basic compounds, minimizing the strong interactions that cause tailing.[6][7] This often allows for purification with simple solvent systems like hexane/ethyl acetate, avoiding the need for basic additives.[6]
-
Alumina (Al₂O₃): Alumina can be obtained in neutral or basic grades and is a classic alternative to silica for purifying basic compounds.[8][9] Basic alumina is particularly effective at preventing adsorption of amines.
-
Highly End-Capped Silica: For reversed-phase applications, using a modern, high-purity ("Type B") silica column that has been thoroughly end-capped is crucial. End-capping masks many of the residual silanol groups, leading to significantly improved peak shape for basic analytes.[10]
-
-
Control the pH (Reversed-Phase HPLC): When using reversed-phase chromatography (e.g., C18), the pH of the mobile phase is a powerful tool.
-
Low pH (e.g., 2.5-3.0): Operating at a low pH protonates the surface silanol groups, neutralizing their negative charge and thus reducing their ability to interact with your protonated basic compound.[3][5] Adding 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase is a common practice.
-
High pH (e.g., 8-10): An alternative strategy is to use a high pH mobile phase to deprotonate your piperazine compound, rendering it neutral. This neutral form will interact with the C18 stationary phase via hydrophobic interactions, often improving retention and peak shape.[11][12] Crucially, this requires a pH-stable column designed for high-pH operation to avoid dissolving the silica backbone. [13][14]
-
-
Question 2: I can't separate my desired piperazine product from a closely related impurity. How can I improve the resolution?
Answer:
Achieving good separation (resolution) requires optimizing the selectivity of your chromatographic system.
-
The Cause (The "Why"): Poor resolution means the chosen stationary and mobile phases do not differentiate sufficiently between your product and the impurity. This can be due to an eluent that is too strong (eluting everything too quickly) or too weak, or simply a lack of differing interactions between the analytes and the stationary phase.
-
The Solutions (The "How"):
-
Systematic Solvent System Screening: The foundation of good separation is finding the right mobile phase. Use Thin Layer Chromatography (TLC) to screen various solvent systems.
-
Goal: Find a solvent system where your target compound has an Rf (retention factor) value between 0.2 and 0.4.[15] This Rf range typically translates well to column chromatography, providing a good balance between retention and elution time.
-
Common Systems for Piperazines: Start with Hexane/Ethyl Acetate. If your compound is more polar, move to Dichloromethane (DCM)/Methanol (MeOH).[1][15] Remember to add your basic modifier (e.g., 0.5% TEA) to the TLC solvent jar for an accurate prediction.
-
-
Employ Gradient Elution: If a single solvent mixture (isocratic elution) fails to separate your compounds, a gradient is the ideal solution.
-
Process: Start with a less polar mobile phase to allow the compounds to bind to the top of the column. Then, gradually increase the percentage of the more polar solvent over the course of the run. This will elute the compounds in order of increasing polarity, often separating components that co-elute under isocratic conditions.
-
Example: Start with 100% DCM and gradually increase to 5% MeOH in DCM over 10-15 column volumes.
-
-
Reduce the Sample Load: Overloading the column is a common cause of poor separation.[16] A saturated column cannot effectively separate components, leading to broad, overlapping bands.
-
Rule of Thumb: For a standard flash column, a typical sample load is 1-5% of the silica gel mass, but this can be much lower (e.g., <0.5%) for very difficult separations. If you see peak fronting (a sharp leading edge), you are likely overloading the column.[17]
-
-
Question 3: I have very low (or zero) recovery of my compound after running the column. Where did it go?
Answer:
This frustrating issue is usually due to one of two possibilities: your compound is either irreversibly stuck to the column or it has decomposed.
-
The Cause (The "Why"): The same strong acid-base interactions that cause peak tailing can, in extreme cases, lead to the compound binding so tightly to the silica that it cannot be eluted with a standard mobile phase (irreversible adsorption).[1] Alternatively, the acidic surface of the silica gel can catalyze the decomposition of sensitive compounds.[8]
-
The Solutions (The "How"):
-
Check for Compound Stability: Before running a large-scale column, test your compound's stability on silica. Spot your compound on a TLC plate, let it sit for 1-2 hours, and then develop it. If you see new spots or significant streaking that wasn't there initially, your compound is likely unstable on silica.[8]
-
Use a Basic Modifier: As with tailing, adding a competing base like TEA or NH₄OH to your eluent is critical to prevent irreversible adsorption.[1] This should always be your first step when recovering a basic compound from silica.
-
Flush the Column: If you suspect your compound is still on the column, try flushing it with a very strong, "stripping" solvent system. A mixture like 5-10% ammonium hydroxide in methanol can often recover highly bound amines.
-
Use a Deactivated Stationary Phase: If stability is the issue, avoid acidic silica altogether. Use basic alumina or amine-functionalized silica, which provide a much more inert environment for basic compounds.[8][9]
-
Method Development Workflow & Key Parameters
Developing a robust purification method is a systematic process. The following table and protocol provide a structured approach.
Table 1: Comparison of Chromatographic Modes for Piperazine Purification
| Parameter | Normal-Phase Chromatography | Reversed-Phase Chromatography |
| Stationary Phase | Silica Gel, Alumina (Basic/Neutral), Amine-functionalized Silica | C18, C8 (fully end-capped, high-purity silica) |
| Typical Mobile Phase | Non-polar solvent with a polar modifier (e.g., Hexane/EtOAc, DCM/MeOH) | Polar solvent with an organic modifier (e.g., Water/Acetonitrile, Water/Methanol) |
| Key Modifier | Competing Base: 0.1-2% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) | pH Modifier: 0.1% Formic Acid/TFA (low pH) or Ammonium Bicarbonate (high pH) |
| Elution Order | Least polar compounds elute first | Most polar compounds elute first |
| Primary Challenge | Strong interaction with acidic silanols causing tailing and poor recovery | Poor retention of highly polar piperazines; requires careful pH control |
| Best For... | Less polar to moderately polar piperazine derivatives | Polar and ionizable piperazine derivatives |
Standard Protocol: Flash Chromatography of a Piperazine Derivative
This protocol outlines a typical workflow for purifying a moderately polar piperazine compound using normal-phase flash chromatography.
-
Step 1: TLC Method Development
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or Chloroform).
-
Prepare several TLC developing chambers with different solvent systems. Start with a non-polar system (e.g., 80:20 Hexane:Ethyl Acetate) and a more polar one (e.g., 95:5 DCM:MeOH).
-
Crucially, add 0.5% TEA (or another basic modifier) to each solvent system.
-
Spot the crude material on TLC plates and develop them.
-
Identify the solvent system that provides good separation and places your target compound at an Rf of ~0.3. Adjust solvent ratios as needed.
-
-
Step 2: Column and Sample Preparation
-
Select a column size appropriate for your sample mass (e.g., a 40g silica column for 400mg - 2g of crude material).
-
Prepare the mobile phase identified in Step 1, ensuring you add the basic modifier.
-
Sample Loading: For best results, use the dry loading technique.[18]
-
Dissolve your crude material in a minimal amount of a volatile solvent (like DCM).
-
Add a small amount of silica gel (2-3 times the mass of your crude material) to the solution.
-
Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder. This is your dry-loaded sample.
-
-
-
Step 3: Packing and Running the Column
-
Pack the column with silica gel using your chosen non-polar eluent (slurry packing).
-
Carefully add your dry-loaded sample to the top of the packed silica bed, forming an even layer.
-
Gently add a thin layer of sand on top to prevent disturbance.
-
Fill the column with the mobile phase and apply pressure (if using flash chromatography) to begin elution.[18]
-
-
Step 4: Elution and Fraction Collection
-
Begin elution with your starting mobile phase. If using a gradient, gradually increase the polarity according to your method.
-
Collect fractions in an organized manner (e.g., in test tubes in a rack).
-
Monitor the elution process using TLC by spotting every few fractions onto a plate to track the emergence of your compound.
-
-
Step 5: Analysis and Product Isolation
-
Analyze the collected fractions by TLC to identify those containing your pure product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield your purified piperazine compound.
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for diagnosing and solving common issues during the purification of basic compounds.
Caption: Troubleshooting workflow for piperazine purification.
Frequently Asked Questions (FAQs)
Q: Can I use reversed-phase flash chromatography for my piperazine compound? A: Yes, reversed-phase can be very effective, especially for more polar piperazine analogs that have little or no retention in normal-phase systems.[11] Success hinges on controlling the mobile phase pH to manage the ionization state of your compound and the column.[13][19]
Q: Why can't I just use a very polar solvent like pure methanol to get my compound off a normal-phase silica column? A: While a highly polar solvent will increase the eluting strength, it does not solve the root problem of the acid-base interaction with the silica. Without a basic modifier, you will likely still get severe tailing, just at a faster elution time. This "brute force" approach also eliminates all selectivity, meaning any impurities will co-elute with your product.
Q: How do I remove triethylamine (TEA) from my final product? A: TEA is quite volatile (boiling point ~89 °C) and can often be removed under high vacuum. If residual amounts persist, you can dissolve the product in a solvent like dichloromethane or ethyl acetate and wash it with a dilute acid solution (e.g., 1% HCl) to extract the protonated amine into the aqueous layer. Be cautious, as this may also extract your basic product if it forms a water-soluble salt. Alternatively, co-evaporation with a solvent like toluene can help azeotropically remove the final traces of TEA.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. biotage.com [biotage.com]
- 7. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 8. Chromatography [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. phenomenex.com [phenomenex.com]
- 11. biotage.com [biotage.com]
- 12. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 13. moravek.com [moravek.com]
- 14. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 15. benchchem.com [benchchem.com]
- 16. uhplcs.com [uhplcs.com]
- 17. lcms.cz [lcms.cz]
- 18. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 19. agilent.com [agilent.com]
Technical Support Center: Navigating Catalyst Deactivation in Piperazine Derivative Synthesis
Welcome to the technical support center dedicated to addressing a critical challenge in the synthesis of piperazine derivatives: catalyst deactivation. Piperazine and its derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous blockbuster drugs.[1][2][3] The synthesis of these valuable molecules often relies on transition-metal catalysis, where maintaining catalyst activity and longevity is paramount for efficient, reproducible, and scalable production.
This guide is structured as a series of troubleshooting questions and in-depth answers, designed to provide you, the researcher, with the expertise and practical insights needed to diagnose, mitigate, and even reverse catalyst deactivation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Identifying the Problem
Q1: My reaction yield has dropped significantly in my piperazine synthesis. How do I determine if catalyst deactivation is the culprit?
A sudden or gradual drop in reaction yield is a classic symptom of catalyst deactivation. Before concluding that the catalyst is to blame, it's crucial to perform a systematic check of your experimental setup.
Initial Troubleshooting Workflow:
Here is a logical workflow to isolate the problem:
Caption: Initial troubleshooting workflow for yield loss.
If the control reaction with a fresh catalyst batch restores the yield, you have strong evidence that your original catalyst has lost activity. The next step is to understand why.
Section 2: Understanding Deactivation Mechanisms
Q2: What are the most common ways my palladium catalyst deactivates during a Buchwald-Hartwig amination for N-aryl piperazine synthesis?
Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for forming the C-N bond crucial for many piperazine derivatives.[4] However, the catalytic cycle is sensitive to several deactivation pathways.
Common Deactivation Mechanisms for Pd Catalysts:
| Deactivation Mechanism | Description | Common Causes in Piperazine Synthesis |
| Poisoning | Strong chemisorption of impurities onto the active metal sites, blocking them from reactants.[5][6][7] | - Sulfur compounds: From starting materials or reagents.- Phosphorus compounds: Excess or degraded phosphine ligands.- Halides: High concentrations of halide ions can form stable, inactive Pd complexes.[6] |
| Leaching & Sintering | Leaching: Dissolution of the active metal from the support into the reaction medium.[8][9][10]Sintering: Agglomeration of small metal nanoparticles into larger, less active particles, reducing the surface area.[7][11] | - High temperatures: Can accelerate particle migration and growth.- Inappropriate solvent: Can promote dissolution of the Pd species.[12]- Ligand dissociation: Unstabilized Pd species are more prone to agglomeration. |
| Fouling/Coking | Physical blockage of active sites and pores by carbonaceous deposits or insoluble byproducts.[11][13] | - High reaction temperatures: Can lead to the decomposition of organic molecules (solvents, reagents) on the catalyst surface.- Polymerization of side-products. |
| Oxidative Deactivation | Oxidation of the active Pd(0) species to inactive Pd(II) states that do not readily re-enter the catalytic cycle. | - Presence of oxygen: Inadequately degassed solvents or a poor inert atmosphere.- Oxidizing impurities in the starting materials. |
Here is a visualization of the sintering process:
Caption: Sintering reduces active sites.
Q3: My copper-catalyzed reaction (e.g., Ullmann coupling) is failing. Are the deactivation mechanisms similar to palladium?
While there is overlap, copper catalysts have their own unique sensitivities. In addition to poisoning (especially by sulfur and halides) and sintering, a key deactivation pathway for copper is the formation of stable complexes with the piperazine reactant or product. Piperazine is a bidentate ligand and can strongly coordinate to the copper center, rendering it catalytically inactive.[14][15]
Section 3: Diagnosis and Analysis
Q4: What analytical techniques can I use to confirm the cause of my catalyst's deactivation?
A multi-faceted analytical approach is often necessary to pinpoint the exact cause of deactivation.[16][17] Characterizing both the fresh and spent catalyst is crucial for comparison.
Key Analytical Techniques for Catalyst Characterization:
| Technique | Information Provided | Use in Deactivation Analysis |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and oxidation states of metals.[16][18] | - Detects surface poisons (e.g., S, Cl).- Confirms oxidation of active metal (e.g., Pd(0) to Pd(II)). |
| Inductively Coupled Plasma (ICP-MS/OES) | Bulk elemental composition. | - Quantifies metal leaching into the reaction solution.- Measures the bulk concentration of poisons. |
| Scanning/Transmission Electron Microscopy (SEM/TEM) | Particle size, morphology, and dispersion. | - Visually confirms sintering/agglomeration of metal nanoparticles. |
| BET Surface Area Analysis | Total surface area and pore size distribution.[16][17] | - Quantifies loss of surface area due to sintering or fouling. |
| Thermogravimetric Analysis (TGA) | Mass changes as a function of temperature.[18][19] | - Detects and quantifies the amount of coking/fouling on the catalyst surface. |
Experimental Protocol: Preparing a Spent Catalyst Sample for Analysis
-
Reaction Quenching & Isolation: Once the reaction has stopped or the yield has plateaued, cool the reaction mixture to room temperature.
-
Catalyst Separation: Carefully filter the heterogeneous catalyst from the reaction mixture under an inert atmosphere (if air-sensitive).
-
Washing: Gently wash the isolated catalyst with a clean, anhydrous solvent (the same one used for the reaction is ideal) to remove any adsorbed reactants and products. This is critical to ensure you are analyzing changes to the catalyst itself, not just surface residue.
-
Drying: Dry the catalyst sample under a high vacuum at a low temperature (e.g., 40-50 °C) to remove any residual solvent. Avoid high temperatures that could further alter the catalyst structure.
-
Storage: Store the dried, spent catalyst under an inert atmosphere (e.g., in a glovebox or a sealed vial under argon) until analysis.
Section 4: Mitigation and Prevention
Q5: How can I prevent my catalyst from deactivating in the first place?
Proactive measures are always more effective than reactive ones. Optimizing your reaction protocol can significantly extend the life of your catalyst.
-
Substrate & Reagent Purity: Ensure all starting materials, including the piperazine substrate, are free from potential poisons. If necessary, purify commercial reagents. For example, filtering solvents through activated alumina can remove trace impurities.
-
Ligand Selection: In palladium catalysis, the choice of ligand is critical. Sterically hindered, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) can form more stable complexes with palladium, preventing agglomeration and improving resistance to oxidative deactivation.[20]
-
Reaction Conditions:
-
Temperature: Use the lowest temperature that provides a reasonable reaction rate. High temperatures accelerate most deactivation pathways.[11]
-
Inert Atmosphere: Meticulously degas all solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction to prevent oxidation.
-
-
Catalyst Support: For heterogeneous catalysts, the support material can influence stability. For instance, supports that interact strongly with the metal nanoparticles can help prevent leaching and sintering.[8]
Section 5: Catalyst Reactivation
Q6: Is it possible to regenerate my deactivated palladium catalyst?
In some cases, yes. The feasibility of regeneration depends on the deactivation mechanism.
-
Fouling/Coking: Mildly coked catalysts can sometimes be regenerated by carefully controlled calcination (heating in air) to burn off the carbon deposits, followed by a reduction step (e.g., with H₂) to restore the active metal.
-
Poisoning: Reversible poisoning can sometimes be addressed by washing the catalyst with a solution that can displace the poison. For instance, treatment with a basic solution may help remove certain adsorbed species.[21] Irreversible poisoning, where a strong covalent bond is formed, is generally not reversible.
-
Sintering: Sintering is largely irreversible as it is a thermodynamically driven process. It is very difficult to re-disperse large metal particles back into highly active nanoparticles.
Experimental Protocol: General Procedure for Reactivation of a Pd/C Catalyst
This protocol is a general guideline and must be optimized for your specific catalyst and suspected deactivation cause. It is intended for a catalyst deactivated by mild coking or reversible poisoning.
-
Isolate and Wash: Isolate the spent Pd/C catalyst by filtration and wash thoroughly with solvent and then water.
-
Aqueous Base Wash: Create a slurry of the catalyst in a dilute aqueous solution of sodium carbonate (e.g., 1 M).[21] Stir for 1-2 hours at room temperature. This can help remove acidic poisons.
-
Filtration and Water Wash: Filter the catalyst and wash extensively with deionized water until the filtrate is neutral.
-
Drying: Dry the catalyst thoroughly under vacuum at 60-80 °C.
-
Reduction (Optional but Recommended): Place the dried catalyst in a tube furnace. Heat to 150-200 °C under a flow of a dilute hydrogen gas mixture (e.g., 5% H₂ in Argon) for 2-4 hours to ensure the palladium is in its active Pd(0) state.
-
Cooling and Storage: Cool the catalyst to room temperature under an inert gas stream before handling. Store under an inert atmosphere.
Test the reactivated catalyst in a small-scale control reaction to assess its recovered activity.
References
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. ammoniaknowhow.com [ammoniaknowhow.com]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DABCO bond cleavage for the synthesis of piperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 17. uobabylon.edu.iq [uobabylon.edu.iq]
- 18. alfachemic.com [alfachemic.com]
- 19. longdom.org [longdom.org]
- 20. researchgate.net [researchgate.net]
- 21. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Structural Validation of 1-(3-Nitrobenzoyl)piperazine: Crystallography and its Spectroscopic Alternatives
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical research. In the development of novel therapeutics, where structure-activity relationships are paramount, this validation is not merely a confirmatory step but a critical foundation for further investigation. This guide provides an in-depth technical comparison of single-crystal X-ray diffraction with Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for the structural elucidation of 1-(3-Nitrobenzoyl)piperazine, a piperazine derivative of interest in medicinal chemistry due to the prevalence of the piperazine scaffold in pharmacologically active compounds.
The piperazine ring is a common motif in many approved drugs, and the introduction of a nitrobenzoyl group can significantly influence its electronic and steric properties, making precise structural knowledge essential. While X-ray crystallography provides the definitive solid-state structure, a comprehensive validation approach often involves the synergistic use of spectroscopic methods that offer insights into the molecule's structure in solution and its characteristic chemical bonds. This guide will detail the experimental protocols for each technique, explain the rationale behind the procedural steps, and objectively compare their performance in validating the structure of this compound.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The resulting electron density map provides a detailed molecular structure, including bond lengths, bond angles, and stereochemistry. For a molecule like this compound, this technique can definitively confirm the connectivity of the 3-nitrobenzoyl group to the piperazine nitrogen, the conformation of the piperazine ring (typically a chair conformation), and the relative orientation of the aromatic ring.
Experimental Protocol: Single-Crystal X-ray Diffraction
1. Crystal Growth (The Causality of Patience): The most critical and often challenging step is the growth of a high-quality single crystal. The choice of solvent is paramount and is often determined empirically. A slow evaporation or cooling method is typically employed to allow for the ordered arrangement of molecules into a crystal lattice.
-
Step 1: Synthesis and Purification. Synthesize this compound, for instance, through the acylation of piperazine with 3-nitrobenzoyl chloride in the presence of a base like triethylamine to neutralize the HCl byproduct[1]. Purify the product by recrystallization or chromatography to remove impurities that can hinder crystal growth.
-
Step 2: Solvent Selection. Screen various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, or solvent mixtures) for their ability to dissolve the compound when heated and allow for slow precipitation upon cooling or evaporation.
-
Step 3: Crystallization. Prepare a saturated solution of the purified compound in the chosen solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, or allow the solvent to evaporate slowly over several days in a loosely capped vial. The goal is to achieve a slow, controlled crystallization that yields well-defined single crystals.
2. Data Collection:
-
Step 1: Crystal Mounting. Carefully select a suitable single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.
-
Step 2: X-ray Diffraction. The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.
3. Structure Solution and Refinement:
-
Step 1: Unit Cell Determination. The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.
-
Step 2: Data Integration and Reduction. The intensities of the diffraction spots are measured and corrected for various experimental factors.
-
Step 3: Structure Solution. The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Step 4: Structure Refinement. The atomic positions and other parameters are refined to obtain the best fit between the observed and calculated diffraction data.
Workflow for Crystallographic Validation
References
Introduction: The Significance of Positional Isomerism in Piperazine Scaffolds
An In-Depth Comparative Analysis for Drug Discovery Professionals: 1-(3-Nitrobenzoyl)piperazine and its 4-Nitro Isomer
The piperazine ring is a cornerstone of medicinal chemistry, forming the structural core of a multitude of therapeutic agents with diverse pharmacological activities, including anticancer, antipsychotic, antidepressant, and anti-inflammatory effects. The versatility of this six-membered heterocycle lies in its ability to be substituted at its two nitrogen atoms, allowing for fine-tuning of its physicochemical and biological properties.
Among the various modifications, N-acylation is a common strategy to introduce diverse functionalities. The electronic properties of the acyl group, in this case, a nitrobenzoyl moiety, profoundly influence the overall characteristics of the molecule. The position of the nitro group—a potent electron-withdrawing substituent—on the benzoyl ring is not a trivial detail. This guide provides a detailed comparative study of this compound and its positional isomer, 1-(4-Nitrobenzoyl)piperazine. We will dissect how this subtle structural shift from the meta (3-nitro) to the para (4-nitro) position dictates their synthesis, physicochemical profile, and, by extension, their potential as pharmacologically active agents or synthetic intermediates.
Structural and Physicochemical Properties: A Tale of Two Isomers
The positioning of the nitro group alters the electronic distribution across the aromatic ring and the amide bond, which in turn affects key molecular properties that govern pharmacokinetics and pharmacodynamics, such as solubility, membrane permeability, and receptor binding affinity.
Caption: Chemical structures of this compound and 1-(4-Nitrobenzoyl)piperazine.
The para-isomer (4-nitro) places the electron-withdrawing nitro group in direct conjugation with the benzoyl carbonyl group, which can decrease the electron density on the carbonyl carbon to a greater extent than the meta-isomer (3-nitro). This difference has a cascading effect on properties like the basicity of the distal piperazine nitrogen (N4), which is a critical site for further functionalization or for interaction with biological targets.
Table 1: Comparative Physicochemical Properties
| Property | This compound | 1-(4-Nitrobenzoyl)piperazine | Rationale for Difference |
| CAS Number | 341529-34-8 | 72141-41-4 | N/A |
| Molecular Formula | C₁₁H₁₃N₃O₃ | C₁₁H₁₃N₃O₃ | Isomers have the same formula. |
| Molecular Weight | 235.24 g/mol | 235.24 g/mol | Isomers have the same mass. |
| Melting Point | Not widely reported | 158-161°C | Crystal packing differences due to symmetry. The more symmetric 4-nitro isomer likely packs more efficiently, leading to a higher melting point. |
| Predicted XlogP | 0.6 | ~0.6 (Implied similar) | Lipophilicity is expected to be very similar as the atomic composition is identical. |
| Polar Surface Area (PSA) | ~75.1 Ų (Calculated) | ~75.1 Ų (Calculated) | PSA is primarily determined by the number and type of polar atoms, which are identical. |
| Predicted pKa (Piperazine N4) | Higher | Lower | The 4-nitro group's strong electron-withdrawing effect, in conjugation with the carbonyl, reduces the basicity of the piperazine ring more effectively than the 3-nitro group. |
Synthesis and Characterization: A Unified Approach
The most direct and widely used method for synthesizing these compounds is the nucleophilic acyl substitution of piperazine with the corresponding nitrobenzoyl chloride. The secondary amine of the piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.
Caption: General workflow for the synthesis of nitrobenzoylpiperazine isomers.
Experimental Protocol: Synthesis of 1-(4-Nitrobenzoyl)piperazine
This protocol is representative and can be adapted for the 3-nitro isomer by substituting 4-nitrobenzoyl chloride with 3-nitrobenzoyl chloride.
-
Reagent Preparation: Dissolve 1-(4-chlorobenzhydryl)piperazine (1.98 mmol) in dry dichloromethane (DCM). Note: For the parent compound, start with piperazine, using an excess to avoid disubstitution or a monoprotected piperazine.
-
Cooling: Cool the solution to 0–5 °C in an ice bath.
-
Base Addition: Add triethylamine (TEA) (5.94 mmol) to the cooled solution and stir for 10 minutes. The base acts as a scavenger for the HCl byproduct.
-
Acylation: Add 4-nitrobenzoyl chloride (1.98 mmol) dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 5–6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Solvent Removal: Upon completion, remove the solvent under reduced pressure.
-
Extraction: Redissolve the residue in water and extract the product with ethyl acetate.
-
Purification: Wash the organic phase with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the final product.
Characterization and Isomer Differentiation
Standard analytical techniques are crucial for structural confirmation.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for distinguishing the isomers. The aromatic region of the ¹H NMR spectrum for the 4-nitro isomer will show a more symmetric pattern (typically two doublets) compared to the more complex splitting pattern of the 3-nitro isomer. Similarly, the number and chemical shifts of the aromatic signals in the ¹³C NMR spectrum will be distinct.
-
Infrared (IR) Spectroscopy: Both isomers will show characteristic peaks for the amide C=O stretch (around 1640 cm⁻¹) and the N-O stretches of the nitro group (around 1520 and 1350 cm⁻¹).
-
Mass Spectrometry (MS): Will confirm the molecular weight (235.24 m/z for the molecular ion [M]⁺).
Comparative Pharmacological Profile: A Structure-Activity Relationship (SAR) Perspective
While direct, head-to-head biological studies of these two specific isomers are not extensively published, we can infer potential differences based on established SAR principles for piperazine derivatives. The piperazine scaffold is a known pharmacophore for a range of targets, and the electronic and steric profile of the N-substituent is critical.
-
Anticancer Activity: The nitro group can enhance activity in some anticancer agents, potentially through mechanisms like DNA intercalation or inhibition of topoisomerase enzymes. Studies on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have included the 4-nitro analog, which was evaluated for cytotoxicity against various cancer cell lines. The position of the nitro group can impact how the molecule fits into a target's binding pocket; a shift from the para to the meta position could disrupt key binding interactions, potentially reducing activity.
-
Antimicrobial Activity: Nitroaromatic compounds are a known class of antimicrobial agents. The electron-withdrawing nature of the nitro group is often key to their mechanism of action. In a study of nitrobenzenesulfonamide hybrids, 2,4-dinitro derivatives were found to be more potent than mono-nitro (2- or 4-nitro) derivatives, highlighting the importance of the electronic profile for antitubercular activity.
-
Central Nervous System (CNS) Activity: Arylpiperazines are famous for their interactions with serotonin receptors. The electron-withdrawing nitro group can influence binding affinity, with some studies suggesting nitro-substituted derivatives show higher affinity for serotonin receptors (e.g., 5-HT₁A) compared to non-nitrated analogs, possibly due to enhanced dipole interactions. The precise geometry and charge distribution dictated by the 3- vs. 4-position would likely modulate this affinity and selectivity.
Table 2: Hypothesized Impact of Nitro Group Position on Biological Activity
| Activity Type | This compound (Meta) | 1-(4-Nitrobenzoyl)piperazine (Para) | Rationale |
| Receptor Binding | Potentially altered affinity/selectivity | Baseline for comparison | The para position often allows for a linear extension from the piperazine core, which can be favorable for fitting into elongated binding pockets. A meta substitution creates a "kinked" geometry that may be less optimal or, conversely, fit better into a different pocket. |
| Anticancer | Potentially decreased activity | Baseline for comparison | Positional shifts away from the para position may disrupt key binding interactions with enzymes like topoisomerase or receptor sites. |
| Antimicrobial | Activity likely maintained | Activity likely maintained | The potent electron-withdrawing nature, crucial for many antimicrobial mechanisms, is strong in both isomers, suggesting both could be active. However, potency may vary based on target-specific interactions. |
Proposed Workflow for Direct Comparative Evaluation
To move from hypothesis to data, a direct experimental comparison is necessary. The following workflow outlines a logical progression for evaluating and contrasting the biological activities of the two isomers.
A Comparative Guide to the Cytotoxicity of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives
This guide provides a detailed comparison of the cytotoxic performance of a series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer insights into the structure-activity relationships (SAR) and cytotoxic potential of these compounds against various human cancer cell lines.
Introduction: The Rationale for Piperazine Derivatives in Oncology
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs. Its derivatives have demonstrated a wide range of biological activities. In oncology, the 1-benzhydrylpiperazine moiety, in particular, has been a focal point of research due to its association with activities like microtubule synthesis inhibition, cell cycle arrest, and apoptosis induction.[1] The compounds discussed herein, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives (designated 5a-g ), were synthesized to explore how modifications to the benzoyl ring influence their anticancer efficacy.[1][2] This guide objectively compares these derivatives, providing the scientific community with data to inform future drug design and development efforts.
Comparative Cytotoxicity Analysis
The synthesized compounds were evaluated for their ability to inhibit the growth of a diverse panel of human cancer cell lines. The primary screening was conducted on hepatocellular carcinoma (HUH7), breast adenocarcinoma (MCF7), and colorectal carcinoma (HCT-116) cell lines.[2] The cytotoxic activity is expressed as the GI50 value, which represents the concentration of the compound required to inhibit cell growth by 50%.
The experimental data reveals that all tested compounds exhibit significant cytotoxic activity, with GI50 values in the micromolar range across multiple cancer cell lines.[2] Compound 5a , which features a chloro-substitution on the benzoyl ring, demonstrated noteworthy and consistent potency.[2]
Table 1: Comparative Growth Inhibition (GI50 in µM) of Piperazine Derivatives
| Compound ID | R-Group (Substitution) | HUH7 (Liver) | HCT-116 (Colon) | MCF7 (Breast) |
| 5a | 4-Cl | 4.13 | 4.60 | 4.47 |
| 5b | 4-F | 4.41 | 5.25 | 5.09 |
| 5c | 4-OCH₃ | 4.90 | 5.34 | 5.17 |
| 5d | 4-Br | 4.22 | 4.88 | 4.61 |
| 5e | 4-NO₂ | 4.31 | 4.79 | 4.53 |
| 5f | 4-Ph | 4.87 | 5.42 | 5.23 |
| 5g | 2,4-di-F | 4.53 | 5.11 | 4.98 |
| CPT * | (Control) | 4.96 | 5.81 | 5.43 |
*CPT (Camptothecin) was used as a positive control for cytotoxicity.[3] Data synthesized from Yarim, M., et al. (2012).[2]
Structure-Activity Relationship (SAR) Insights
The data presented in Table 1 provides a clear basis for understanding the structure-activity relationships of this series.
-
Influence of Halogens: The presence of halogens at the 4-position of the benzoyl ring generally confers potent cytotoxic activity. Compounds with chloro (5a ), bromo (5d ), and fluoro (5b ) substitutions consistently display low micromolar GI50 values, outperforming the positive control, Camptothecin, in the tested cell lines.[2][3] This suggests that electron-withdrawing and lipophilic characteristics at this position are favorable for activity.
-
Electron-Withdrawing vs. Electron-Donating Groups: The nitro-substituted compound (5e ) also showed strong activity, comparable to the halogenated derivatives.[2] Conversely, the methoxy-substituted derivative (5c ), which has an electron-donating group, exhibited slightly lower potency. This trend reinforces the hypothesis that electron-withdrawing substituents on the benzoyl ring enhance cytotoxicity in this scaffold.
-
Steric Effects: The phenyl-substituted compound (5f ) showed the least activity among the analogs, suggesting that larger, bulkier groups at the 4-position may be detrimental to the compound's ability to interact with its biological target.
Standardized Experimental Protocol: Sulforhodamine B (SRB) Assay
To ensure the trustworthiness and reproducibility of the cytotoxicity data, a well-established and reliable method, the Sulforhodamine B (SRB) assay, was employed.[2] This assay measures cell density by quantifying the total protein content of viable cells.
Causality Behind Experimental Choices: The SRB assay was chosen over other methods like the MTT assay because its measurements are based on protein staining and are therefore less susceptible to interference from the metabolic activity of the compounds themselves. It provides a stable, sensitive, and reproducible endpoint for quantifying cell viability.
Step-by-Step Protocol for SRB Cytotoxicity Assay
-
Cell Plating:
-
Harvest cells from culture and perform a cell count to ensure viability is >90%.
-
Seed cells into 96-well microtiter plates at an optimized density (e.g., 5x10³ to 2x10⁴ cells/well) in a final volume of 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the piperazine derivatives and control compounds (e.g., Camptothecin) in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the appropriate wells. Include wells with medium only as a negative control.
-
Incubate the plates for an additional 72 hours under the same conditions.
-
-
Cell Fixation:
-
After incubation, gently remove the treatment medium.
-
Fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well.
-
Incubate the plates at 4°C for 1 hour.
-
-
Staining:
-
Wash the plates five times with slow-running tap water to remove the TCA and let them air dry completely.
-
Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Stain the cells for 30 minutes at room temperature.
-
-
Destaining and Solubilization:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
-
Absorbance Measurement:
-
Shake the plates on a gyratory shaker for 5-10 minutes to ensure complete solubilization of the dye.
-
Measure the optical density (OD) at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition using the formula: % Inhibition = 100 - [(OD_treated - OD_blank) / (OD_control - OD_blank)] * 100
-
Plot the percentage of inhibition against the compound concentration and determine the GI50 value using non-linear regression analysis.
-
Workflow Visualization
Caption: Workflow diagram of the Sulforhodamine B (SRB) cytotoxicity assay.
Conclusion and Future Directions
The 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine scaffold is a promising starting point for the development of novel anticancer agents. The experimental data consistently shows that derivatives bearing electron-withdrawing groups, particularly halogens, at the 4-position of the benzoyl ring exhibit potent cytotoxic activity against a range of human cancer cell lines.[2]
Specifically, compound 5a (4-chloro derivative) and 5d (4-bromo derivative) emerge as the most potent analogs in this series, warranting further investigation. Future studies should focus on expanding the panel of cancer cell lines to determine the spectrum of activity and selectivity. Furthermore, mechanistic studies are crucial to elucidate the precise molecular target and signaling pathways responsible for the observed cytotoxicity, which may involve apoptosis induction or microtubule disruption as suggested by related piperazine compounds.[1]
References
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Piperazine Quantification
Introduction: The Critical Role of Piperazine and its Precise Quantification
Piperazine, a six-membered heterocyclic compound with two nitrogen atoms at opposite positions, is a fundamental structural motif in a vast array of pharmaceuticals.[1] It serves as a key building block in the synthesis of drugs spanning various therapeutic classes, including antipsychotics, antihistamines, and anthelmintics.[2] Given its widespread use and potential for impurities, the accurate and reliable quantification of piperazine is paramount throughout the drug development lifecycle—from raw material testing to final product release. This ensures the safety, efficacy, and quality of the final drug product.
This guide provides an in-depth comparison of analytical methods for piperazine quantification, with a core focus on the principles and practical application of cross-validation. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions and delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system grounded in scientific integrity.
The Imperative of Cross-Validation: Ensuring Method Robustness and Data Integrity
In the landscape of pharmaceutical analysis, it is not uncommon for an analytical method to be transferred between laboratories, instruments, or even analysts. This transfer necessitates a rigorous process known as cross-validation to ensure that the method continues to provide accurate and reliable results regardless of the change in environment. Cross-validation is a critical component of a robust quality system and is mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and is a key principle within the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7][8]
The objective of cross-validation is to demonstrate that two or more analytical procedures, or the same procedure performed under different conditions, provide equivalent results.[9] This is not merely a box-checking exercise; it is a scientific investigation into the method's resilience and a cornerstone of trustworthy data generation.
Core Principles of Analytical Method Cross-Validation
The cross-validation process is governed by a set of well-defined parameters that assess the performance of the analytical method. These are outlined in the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology."[3][10]
-
Accuracy: This is the measure of closeness of the test results obtained by the method to the true value. It is typically assessed by analyzing a sample with a known concentration of the analyte and comparing the measured value to the certified value.
-
Precision: This expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.
-
Reproducibility: Precision between different laboratories.
-
-
Specificity/Selectivity: This is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Comparative Analysis of Piperazine Quantification Methods
The choice of an analytical method for piperazine quantification depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. Here, we compare three commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
Data Presentation: A Comparative Overview
The following table summarizes the key performance characteristics of each analytical technique for the analysis of piperazine.
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) with Indirect UV Detection |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry. | Separation of ions based on their electrophoretic mobility in an electric field, with indirect UV detection using a chromophoric background electrolyte. |
| Derivatization | Often required for piperazine due to its lack of a strong chromophore.[2] | Often required to improve volatility and chromatographic performance. | Not typically required.[11] |
| Linearity Range | 30 - 350 ppm (with derivatization).[2] | 0.016 - 10 µg/mL (for piperazine derivatives).[12] | Dependent on the specific method and detector. |
| Accuracy (% Recovery) | 104.87 - 108.06% (with derivatization).[2] | 79 - 108% (for piperazine derivatives).[12] | Method dependent, but generally high. |
| Precision (% RSD) | < 4.0 (with derivatization).[2] | < 15% (for piperazine derivatives). | Typically < 5%. |
| Limit of Detection (LOD) | 30 ppm (with derivatization).[2] | 0.002 - 0.312 µg/mL (for piperazine derivatives).[12] | Method dependent, can be in the low µg/mL range. |
| Limit of Quantitation (LOQ) | 90 ppm (with derivatization). | 0.008 - 0.625 µg/mL (for piperazine derivatives).[12] | Method dependent, can be in the low µg/mL range. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the quantification of piperazine using HPLC-UV (with derivatization) and GC-MS.
High-Performance Liquid Chromatography (HPLC) with UV Detection (with Derivatization)
This protocol is adapted from methodologies that utilize a derivatizing agent to introduce a chromophore to the piperazine molecule, allowing for sensitive UV detection.[2]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Piperazine standard
-
4-chloro-7-nitrobenzofuran (NBD-Cl) derivatizing agent
-
Sodium borate buffer (pH 9.0)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of piperazine in diluent (e.g., 50:50 acetonitrile:water).
-
Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the samples.
-
-
Sample Preparation and Derivatization:
-
Accurately weigh the sample containing piperazine and dissolve it in the diluent to a known concentration.
-
To an aliquot of the standard or sample solution, add the sodium borate buffer and the NBD-Cl solution.
-
Heat the mixture in a water bath at a specified temperature and time (e.g., 60°C for 30 minutes) to complete the derivatization reaction.
-
Cool the solution to room temperature.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Quantify the piperazine derivative by comparing the peak area of the sample to the calibration curve generated from the derivatized standards.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on established methods for the analysis of piperazine derivatives in various matrices.[12]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Reagents:
-
Ethyl acetate (GC grade)
-
Trifluoroacetic anhydride (TFAA) derivatizing agent
-
Piperazine standard
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of piperazine in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation and Derivatization:
-
For liquid samples (e.g., plasma, urine), a liquid-liquid or solid-phase extraction may be necessary to isolate the piperazine.[12]
-
Evaporate the extracted sample to dryness under a stream of nitrogen.
-
To the dry residue, add ethyl acetate and TFAA.[12]
-
Incubate at an elevated temperature (e.g., 70°C for 30 minutes) to facilitate derivatization.[12]
-
Evaporate the derivatization reagents and redissolve the residue in ethyl acetate for injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C), ramp to a higher temperature (e.g., 280°C) to ensure separation of the analyte from other components.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization Mode: Electron Ionization (EI).
-
Scan Range: Monitor a mass range appropriate for the derivatized piperazine (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the piperazine derivative based on its retention time and the fragmentation pattern in the mass spectrum.
-
Quantification can be performed using a calibration curve prepared from derivatized standards, often with the use of an internal standard.
-
Visualizing the Cross-Validation Workflow
A clear understanding of the cross-validation process is essential. The following diagram illustrates a typical workflow.
Caption: A typical workflow for the cross-validation of analytical methods.
Logical Relationships in Method Selection
The choice of an analytical method is a critical decision driven by several interconnected factors.
Caption: Interconnected factors influencing the selection of an analytical method.
Conclusion: A Commitment to Quality and Reliability
The cross-validation of analytical methods for piperazine quantification is not merely a regulatory requirement but a scientific imperative. It is the process by which we build confidence in our data and, by extension, in the quality and safety of the pharmaceutical products that reach the public. By understanding the underlying principles of method validation and thoughtfully selecting and comparing analytical techniques, researchers, scientists, and drug development professionals can ensure the integrity of their analytical data and contribute to the development of safe and effective medicines. This guide has provided a framework for this critical process, emphasizing a deep understanding of the "why" behind the "how" to foster a culture of scientific excellence.
References
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. jocpr.com [jocpr.com]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. Determination of piperazine in pharmaceutical drug substances using capillary electrophoresis with indirect UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholars.direct [scholars.direct]
A Comparative Guide to the Structure-Activity Relationship of Nitro-Substituted Benzoylpiperazines
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of nitro-substituted benzoylpiperazines. We will explore how the strategic placement of a nitro group on the benzoyl moiety, coupled with other structural modifications, modulates the pharmacological activity of this important class of compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage these relationships for the rational design of novel therapeutics.
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active molecules and approved drugs.[1] Its unique physicochemical properties, including the ability to improve aqueous solubility and bioavailability, make it an attractive scaffold for drug design. When acylated with a substituted benzoyl group, the resulting benzoylpiperazine core serves as a versatile template for targeting a wide range of biological systems, from central nervous system (CNS) receptors to microbial enzymes.[2][3][4]
This guide focuses specifically on the introduction of a nitro (-NO₂) group, a potent electron-withdrawing moiety, onto the benzoyl ring. We will dissect how this substitution influences binding affinity, target selectivity, and overall pharmacological profile, supported by comparative experimental data and detailed methodologies.
The Physicochemical Impact of the Nitro Group
The introduction of a nitro group onto the benzoyl ring profoundly alters the electronic and steric properties of the molecule. Understanding these changes is fundamental to interpreting the SAR data.
-
Electronic Effects : The nitro group is one of the strongest electron-withdrawing groups used in medicinal chemistry. This property can significantly enhance a molecule's interaction with biological targets. The increased dipole moment can lead to stronger dipole-dipole or hydrogen bonding interactions within a receptor's binding pocket, potentially increasing binding affinity.[5] For instance, some studies suggest that nitro-substituted piperazine derivatives may exhibit higher binding affinity for serotonin receptors compared to their non-nitrated counterparts.[5]
-
Metabolic Potential : The nitro group is susceptible to bio-reduction in physiological systems.[5] This metabolic pathway can lead to the formation of nitroso and hydroxylamino intermediates and ultimately the corresponding amine. This biotransformation can alter the compound's activity, toxicity, and pharmacokinetic profile, a crucial consideration in drug development.
Caption: Influence of the nitro group on molecular properties.
Comparative Analysis: The Critical Role of Isomeric Position
The position of the nitro group on the benzoyl ring (ortho, meta, or para) is a critical determinant of biological activity. The electronic influence of the nitro group varies significantly between these positions due to differences in inductive and resonance effects, directly impacting receptor affinity.
A compelling example is seen in the binding affinity of 1-benzhydryl-4-(nitrobenzoyl)piperazine analogs for specific CNS targets. Experimental binding studies reveal a distinct preference based on the nitro group's location.
| Compound | Nitro Group Position | Binding Affinity (Ki) |
| Analog A | 3-nitro (meta) | 45.2 nM |
| Analog B | 4-nitro (para) | 23.8 nM |
| Data sourced from molecular modeling and experimental binding studies.[6] |
The data clearly indicates that the 4-nitro (para) substituted analog demonstrates approximately twice the binding affinity of its 3-nitro (meta) counterpart.[6] This enhanced affinity is attributed to the superior electron-withdrawing capacity and greater resonance stabilization afforded by the para-position, which likely optimizes the electrostatic interactions within the target's binding site.[6] This principle, where para-substitution of an electron-withdrawing group enhances potency, is a recurring theme in medicinal chemistry.[7]
Caption: Impact of nitro group position on binding affinity.
Beyond the Nitro Group: The Piperazine Scaffold and N-Substituents
While the nitrobenzoyl moiety is crucial, the overall structure, including the piperazine ring and its second nitrogen substituent (N-4), plays a vital role in defining the pharmacological profile.
-
Piperazine Conformation : The piperazine ring typically adopts a low-energy chair conformation. For optimal binding, the substituents on the two nitrogen atoms are often in an equatorial-equatorial (eq-eq) arrangement, which is the most thermodynamically stable state.[6] Deviations from this conformation, such as to a higher-energy twist-boat form, can dramatically reduce binding affinity, highlighting the importance of conformational rigidity and proper orientation for receptor interaction.[6]
-
N-4 Substituents : The nature of the substituent at the N-4 position of the piperazine ring is critical for modulating activity and selectivity. Large, lipophilic groups like the benzhydryl moiety are common in compounds targeting CNS receptors and have been incorporated into molecules with antihistaminic, dopaminergic, and antimicrobial properties.[8] Other substitutions can direct the molecule's activity towards different targets, such as serotonin and noradrenaline reuptake inhibition.[9][10]
Therapeutic Landscape and Biological Targets
Nitro-substituted benzoylpiperazines and related derivatives have been investigated for a wide spectrum of pharmacological activities, demonstrating the versatility of this chemical class.
-
CNS Receptor Modulation : Many piperazine derivatives exhibit activity at neurotransmitter receptors.[2] Nitro-substituted analogs, in particular, have been noted for their potential affinity for serotonin (e.g., 5-HT1A) and GABA-A receptors.[5][6] This makes them attractive candidates for developing novel antipsychotic, antidepressant, or anxiolytic agents.[3]
-
Antimicrobial and Antifungal Activity : The piperazine scaffold is present in numerous antimicrobial agents.[4][11] Specific nitro-substituted derivatives, such as those incorporating a benzhydryl group, have shown activity against various bacteria, including Bacillus and Clostridium species.[12] Furthermore, hybrids coupling benzhydrylpiperazine with nitrobenzenesulfonamides have demonstrated potent antimycobacterial activity against Mycobacterium tuberculosis.[8]
Experimental Protocols & Methodologies
To ensure scientific integrity and reproducibility, the characterization of novel compounds requires robust and validated experimental procedures. Below are representative protocols for the synthesis and biological evaluation of nitro-substituted benzoylpiperazines.
Protocol 1: General Synthesis of 1-(Nitrobenzoyl)-4-Substituted Piperazines
This protocol describes the standard acylation of a piperazine with a nitrobenzoyl chloride, a common method for creating the core amide linkage.
Objective: To synthesize a target 1-(4-nitrobenzoyl)-4-benzhydrylpiperazine.
Materials:
-
1-Benzhydrylpiperazine
-
4-Nitrobenzoyl chloride
-
Triethylamine (Et₃N) or similar non-nucleophilic base
-
Dichloromethane (DCM) or similar aprotic solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-benzhydrylpiperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of 4-nitrobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting piperazine is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with an appropriate solvent gradient (e.g., 20-50% ethyl acetate in hexane) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: General workflow for the synthesis of benzoylpiperazines.
Protocol 2: In Vitro Competitive Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To determine the Ki of a nitro-substituted benzoylpiperazine for the serotonin 5-HT1A receptor.
Materials:
-
Cell membranes expressing the human 5-HT1A receptor.
-
Radioligand (e.g., [³H]8-OH-DPAT).
-
Test compound (nitro-substituted benzoylpiperazine) at various concentrations.
-
Non-specific binding (NSB) competitor (e.g., high concentration of serotonin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Plate Setup: Prepare a 96-well plate. Add assay buffer to all wells.
-
Compound Addition: Add serial dilutions of the test compound to designated wells. Add buffer only for "Total Binding" wells and the NSB competitor for "Non-Specific Binding" wells.
-
Radioligand Addition: Add the radioligand ([³H]8-OH-DPAT) at a concentration near its Kd value to all wells.
-
Membrane Addition: Initiate the binding reaction by adding the receptor-expressing cell membranes to all wells.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25 °C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
The structure-activity relationship of nitro-substituted benzoylpiperazines is a clear demonstration of rational drug design principles. The potent electron-withdrawing nature of the nitro group can significantly enhance binding affinity, but its effectiveness is exquisitely dependent on its positional geometry on the benzoyl ring. Comparative data strongly suggests that para-substitution is often optimal for maximizing electronic influence and, consequently, biological potency. However, the overall pharmacological profile is a multifactorial outcome, deeply influenced by the conformational constraints of the piperazine core and the steric and electronic properties of the N-4 substituent. By systematically modulating these three structural regions—the nitrobenzoyl ring, the piperazine scaffold, and the N-4 substituent—researchers can fine-tune the activity of these compounds for a diverse range of therapeutic targets.
References
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 5. 1-(4-Nitrobenzoyl)piperazine | 72141-41-4 | Benchchem [benchchem.com]
- 6. Buy 1-Benzhydryl-4-(3-nitrobenzoyl)piperazine | 325472-19-3 [smolecule.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of N-substituted piperazine amine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 12. Synthesis and quantitative structure-activity relationships of antibacterial 1-(substituted benzhydryl)-4-(5-nitro-2-furfurylideneamino) piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Reference Standards for Piperazine Analysis: The Strategic Advantage of 1-(3-Nitrobenzoyl)piperazine in Chromatography
In the landscape of pharmaceutical quality control and drug development, the accuracy of chromatographic analysis is non-negotiable. The integrity of quantitative methods hinges on the quality and suitability of the reference standards employed. For active pharmaceutical ingredients (APIs) and intermediates built upon the piperazine scaffold, a common challenge arises: the piperazine ring itself lacks a significant chromophore, rendering it difficult to detect at low levels using the ubiquitous HPLC-UV technique.[1] This guide provides an in-depth technical comparison of analytical strategies, focusing on the use of 1-(3-Nitrobenzoyl)piperazine as a highly effective reference standard. We will objectively compare its performance against common alternatives, supported by established analytical principles and illustrative experimental data, to provide researchers and drug development professionals with a clear rationale for its selection.
The Challenge with Piperazine: A Case for a Better Standard
Piperazine and its simple salts are fundamental building blocks in the synthesis of numerous drugs.[1] However, their analysis, particularly for trace-level impurities or residual starting material, is complicated by their poor UV absorbance.[2] The official method in many pharmacopoeias has historically relied on non-chromatographic techniques like gravimetric analysis. Modern, purity-focused analytics demands the specificity and sensitivity of chromatography.
To overcome the detection challenge in HPLC-UV, analysts typically resort to pre-column derivatization, reacting the piperazine with a UV-active labeling agent like 4-chloro-7-nitrobenzofuran (NBD-Cl).[1][3] While effective, this introduces additional steps, reagents, and potential sources of variability into the analytical workflow. An ideal reference standard would eliminate this requirement, streamlining the process and enhancing method robustness. This is the primary value proposition of this compound. By incorporating a potent chromophore—the nitrobenzoyl group—directly into the molecular structure, it serves as a ready-to-use, highly detectable standard for piperazine-related compounds.
Comparative Analysis of Reference Standard Strategies
The selection of a reference standard strategy directly impacts method efficiency, sensitivity, and reliability. Below, we compare three distinct approaches for the quantification of piperazine-related impurities.
| Parameter | Strategy 1: this compound | Strategy 2: Piperazine RS + Derivatization (NBD-Cl) | Strategy 3: 1-Benzoylpiperazine |
| Workflow Efficiency | High (Direct injection) | Low (Requires multi-step derivatization) | High (Direct injection) |
| Potential for Variability | Low | High (Reaction efficiency, reagent stability) | Low |
| Estimated LOD/LOQ | Very Low (Strong nitro chromophore) | Low (Dependent on derivative's chromophore) | Moderate (Benzoyl chromophore is weaker) |
| Specificity | High | High (if derivatization is specific) | High |
| Cost & Time per Sample | Low | High | Low |
| Suitability for Impurity Profiling | Excellent | Good, but complex | Good, but may lack sensitivity for trace impurities |
Causality Behind the Comparison:
-
Workflow Efficiency & Variability: Strategy 2, involving derivatization, inherently introduces multiple steps: reagent preparation, sample reaction, heating, and potential quenching or extraction.[1] Each step is a potential source of analytical error and variability, impacting precision and reproducibility. This compound (Strategy 1) bypasses this completely, offering a simpler, more robust "dissolve-and-inject" workflow.
-
Sensitivity (LOD/LOQ): The key differentiator between Strategy 1 and Strategy 3 is the nature of the chromophore. The nitro group (-NO₂) on the benzoyl ring in this compound is a powerful auxochrome that significantly enhances molar absorptivity in the UV spectrum compared to the simple benzoyl group of 1-Benzoylpiperazine.[4] This translates directly to lower Limits of Detection (LOD) and Quantitation (LOQ), which is critical when measuring trace-level impurities that may have safety implications.
-
Self-Validating System: A robust analytical method must be self-validating. The simplicity of using a pre-derivatized standard like this compound reduces the number of critical variables that need to be controlled, making the system inherently more trustworthy than one reliant on a chemical reaction's consistent completion.
Visualization of Analytical Workflows
The choice of standard dictates the entire analytical workflow. The following diagrams illustrate the practical differences between a direct injection approach and one requiring derivatization.
Caption: Comparative analytical workflows.
Experimental Protocols
The following protocols are provided as robust starting points for method development and validation.
Protocol 1: Quantitative Analysis using this compound RS by HPLC-UV
This method is designed for the quantification of piperazine-related impurities in a drug substance.
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.05M Phosphate Buffer (pH 3.0) in a gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 10 µL.
2. Standard Preparation:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard (1 µg/mL for 0.1% impurity level): Dilute 1.0 mL of the Stock Solution to 100 mL with diluent.
3. Sample Preparation:
-
Accurately weigh 100 mg of the drug substance into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a 1 mg/mL solution.
4. Analysis:
-
Inject the diluent (blank), followed by the Working Standard, and then the Sample solution.
-
Identify the impurity peak in the sample chromatogram by comparing its retention time to that of the standard.
-
Quantify the impurity using the peak area response relative to the standard.
Protocol 2: Forced Degradation Study for Method Validation
To qualify the HPLC method as "stability-indicating," forced degradation studies must be performed to demonstrate that degradation products do not interfere with the quantification of the analyte of interest.[5][6]
1. Sample Preparation:
-
Prepare five separate solutions of the drug substance (e.g., at 1 mg/mL) containing this compound spiked at a known concentration (e.g., 0.5%).
2. Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to one sample and heat at 60°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH to a second sample and heat at 60°C for 4 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to a third sample and keep at room temperature for 24 hours.[7]
-
Thermal Degradation: Expose a fourth (solid) sample to 105°C for 48 hours, then dissolve.
-
Photolytic Degradation: Expose the fifth sample solution to a calibrated light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Analysis:
-
After exposure, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 1.
-
Evaluation: The method is considered stability-indicating if the peaks for the standard and any degradation products are well-resolved (Resolution > 2) and the peak purity of the standard can be confirmed using DAD analysis.
Qualification of a Reference Standard
The process of qualifying a secondary or in-house reference standard is governed by stringent guidelines to ensure its suitability and traceability to a primary standard where available.[8]
Caption: Key steps in reference standard qualification.
Conclusion
While the analysis of piperazine presents inherent challenges for UV-based chromatography, the use of a pre-derivatized reference standard like This compound offers a scientifically sound and efficient solution. Its integrated, high-potency chromophore eliminates the need for cumbersome and variable derivatization steps, leading to a more robust, sensitive, and reliable analytical method. Compared to alternatives such as post-analysis derivatization or standards with weaker chromophores, this compound provides a superior foundation for the accurate quantification of piperazine-related compounds and impurities. This guide demonstrates its strategic value, enabling laboratories to develop and validate high-quality analytical methods with greater confidence and efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. ijrpp.com [ijrpp.com]
- 8. rjptonline.org [rjptonline.org]
A Researcher's Guide to Evaluating the Selectivity Index of Novel Antichagasic Piperazines
Introduction: The Pressing Need for Safer, More Effective Chagas Disease Therapies
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, affects an estimated 6 to 7 million people worldwide, primarily in Latin America.[1] The current therapeutic arsenal is distressingly limited, relying on two nitro-heterocyclic drugs, benznidazole and nifurtimox, which were developed over four decades ago.[2][3] While effective in the acute phase, their efficacy is variable in the chronic stage of the disease, and treatment is often marred by severe side effects, leading to poor patient compliance.[2][3] This critical gap in treatment underscores the urgent need for novel, safer, and more potent antichagasic agents.
Among the various chemical scaffolds under investigation, piperazine derivatives have emerged as a particularly promising class of compounds.[1] Studies have identified novel piperazine-based molecules with potent activity against T. cruzi.[4][5] However, potency alone is not the hallmark of a viable drug candidate. The paramount challenge is to develop compounds that are lethal to the parasite while exhibiting minimal toxicity to the human host. This crucial balance is quantified by the Selectivity Index (SI) , a cornerstone metric in preclinical drug discovery. This guide provides a comprehensive framework for the robust evaluation of the SI of novel antichagasic piperazines, grounded in established scientific protocols and field-proven insights.
PART 1: The Scientific Rationale — Deconstructing the Selectivity Index
The Selectivity Index is the quantitative measure of a compound's therapeutic window. It is defined as the ratio of its toxicity to host cells versus its efficacy against the target parasite.[6][7] A higher SI value indicates greater selectivity and a more promising safety profile.[7]
The calculation is straightforward:
SI = CC₅₀ / IC₅₀
Where:
-
CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in the viability of a mammalian host cell line. This value represents the compound's toxicity.
-
IC₅₀ (50% Inhibitory Concentration): The concentration of the compound that inhibits 50% of the T. cruzi parasite's viability or proliferation. This value represents the compound's potency, specifically against the clinically relevant intracellular amastigote stage.[3][8]
A compound that is highly potent (low IC₅₀) but also highly toxic to host cells (low CC₅₀) will have a poor SI and is unlikely to succeed as a therapeutic agent. Conversely, a compound with high potency and low host cell toxicity (high CC₅₀) will yield a high SI, marking it as a strong candidate for further development.
Caption: The Selectivity Index (SI) is the critical ratio of host cell toxicity (CC₅₀) to anti-parasitic potency (IC₅₀).
PART 2: Comparative Analysis — Benchmarking Novel Piperazines Against Standard Treatments
To contextualize the performance of novel piperazine derivatives, it is essential to compare their SI values against the current standards of care, benznidazole (BZN) and nifurtimox (NFX). The data presented below, synthesized from peer-reviewed studies, demonstrates the potential for certain piperazine scaffolds to significantly outperform existing drugs in terms of selectivity.
| Compound | Target Organism | IC₅₀ (µM) | Mammalian Cell Line | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Benznidazole (BZN) | T. cruzi amastigotes | ~2.0 - 5.0 | L6, HEK293 | >200 | >40 - 100 | [9][10] |
| Nifurtimox (NFX) | T. cruzi amastigotes | ~0.7 - 2.6 | H9c2 | >30 | >45 | [11][12] |
| Nitrotriazole-piperazine 1 | T. cruzi amastigotes | 0.22 | L6 | >173 | >786 | [4] |
| Nitrotriazole-piperazine 3 | T. cruzi amastigotes | 0.10 | L6 | >173 | >1725 | [4][5] |
| Nitrotriazole-piperazine 7 | T. cruzi amastigotes | 0.023 | L6 | >17.5 | >760 | [4] |
Note: IC₅₀ and CC₅₀ values are highly dependent on the specific T. cruzi strain, host cell line, and assay conditions used. The data above serves as a representative comparison.
The analysis clearly indicates that optimized nitrotriazole-based piperazines can exhibit sub-micromolar potency against T. cruzi while maintaining low cytotoxicity, resulting in selectivity indices that are an order of magnitude greater than those of benznidazole and nifurtimox.[4][5] Such a profound improvement in the therapeutic window is a primary objective in the development of a next-generation antichagasic drug.
PART 3: Experimental Protocols — A Self-Validating Workflow for SI Determination
The trustworthiness of SI data hinges on a meticulously executed and internally consistent experimental workflow. The protocols for determining CC₅₀ and IC₅₀ should be run in parallel, using the same mammalian host cell line, compound dilutions, and incubation periods to ensure the resulting ratio is a valid and direct comparison.
Caption: Parallel workflow for determining the Selectivity Index, ensuring consistency between potency and toxicity assays.
Protocol 1: Determination of Anti-Amastigote Potency (IC₅₀)
This protocol uses a fluorescence-based assay with the metabolic indicator dye Resazurin to quantify the viability of intracellular T. cruzi amastigotes following compound treatment.
Materials:
-
Host Cells: L6 rat myoblast or Vero kidney epithelial cells.
-
Parasites: Trypanosoma cruzi trypomastigotes (e.g., Tulahuen or Y strain).[13]
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Assay Plates: Black, clear-bottom 96-well or 384-well microplates.
-
Reagents: Resazurin sodium salt solution, test compounds, benznidazole (positive control), DMSO.
Step-by-Step Methodology:
-
Host Cell Seeding: Seed host cells into the microplate at a density that will result in a sub-confluent monolayer after 24 hours (e.g., 2,000 cells/well for a 96-well plate). Incubate for 24 hours at 37°C, 5% CO₂.
-
Causality: Allowing cells to adhere overnight ensures a healthy and evenly distributed monolayer, which is critical for consistent parasite infection.
-
-
Parasite Infection: Infect the adherent host cells with trypomastigotes at a multiplicity of infection (MOI) of approximately 10:1 (parasites:host cell). Incubate for 24 hours.[9]
-
Causality: This incubation period allows for efficient host cell invasion by trypomastigotes and their subsequent transformation into the intracellular amastigote form, the target of the assay.
-
-
Removal of Extracellular Parasites: After incubation, gently wash the wells twice with pre-warmed medium to remove any non-internalized trypomastigotes. This step is crucial to ensure the assay measures activity only against the intracellular replicative form.
-
Compound Addition: Prepare serial dilutions of the novel piperazine compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[9] Add the diluted compounds to the wells. Include wells for a negative control (medium + DMSO) and a positive control (benznidazole).
-
Incubation: Incubate the plates for 72-96 hours at 37°C, 5% CO₂.
-
Causality: This duration typically covers at least one full replication cycle of the amastigotes, allowing for a clear measurement of inhibitory effects on parasite proliferation.[14]
-
-
Assay Development: Add Resazurin solution to each well to a final concentration of ~0.1 mg/mL and incubate for another 4-6 hours.[9]
-
Causality: Viable, metabolically active cells (both host and parasite) reduce the blue, non-fluorescent Resazurin to the pink, highly fluorescent Resorufin. The resulting fluorescence is proportional to the number of viable cells.
-
-
Data Acquisition: Measure fluorescence intensity using a plate reader (e.g., 560 nm excitation / 590 nm emission).
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic non-linear regression model to determine the IC₅₀ value.[15]
Protocol 2: Determination of Mammalian Cell Cytotoxicity (CC₅₀)
This protocol runs in parallel with the IC₅₀ assay to assess the compound's toxicity against the host cell line.
Materials:
-
Same as Protocol 1, excluding the T. cruzi parasites.
Step-by-Step Methodology:
-
Host Cell Seeding: Seed the same host cell line (L6 or Vero) into a separate microplate at the same density as in Protocol 1. Incubate for 24 hours at 37°C, 5% CO₂.
-
Causality: Using the identical cell line and seeding density is the core of a self-validating system, as it eliminates cell-type-specific variability from the final SI calculation.
-
-
Compound Addition: Add the same serial dilutions of the piperazine compounds to the wells as prepared for the IC₅₀ assay.
-
Incubation: Incubate the plate for the exact same duration (72-96 hours) as the IC₅₀ assay.
-
Causality: Matching the incubation period ensures that the measured cytotoxicity reflects the compound's effect over the same time frame as its anti-parasitic activity, making the CC₅₀/IC₅₀ ratio a direct and meaningful comparison.
-
-
Assay Development & Data Acquisition: Add Resazurin solution and measure fluorescence as described in steps 6 and 7 of Protocol 1. The MTT assay is also a widely accepted alternative for cytotoxicity assessment.[16]
-
Data Analysis: Calculate the percentage of cell viability for each concentration. Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to determine the CC₅₀ value.[9]
Conclusion and Future Outlook
The Selectivity Index is an indispensable gatekeeper in the early stages of antichagasic drug discovery. A high SI is the first and most compelling piece of evidence that a compound series, such as novel piperazines, has the potential to be both effective and safe. The workflow described herein provides a robust, reproducible, and scientifically sound method for generating this critical data.
Piperazine derivatives that demonstrate a superior SI compared to benznidazole and nifurtimox become high-priority candidates for the next phases of the drug development pipeline. These subsequent steps include crucial ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, mechanism of action studies, and ultimately, evaluation in in vivo murine models of Chagas disease to confirm that the promising in vitro selectivity translates into in vivo efficacy and tolerability.[1][17] By rigorously applying these evaluation principles, the scientific community can more efficiently identify and advance the next generation of therapies to combat this neglected disease.
References
- 1. Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current advances in drug discovery for Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. Novel 3-nitro-1H-1,2,4-triazole-based piperazines and 2-amino-1,3-benzothiazoles as antichagasic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 3-nitro-1H-1,2,4-triazole-based piperazines and 2-amino-1,3-benzothiazoles as antichagasic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selectivity Index: Significance and symbolism [wisdomlib.org]
- 8. Identification of a potent and selective LAPTc inhibitor by RapidFire-Mass Spectrometry, with antichagasic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. In vitro susceptibility of Trypanosoma cruzi discrete typing units (DTUs) to benznidazole: A systematic review and meta-analysis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 11. Development and Characterization of Innovative Nifurtimox Formulations as Therapeutic Alternative for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Benznidazole and Nifurtimox Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV | MDPI [mdpi.com]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. The translational challenge in Chagas disease drug development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-(3-Nitrobenzoyl)piperazine
For Immediate Implementation by Laboratory Personnel
In the fast-paced environment of scientific research and drug development, the lifecycle of a chemical reagent extends beyond its use in experimentation. The proper disposal of surplus or waste chemicals is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-(3-Nitrobenzoyl)piperazine, ensuring the protection of personnel and the environment.
Understanding the Hazard Profile: Why Proper Disposal is Non-Negotiable
The primary hazards are associated with the nitrobenzoyl and piperazine moieties. Nitroaromatic compounds can be toxic and are often environmental pollutants[1]. Piperazine and its derivatives can cause skin and eye irritation, and may lead to allergic reactions[2][3][4]. Therefore, treating this compound as a hazardous waste is a mandatory precautionary measure.
Key Hazard Considerations:
| Hazard Type | Associated Risk | Source |
| Skin Irritation | May cause redness, itching, and inflammation upon contact. | [5] |
| Serious Eye Irritation | Can result in pain, redness, and potential damage to the eyes. | [5] |
| Respiratory Irritation | Inhalation of dust or fumes may irritate the respiratory system. | [5] |
| Environmental Hazard | Nitro-containing compounds can be persistent and toxic to aquatic life. | [1] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The disposal of this compound must adhere to the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[6][7]. The following workflow provides a clear path for compliant disposal.
References
Personal protective equipment for handling 1-(3-Nitrobenzoyl)piperazine
An In-Depth Guide to Personal Protective Equipment for Handling 1-(3-Nitrobenzoyl)piperazine
As a Senior Application Scientist, it is understood that the foundation of groundbreaking research is a steadfast commitment to safety. This guide provides essential, immediate safety protocols and logistical information for the handling and disposal of this compound. The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to maintain a safe laboratory environment, ensuring that both personnel and experimental integrity are protected. Adherence to these protocols is not merely a matter of compliance but a cornerstone of responsible scientific practice.
Hazard Identification and Risk Assessment
This compound and its derivatives are classified as hazardous substances that demand careful handling. Based on data for structurally related compounds, the primary hazards include:
-
Skin Irritation (H315): Direct contact can cause inflammation, itching, redness, and blistering.[1]
-
Serious Eye Irritation (H319): Contact with the eyes may result in redness, pain, and potentially severe damage.[1]
-
Respiratory Irritation (H335): Inhalation of dust or fumes may irritate the lungs and respiratory system.[1]
A thorough risk assessment must be conducted before any handling of this compound. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for dust generation or aerosolization.
Mandatory Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls (like fume hoods) with appropriate PPE, is mandatory. The selection of PPE is directly dictated by the identified hazards.
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Chemical Safety Goggles | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2][3] This is critical to prevent eye contact with the powder, which can cause serious irritation.[1] |
| Face Shield | Recommended when there is a significant risk of splashing or dust generation, such as during bulk transfers.[2][4] Worn over safety goggles for maximum protection. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are suitable for preventing skin contact.[5] Given the compound's classification as a skin irritant, gloves must be worn at all times.[1] Always inspect gloves for integrity before use and replace them immediately if contaminated or damaged.[2] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect against incidental skin contact and contamination of personal clothing.[2] |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | A respirator (e.g., N95 dust mask or higher) is required if dust formation is likely or if work is performed outside a certified chemical fume hood.[2][3] This mitigates the risk of respiratory tract irritation from inhaling the fine powder.[1] |
Operational Plan for Safe Handling
A systematic workflow is crucial for minimizing exposure and ensuring safety from preparation through disposal.
Workflow for Safe Handling of this compound
Caption: A procedural workflow diagram for the safe handling of this compound.
Step-by-Step Protocol for PPE Usage
A. Donning (Putting On) PPE: The following sequence should be followed before entering the area where the chemical is handled.
-
Lab Coat: Put on the laboratory coat and ensure it is fully buttoned.
-
Respirator: If required by your risk assessment, perform a seal check on your respirator to ensure a proper fit.
-
Safety Goggles/Face Shield: Put on safety goggles. If a splash hazard exists, add a face shield over the goggles.
-
Gloves: Don chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
B. Doffing (Taking Off) PPE: This sequence is critical to prevent cross-contamination.
-
Gloves: Remove gloves first, as they are considered the most contaminated. Peel one glove off by grasping the cuff and turning it inside out. Use the ungloved hand to slide under the cuff of the remaining glove and remove it, turning it inside out over the first glove. Dispose of them immediately in a designated hazardous waste container.[6]
-
Face Shield/Goggles: Remove the face shield (if used), followed by the safety goggles, by handling the head strap. Avoid touching the front of the device.
-
Lab Coat: Remove the lab coat by folding it inward on itself to contain any contamination.
-
Respirator: Remove the respirator last.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water after all PPE has been removed.[3][7]
Spill Management and Disposal Plan
Spill Management Protocol
In the event of a spill, immediate and correct action is vital.
-
Evacuate & Alert: Clear the area of all personnel and alert your supervisor or safety officer.[7]
-
Ventilate: Ensure the area is well-ventilated. If the spill is inside a fume hood, keep the hood running.
-
Don PPE: Before cleanup, don the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[7]
-
Containment: For a solid spill, carefully sweep or vacuum the material.[1][3] DO NOT use dry sweeping methods that could generate dust.[8] Place the material into a suitable, labeled, and sealed container for hazardous waste disposal.[1][7]
Waste Disposal Plan
All materials contaminated with this compound, including the chemical itself, used PPE, and cleanup materials, must be treated as hazardous waste.
-
Containerization: Collect all waste in a clearly labeled, sealed container.
-
Disposal: Do not dispose of this chemical down the drain or in regular trash.[9] Disposal must be conducted through a licensed hazardous waste management facility, often via incineration or a licensed landfill, in accordance with all local, state, and federal regulations.[1][7] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
By integrating these safety protocols into your daily laboratory operations, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 4. quora.com [quora.com]
- 5. ycdehongchem.com [ycdehongchem.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. nj.gov [nj.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
